N-Acetylneuraminic Acid-13C16, d3
説明
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特性
分子式 |
C11H19NO9 |
|---|---|
分子量 |
310.26 g/mol |
IUPAC名 |
(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(113C)nonanoic acid |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1/i11+1 |
InChIキー |
KBGAYAKRZNYFFG-VJHVGEQBSA-N |
異性体SMILES |
CC(=O)N[C@H]([C@H](CC(=O)[13C](=O)O)O)[C@H]([C@@H]([C@@H](CO)O)O)O |
正規SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Isotopically Labeled N-Acetylneuraminic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isotopically labeled N-Acetylneuraminic Acid (Neu5Ac), with a focus on combined carbon-13 (¹³C) and deuterium (d) labeled variants. This document details the core characteristics, applications, and analytical methodologies pertinent to the use of these molecules in research and drug development. While the specific isotopic distribution of "N-Acetylneuraminic Acid-¹³C₁₆, d₃" as requested could not be definitively sourced, this guide focuses on the commonly utilized ¹³C and deuterium-labeled Neu5Ac species that serve as invaluable tools in metabolic studies and quantitative bioanalysis.
Core Concepts and Physicochemical Properties
N-Acetylneuraminic acid is the most common member of the sialic acid family, a group of nine-carbon α-keto acids. In biological systems, it is typically found at the terminal position of glycan chains on glycoproteins and glycolipids. Isotopically labeled Neu5Ac, such as ¹³C and deuterium-substituted versions, are stable, non-radioactive variants that are chemically identical to their unlabeled counterpart but possess a greater mass. This mass difference allows for their differentiation and quantification in complex biological matrices using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
These labeled compounds are primarily utilized as internal standards in quantitative assays and as tracers to investigate the metabolic fate of Neu5Ac in vivo and in vitro.[1] The incorporation of stable isotopes provides a high degree of accuracy and precision in analytical measurements.
Table 1: Physicochemical Properties of N-Acetylneuraminic Acid
| Property | Value |
| Chemical Formula | C₁₁H₁₉NO₉ |
| Molar Mass (unlabeled) | 309.27 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in water |
Applications in Research and Drug Development
Isotopically labeled N-Acetylneuraminic acid is a critical tool in various stages of research and drug development:
-
Metabolic Studies: Tracing the metabolic pathways of Neu5Ac and its precursors is crucial for understanding its role in health and disease. Labeled Neu5Ac allows researchers to follow its absorption, distribution, metabolism, and excretion (ADME) with high specificity.
-
Quantitative Bioanalysis: In clinical and preclinical studies, accurate quantification of endogenous Neu5Ac levels is often required. Isotopically labeled Neu5Ac serves as an ideal internal standard for mass spectrometry-based assays, correcting for variations in sample preparation and instrument response.[2][3][4]
-
Drug Development: For therapies targeting sialic acid metabolism or involving sialylated molecules, labeled Neu5Ac is essential for pharmacokinetic and pharmacodynamic (PK/PD) modeling.
-
Biomarker Validation: Sialic acid levels can be altered in various pathological conditions. Robust and validated analytical methods using labeled internal standards are necessary to qualify sialic acids as biomarkers.[5]
Experimental Protocols
Quantification of N-Acetylneuraminic Acid in Human Plasma by LC-MS/MS
This protocol provides a detailed method for the quantification of Neu5Ac in human plasma using an isotopically labeled internal standard.
3.1.1. Materials and Reagents
-
N-Acetylneuraminic acid (Neu5Ac) reference standard
-
Isotopically labeled N-Acetylneuraminic acid (e.g., [¹³C₃]Neu5Ac or a d₃ variant) as internal standard (IS)
-
Human plasma (K₂EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Phospholipid removal plates
3.1.2. Sample Preparation
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 200 µL of ACN to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a phospholipid removal plate and process according to the manufacturer's instructions.
-
Collect the filtrate for LC-MS/MS analysis.
3.1.3. Liquid Chromatography Conditions [2]
-
LC System: UHPLC system
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Acquity UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm)
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Flow Rate: 0.5 mL/min
-
Gradient:
-
0-1.0 min: 95% B
-
1.0-3.0 min: Linear gradient to 50% B
-
3.0-3.5 min: Hold at 50% B
-
3.5-4.0 min: Return to 95% B
-
4.0-5.0 min: Column re-equilibration
-
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
3.1.4. Mass Spectrometry Conditions [2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Neu5Ac: Precursor ion (m/z) 308.1 → Product ion (m/z) 87.0
-
IS (e.g., [¹³C₃]Neu5Ac): Precursor ion (m/z) 311.1 → Product ion (m/z) 90.0
-
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Table 2: Validation Summary for LC-MS/MS Assay of N-Acetylneuraminic Acid in Human Plasma [2][3]
| Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 20-25 ng/mL |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 85% |
Analysis of N-Acetylneuraminic Acid Forms by ¹³C NMR Spectroscopy
This protocol describes the use of ¹³C NMR to quantify the different forms of Neu5Ac in an aqueous solution.[6][7]
3.2.1. Sample Preparation
-
Dissolve a known amount of ¹³C-labeled N-Acetylneuraminic acid (e.g., [1,2,3-¹³C₃]Neu5Ac) in D₂O to a final concentration of approximately 50-100 mM.
-
Adjust the pD of the solution to the desired value (e.g., pD 2 and pD 8) using dilute DCl or NaOD.
-
Transfer the solution to an NMR tube.
3.2.2. NMR Spectroscopy
-
Spectrometer: High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.
-
Nucleus: ¹³C
-
Experiment: ¹D ¹³C NMR with proton decoupling.
-
Acquisition Parameters:
-
Pulse Angle: 30-45°
-
Relaxation Delay: 5-10 seconds (to ensure full relaxation of all carbon nuclei for accurate quantification)
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 1024 or more).
-
Temperature: 298 K
-
3.2.3. Data Analysis
-
Process the FID to obtain the ¹³C NMR spectrum.
-
Integrate the signals corresponding to the different forms of Neu5Ac (α-pyranose, β-pyranose, keto, and keto hydrate).
-
Calculate the relative percentage of each form from the integral values.
Table 3: Relative Abundance of N-Acetylneuraminic Acid Forms in Aqueous Solution Determined by ¹³C NMR [6][7][8]
| Form | Relative Abundance at pD 2 (%) | Relative Abundance at pD 8 (%) |
| β-pyranose | 91.2 | 92.1 |
| α-pyranose | 5.8 | 7.5 |
| Keto | 0.7 | ~0.4 |
| Keto hydrate | 1.9 | Not reported |
| Enol | 0.5 | Not detected |
Signaling and Metabolic Pathways
Biosynthesis of N-Acetylneuraminic Acid
The de novo biosynthesis of Neu5Ac is a key metabolic pathway. A simplified representation of this pathway is provided below.
Caption: Simplified de novo biosynthesis pathway of N-Acetylneuraminic acid.
Role in Cellular Signaling
Sialic acids, as terminal residues of glycans, play a crucial role in cell-cell recognition and signaling. They can act as ligands for a variety of receptors, including the Siglec (Sialic acid-binding immunoglobulin-like lectin) family of proteins, which are primarily expressed on immune cells. The interaction between sialic acids and Siglecs can modulate immune responses.
Caption: Conceptual diagram of Sialic Acid-Siglec interaction in cell signaling.
Synthesis of Isotopically Labeled N-Acetylneuraminic Acid
The chemical synthesis of isotopically labeled Neu5Ac is a multi-step process. One established method involves the preparation from a correspondingly labeled precursor, such as a labeled N-acetyl-D-glucosamine derivative. For example, the synthesis of [6-²H]-Neu5Ac has been reported, which involves a series of reactions including a Henry reaction, acetylation, reductive denitration, oxidation, and hydrolysis.[9] The introduction of ¹³C and deuterium labels can be achieved by using appropriately labeled starting materials or reagents during the synthetic sequence.
Caption: General workflow for the synthesis of isotopically labeled N-Acetylneuraminic acid.
This guide provides a foundational understanding of isotopically labeled N-Acetylneuraminic acid for its effective application in scientific research and drug development. For specific experimental details and troubleshooting, it is recommended to consult the primary literature cited herein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of cytidine-5′-monophospho-N-acetylneuraminic acid in human leukocytes using LC–MS/MS: method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of free sialic acid in human plasma through a robust quinoxalinone derivatization and LC-MS/MS using isotope-labeled standard calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 13C-labeled N-acetyl-neuraminic acid in aqueous solution: detection and quantification of acyclic keto, keto hydrate, and enol forms by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. www3.nd.edu [www3.nd.edu]
- 8. researchgate.net [researchgate.net]
- 9. A synthesis of N-acetylneuraminic acid and [6-2H]-N-acetylneuraminic acid from N-acetyl-D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetylneuraminic Acid-13C16, d3 chemical properties
An In-depth Technical Guide to Isotopically Labeled N-Acetylneuraminic Acid
This guide provides a comprehensive overview of the chemical properties, analytical methodologies, and common research applications of isotopically labeled N-Acetylneuraminic acid (Neu5Ac), with a focus on variants incorporating carbon-13 and deuterium. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work.
Core Chemical Properties
Isotopically labeled N-Acetylneuraminic acid serves as a crucial tool in biomedical and pharmaceutical research, primarily as an internal standard for quantitative analysis and as a tracer in metabolic studies.[1] The incorporation of heavy isotopes like 13C and deuterium (d) provides a distinct mass signature that allows for its differentiation from endogenous, unlabeled Neu5Ac without altering its chemical behavior.
While the specific labeling pattern of "N-Acetylneuraminic Acid-13C16, d3" is not commonly documented, several stable isotope-labeled versions are commercially available and widely used. This guide will focus on representative examples such as N-Acetylneuraminic Acid-13C,d3 and N-Acetyl-D-neuraminic acid (1,2,3-¹³C₃).
Table 1: General Chemical Properties of Labeled N-Acetylneuraminic Acid
| Property | Value | Source |
| Synonyms | NANA, Sialic Acid | [2] |
| Appearance | White crystalline powder, Pale Grey to Very Dark Brown Solid | [3][4] |
| Storage Temperature | -20°C, Protect from light | [3][5] |
| Solubility | Water (Slightly), DMSO: 62 mg/mL | [3][6] |
| Melting Point | >118°C (decomposes) | [3] |
Table 2: Specific Properties of Commercially Available Isotopologues
| Compound Name | Chemical Formula | Molecular Weight | Unlabeled CAS # |
| N-Acetylneuraminic Acid-13C,d3 | C10(13C)H16D3NO9 | 313.28 | 131-48-6[7] |
| N-Acetyl-D-neuraminic acid (1,2,3-¹³C₃) | *C3C8H19NO9 | 312.25 | 131-48-6[2] |
| N-Acetylneuraminic acid (Unlabeled) | C11H19NO9 | 309.27 | 131-48-6[4] |
*Note: The formula provided by the source appears to be an unconventional representation.
Experimental Protocols and Applications
The primary applications of isotopically labeled Neu5Ac are in quantitative mass spectrometry and metabolic labeling studies.
Use as an Internal Standard in LC-MS/MS
Stable isotope-labeled Neu5Ac is an ideal internal standard for the quantification of endogenous Neu5Ac in biological samples.[1][8] Its near-identical chemical and physical properties to the unlabeled analyte ensure that it behaves similarly during sample extraction, derivatization, and chromatographic separation, thus correcting for matrix effects and variations in instrument response.[8]
Experimental Protocol: Quantification of Neu5Ac in Biological Fluids using LC-MS/MS with a Labeled Internal Standard
-
Sample Preparation:
-
Thaw biological samples (e.g., urine, plasma) on ice.
-
Spike a known concentration of the labeled Neu5Ac internal standard (e.g., [13C3]Neu5Ac) into each sample.[9][10]
-
Perform protein precipitation, typically with a cold organic solvent like acetonitrile or methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Derivatization (Optional but common):
-
To improve chromatographic retention and ionization efficiency, samples can be derivatized. A common method involves butanol-HCl derivatization.[9]
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute in the derivatization reagent and heat.
-
Dry the derivatized sample and reconstitute in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatography: Employ a reverse-phase HPLC column to separate Neu5Ac from other sample components.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with an electrospray ionization (ESI) source.[9]
-
Detection: Use Multiple Reaction Monitoring (MRM) to selectively detect the precursor-to-product ion transitions for both the unlabeled Neu5Ac and the labeled internal standard.[9] For example, for Neu5Ac and [13C3]Neu5Ac after derivatization, the transitions monitored might be m/z 366 → 330 and 369 → 333, respectively.[9]
-
-
Quantification:
-
Generate a calibration curve using known concentrations of unlabeled Neu5Ac spiked with the constant concentration of the internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of Neu5Ac in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Metabolic Labeling
Metabolic labeling with stable isotopes is a powerful technique to trace the biosynthesis and fate of molecules within a biological system.[11] Labeled precursors of Neu5Ac, such as N-acetylmannosamine (ManNAc), can be introduced to cell cultures.[8][11] These precursors are taken up by the cells and incorporated into the sialic acid biosynthesis pathway, resulting in the production of labeled Neu5Ac, which is then incorporated into glycoproteins and glycolipids.[12][13]
Experimental Protocol: General Metabolic Labeling
-
Cell Culture: Grow cells in an appropriate medium.
-
Labeling: Supplement the medium with a labeled precursor, such as an isotopically labeled version of N-acetylmannosamine (ManNAc).
-
Incubation: Allow the cells to grow for a defined period to allow for the uptake and metabolism of the labeled precursor.
-
Harvesting and Analysis: Harvest the cells and isolate the molecules of interest (e.g., cell surface glycoproteins).
-
Detection: Use mass spectrometry to detect the incorporation of the heavy isotope into Neu5Ac and the resulting glycoconjugates.
Signaling and Metabolic Pathways
N-Acetylneuraminic acid is a key terminal monosaccharide on the glycan chains of glycoproteins and glycolipids.[4][6] These sialoglycans are involved in a myriad of biological processes, including cell-cell recognition, cell signaling, and interactions with pathogens.
The biosynthesis of Neu5Ac occurs in the cytoplasm, is activated to CMP-Neu5Ac in the nucleus, and is then transferred to glycans in the Golgi apparatus before being presented on the cell surface.[13]
This diagram illustrates the major steps in the synthesis of Neu5Ac and its incorporation into cellular glycans. Introducing a labeled precursor like ManNAc allows researchers to trace its path through these compartments and into the final sialoglycan structures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ð-Acetyl-D-neuraminic acid (1,2,3-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-8596-PK [isotope.com]
- 3. N-Acetylneuraminic Acid-13C,d3 CAS#: [m.chemicalbook.com]
- 4. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]
- 5. goldbio.com [goldbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. scbt.com [scbt.com]
- 8. Quantitation of cytidine-5′-monophospho-N-acetylneuraminic acid in human leukocytes using LC–MS/MS: method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of free and total sialic acid by isotopic dilution liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic labeling of sialic acids in tissue culture cell lines: methods to identify substituted and modified radioactive neuraminic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. FIGURE 15.4. [Metabolism of N-acetylneuraminic acid in...]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pivotal Role of Sialic Acids in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sialic acids, terminal monosaccharides on glycoproteins and glycolipids, are key regulators of a vast array of cellular signaling pathways.[1] Their strategic location on the cell surface allows them to function as critical modulators of cell-cell communication, immune responses, and receptor activity.[2] This technical guide provides an in-depth exploration of the biological roles of sialic acids in cell signaling, with a focus on their interactions with sialic acid-binding immunoglobulin-like lectins (Siglecs) and their influence on receptor tyrosine kinase (RTK) signaling. Detailed experimental methodologies and quantitative binding data are presented to serve as a comprehensive resource for researchers in the field.
Introduction: Sialic Acids as Signaling Modulators
Sialic acids are a diverse family of nine-carbon carboxylated sugars, with N-acetylneuraminic acid (Neu5Ac) being the most common form in humans.[3] They are typically found at the outermost ends of glycan chains on proteins and lipids, forming a dense, negatively charged layer on the cell surface known as the sialome.[4] This strategic positioning enables sialic acids to participate in a multitude of signaling events through two primary mechanisms:
-
"Masking" effects: The negative charge of sialic acid can sterically hinder or electrostatically repel interactions between other molecules, thereby modulating signaling by preventing ligand-receptor binding or receptor dimerization.
-
Direct recognition: Sialic acids can act as ligands for a variety of glycan-binding proteins (lectins), initiating or inhibiting specific signaling cascades.[1]
The most well-characterized of these interactions is with the Siglec family of receptors, which play a crucial role in regulating immune cell function.[5]
Sialic Acid-Siglec Signaling Axis: A Key Immune Checkpoint
Siglecs are a family of I-type lectins expressed predominantly on hematopoietic cells.[6] They are characterized by an N-terminal V-set immunoglobulin-like domain that recognizes and binds to specific sialic acid linkages.[6] Most Siglecs possess intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs) or ITIM-like domains.[3]
Upon binding to their sialic acid ligands, these inhibitory Siglecs become phosphorylated by Src family kinases.[3] This phosphorylation creates docking sites for Src homology 2 (SH2) domain-containing phosphatases, primarily SHP-1 and SHP-2.[5] The recruitment of these phosphatases to the plasma membrane leads to the dephosphorylation of downstream signaling molecules, thereby dampening activating signals from other receptors.[5]
The Canonical Inhibitory Siglec Signaling Pathway
The binding of a sialylated ligand to an inhibitory Siglec receptor initiates a cascade of events that ultimately leads to the attenuation of cellular activation. This process is a critical mechanism for maintaining immune homeostasis and preventing excessive inflammatory responses.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantifying Siglec-sialylated ligand interactions: a versatile 19F-T2 CPMG filtered competitive NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.stanford.edu [web.stanford.edu]
- 4. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Sialic acids siglec interaction: A unique strategy to circumvent innate immune response by pathogens - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Sialic Acid Analysis: A Technical Guide to N-Acetylneuraminic Acid-13C16, d3 and its Unlabeled Form
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, plays a pivotal role in a myriad of biological processes, from viral recognition to cancer metastasis and immune modulation.[1][2] Its terminal position on glycoconjugates makes it a critical determinant of cellular interactions and signaling events.[2] Understanding the metabolism and function of Neu5Ac is therefore of paramount importance in various fields of biomedical research and drug development.
This technical guide provides an in-depth comparison of unlabeled Neu5Ac with its stable isotope-labeled counterpart, N-Acetylneuraminic Acid-13C16, d3. It is designed to equip researchers with the necessary knowledge and methodologies to effectively utilize these compounds in their studies. We will delve into the core applications, present quantitative data for comparative analysis, provide detailed experimental protocols, and visualize key biological pathways.
Core Concepts: The Advantage of Isotopic Labeling
In quantitative and metabolic studies, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and reliable results.[3] Isotopically labeled Neu5Ac, such as this compound, offers significant advantages over unlabeled Neu5Ac for several reasons:
-
Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in a mass spectrometer, leading to signal suppression or enhancement. Since the isotopically labeled standard co-elutes with the unlabeled analyte and experiences the same matrix effects, it allows for accurate correction of these variations.
-
Compensation for Sample Loss: During sample preparation, which can involve extraction, derivatization, and purification steps, some amount of the analyte may be lost. The isotopically labeled internal standard is added at the beginning of this process and accounts for any losses, ensuring accurate quantification of the endogenous analyte.
-
Improved Precision and Accuracy: By minimizing the impact of experimental variability, stable isotope dilution mass spectrometry (SID-MS) significantly improves the precision and accuracy of quantification compared to methods relying on external calibration.
While both deuterium (d) and carbon-13 (13C) labeling are common, 13C-labeled standards are often considered superior. This is because the larger mass difference between deuterium and hydrogen can sometimes lead to slight chromatographic separation from the unlabeled analyte (isotopic effect), which can complicate data analysis. 13C-labeled compounds, on the other hand, have nearly identical physicochemical properties to their unlabeled counterparts, ensuring true co-elution.[2][3]
Quantitative Data Presentation
The following tables summarize key quantitative data for the analysis of unlabeled and isotopically labeled Neu5Ac, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Table 1: Physicochemical Properties
| Property | Unlabeled Neu5Ac | This compound |
| Chemical Formula | C11H19NO9 | ¹³C₁₀¹²CH₁₆D₃NO₉ |
| Monoisotopic Mass | 309.10598 g/mol | 328.16976 g/mol |
| Key Applications | Biological studies, standard for qualitative analysis | Internal standard for quantitative analysis by MS, tracer for metabolic flux analysis |
Table 2: LC-MS/MS Parameters for Quantitative Analysis
| Parameter | Unlabeled Neu5Ac | This compound | Reference |
| Precursor Ion (m/z) | 308.1 (after derivatization: 366) | 311.1 (after derivatization: 369) | [4][5] |
| Product Ion (m/z) | 86.9, 115.9 (after derivatization: 330) | 90.0 (after derivatization: 333) | [4][5] |
| Limit of Quantification (LOQ) | Typically in the low ng/mL to µM range | N/A (used as internal standard) | [4][5][6] |
| Linearity Range | Up to 1000 µM | N/A | [5] |
Table 3: NMR Spectroscopy Data for 13C-Labeled Neu5Ac
| Nucleus | Chemical Shift (ppm) | Notes | Reference |
| ¹³C2 | ~96 | Chemical shift is sensitive to the anomeric linkage and surrounding environment. | [7][8][9] |
| ¹³C3 | ~40 | [8] | |
| ¹H-N-acetyl | ~2.0 | Characteristic signal used for monitoring metabolic conversion. | [10][11] |
Experimental Protocols
Protocol 1: Quantitative Analysis of Neu5Ac in Biological Fluids using LC-MS/MS with an Isotopically Labeled Internal Standard
This protocol provides a general framework for the quantification of Neu5Ac in samples like urine or plasma.
1. Sample Preparation:
- Thaw biological fluid samples on ice.
- To 50 µL of the sample, add a known concentration of this compound internal standard.
- Perform protein precipitation by adding 200 µL of ice-cold acetonitrile.
- Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube.
2. Derivatization (Butanol-HCl):
- Evaporate the supernatant to dryness under a stream of nitrogen.
- Add 100 µL of 3N HCl in n-butanol.
- Incubate at 65°C for 60 minutes.
- Evaporate the derivatization reagent to dryness under nitrogen.
- Reconstitute the sample in 100 µL of the initial mobile phase.[5]
3. LC-MS/MS Analysis:
- Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analyte.
- Flow Rate: 0.3 - 0.5 mL/min.
- Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
- MRM Transitions: Monitor the transitions specified in Table 2 for both unlabeled Neu5Ac and the labeled internal standard.[5]
4. Quantification:
- Generate a calibration curve by plotting the peak area ratio of the unlabeled Neu5Ac to the internal standard against the concentration of the unlabeled Neu5Ac standards.
- Determine the concentration of Neu5Ac in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Metabolic Flux Analysis of Sialic Acid Biosynthesis using 13C-Labeled Neu5Ac
This protocol outlines a general workflow for tracing the metabolic fate of Neu5Ac in cultured cells.
1. Cell Culture and Labeling:
- Culture cells to the desired confluency.
- Replace the normal culture medium with a medium containing a known concentration of ¹³C-labeled Neu5Ac.
- Incubate the cells for various time points to allow for the uptake and metabolism of the labeled Neu5Ac.
2. Metabolite Extraction:
- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Quench metabolism by adding ice-cold 80% methanol.
- Scrape the cells and collect the cell suspension.
- Lyse the cells by sonication or freeze-thaw cycles.
- Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
3. LC-MS/MS or NMR Analysis:
- LC-MS/MS: Analyze the extracted metabolites using LC-MS/MS to identify and quantify the ¹³C-labeled downstream metabolites of Neu5Ac. This requires developing specific MRM methods for the expected labeled metabolites.
- NMR: For NMR analysis, a larger quantity of labeled material is typically required. Analyze the cell extracts using ¹H or ¹³C NMR to observe the incorporation of the ¹³C label into various metabolites over time.[10][11]
4. Data Analysis:
- Analyze the mass isotopomer distribution of the metabolites to determine the relative contribution of the labeled Neu5Ac to different metabolic pathways.
- Use metabolic flux analysis software to model the metabolic network and calculate the flux rates through the different pathways.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways involving Neu5Ac and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitation of cytidine-5′-monophospho-N-acetylneuraminic acid in human leukocytes using LC–MS/MS: method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of free and total sialic acid by isotopic dilution liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. 13C-labeled N-acetyl-neuraminic acid in aqueous solution: detection and quantification of acyclic keto, keto hydrate, and enol forms by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www3.nd.edu [www3.nd.edu]
- 9. 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to N-Acetylneuraminic Acid-13C, d3: Commercial Availability and Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercially available isotopically labeled N-Acetylneuraminic Acid (Neu5Ac), specifically focusing on 13C and deuterium-labeled variants. Furthermore, it details a robust analytical method for the quantification of Neu5Ac in biological matrices, tailored for professionals in research and drug development.
Commercial Suppliers of Isotopically Labeled N-Acetylneuraminic Acid
The following table summarizes the key quantitative data for various isotopically labeled N-Acetylneuraminic Acid products available from commercial suppliers. This information is critical for selecting the appropriate internal standard for mass spectrometry-based quantitative assays.
| Supplier | Product Name | Catalog No. | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity |
| Santa Cruz Biotechnology | N-Acetylneuraminic Acid-13C,d3 | sc-220002 | C₁₀(¹³C)H₁₆D₃NO₉ | 313.28 | Not Specified | Not Specified |
| Santa Cruz Biotechnology | N-Acetyl-D-Neuraminic Acid-13C | Not Specified | C₁₀¹³CH₁₉NO₉ | 310.27 | Not Specified | Not Specified |
| Santa Cruz Biotechnology | N-Acetyl-D-[3-13C]neuraminic Acid | Not Specified | C₁₀¹³CH₁₉NO₉ | 310.27 | Not Specified | Not Specified |
| Cambridge Isotope Laboratories | N-Acetyl-D-neuraminic acid (1,2,3-¹³C₃, 99%) | CLM-8596-PK | ¹³C₃C₈H₁₉NO₉ | 312.25 | 99% | >98% |
| Sigma-Aldrich | N-Acetyl-D-neuraminic acid-1,2,3-¹³C₃ | 900189 | ¹³C₃C₈H₁₉NO₉ | 312.25 | ≥99 atom % ¹³C | ≥97% (CP) |
| Omicron Biochemicals | N-acetyl-D-[1-¹³C]neuraminic acid | NEU-001 | Not Specified | Not Specified | Not Specified | Not Specified |
| Omicron Biochemicals | N-[1-¹³C]acetyl-D-neuraminic acid | NEU-005 | Not Specified | Not Specified | Not Specified | Not Specified |
| Advent Bio | N-Acetyl-D-[2-¹³C]Neuraminic acid | C1162 | ¹³C₂C₁₁H₁₉NO₉ | 311.27 | Not Specified | Not Specified |
Experimental Protocol: Quantification of N-Acetylneuraminic Acid in Human Plasma by HILIC-LC-MS/MS
This section details a validated method for the sensitive and selective quantification of free N-Acetylneuraminic acid in human plasma using Hydrophilic Interaction Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS). This method is particularly useful for pharmacokinetic studies.[1][2]
Materials and Reagents
-
Reference Standards: N-Acetylneuraminic acid (purity: 97.3%) and stable isotopically labeled Neu5Ac-d3 (isotopic purity: 96.4%) as the internal standard.
-
Solvents and Chemicals: HPLC-grade acetonitrile, methanol, and acetic acid. Deionized water. Bovine serum albumin (BSA).
-
Biological Matrix: Human plasma (K2EDTA).
Stock and Standard Solution Preparation
-
Stock Solutions: Prepare separate stock solutions of Neu5Ac and Neu5Ac-d3 at a concentration of 1.00 mg/mL in a 50:50 (v/v) acetonitrile/water mixture. Store at 4°C, protected from light.
-
Calibration Standards: Prepare calibration standards in a surrogate matrix of 5% BSA in water, with a concentration range of 25.0 to 10,000 ng/mL for Neu5Ac.
-
Quality Control (QC) Samples:
-
Prepare Low QC (LQC) samples in 5% BSA at 75.0 ng/mL.
-
Prepare Medium (MQC) and High (HQC) QC samples in pooled blank human plasma at 200 and 8000 ng/mL, respectively.
-
Sample Preparation
For sample extraction, a phospholipid removal plate is utilized to eliminate matrix effects and improve sensitivity.[2]
-
Add plasma samples, calibration standards, and QC samples to the wells of the phospholipid removal plate.
-
Add the internal standard solution (Neu5Ac-d3) to all samples except for the blank matrix.
-
Add precipitation solvent (e.g., acetonitrile) to each well.
-
Mix thoroughly and centrifuge the plate.
-
Collect the supernatant for LC-MS/MS analysis.
LC-MS/MS System and Conditions
-
LC System: A suitable HPLC system capable of gradient elution.
-
Chromatographic Column: A HILIC column is used for the retention of the polar Neu5Ac.
-
Mobile Phase:
-
Mobile Phase A: Acetonitrile with a small percentage of acid (e.g., 0.1% acetic acid).
-
Mobile Phase B: Water with a small percentage of acid (e.g., 0.1% acetic acid).
-
-
Gradient Elution: A gradient is employed to ensure the separation of Neu5Ac from other plasma components. An example gradient starts with a high percentage of the organic mobile phase, which is gradually decreased to elute the analyte.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for Neu5Ac and its labeled internal standard should be optimized.
Method Validation
The method should be validated for linearity, accuracy, precision, selectivity, and stability to ensure reliable results. The lower limit of quantitation (LLOQ) for Neu5Ac in this described method was established at 25.0 ng/mL.[1][2]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of N-Acetylneuraminic Acid in human plasma.
References
- 1. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative hydrophilic interaction chromatography-mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetylneuraminic Acid-13C16, d3 certificate of analysis
An In-depth Technical Guide to N-Acetylneuraminic Acid-13C16, d3
Certificate of Analysis (Representative)
This section provides typical quality control specifications for this compound. As a stable isotope-labeled internal standard, it is crucial for accurate quantification in mass spectrometry-based analyses.
Data Presentation
| Parameter | Specification |
| Appearance | White to off-white solid |
| Molecular Formula | ¹³C₁₁H₁₆D₃NO₉ |
| Molecular Weight | 326.28 g/mol |
| Chemical Purity (NMR) | ≥98% |
| Isotopic Purity | ≥99 atom % ¹³C; ≥99 atom % D |
| Solubility | Soluble in water |
| Storage Conditions | -20°C, protect from light and moisture |
Experimental Protocols
Detailed methodologies for key experiments involving N-Acetylneuraminic Acid are provided below. These protocols are fundamental for researchers in glycobiology and drug development.
Analysis of Sialic Acids by High-Performance Liquid Chromatography (HPLC)
This protocol describes the release, derivatization, and quantification of sialic acids from glycoproteins.
I. Release of Sialic Acids:
-
To approximately 200 µg of a glycoprotein sample, add 2 M acetic acid.
-
Incubate the mixture at 80°C for 2 hours to hydrolyze the glycosidic linkages and release the sialic acids.
-
Centrifuge the sample to pellet any precipitate.
-
Carefully transfer the supernatant containing the released sialic acids to a new tube.
II. Derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB):
-
Prepare a DMB labeling solution containing DMB, 2-mercaptoethanol, and sodium hydrosulfite in water and glacial acetic acid.
-
Add the DMB labeling solution to the dried sialic acid sample.
-
Incubate the reaction mixture in the dark at 50°C for 2-3 hours to form fluorescent derivatives.
III. HPLC Analysis:
-
Column: Use a C18 reversed-phase column (e.g., 250 mm length, 4.6 mm diameter).
-
Mobile Phase: An isocratic mobile phase can be used, for example, a mixture of acetonitrile and an aqueous buffer like ammonium acetate at a specific pH. Alternatively, a gradient elution can be employed for more complex samples.[1]
-
Flow Rate: Maintain a constant flow rate, for example, 1 mL/min.[1]
-
Detection: Use a fluorescence detector with excitation and emission wavelengths appropriate for the DMB label (e.g., 373 nm excitation and 448 nm emission).[1]
-
Quantification: Generate a standard curve using known concentrations of derivatized N-Acetylneuraminic Acid standards. The concentration of sialic acid in the sample can be determined by comparing its peak area to the standard curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Sialic Acid Analysis
NMR spectroscopy is a powerful tool for the structural elucidation of sialic acids and for studying their interactions with other molecules.
I. Sample Preparation:
-
Dissolve the N-Acetylneuraminic Acid sample in deuterium oxide (D₂O).
-
Adjust the pD (the equivalent of pH in D₂O) of the sample as required for the specific experiment, as chemical shifts can be pD-dependent.
-
Transfer the solution to an appropriate NMR tube.
II. NMR Data Acquisition:
-
Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra.
-
For more detailed structural information, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
-
Typical ¹H NMR spectra of N-Acetylneuraminic acid will show characteristic signals for the protons at the C-3 position, which can be used to distinguish between the α and β anomers.[2]
III. Data Analysis:
-
Process the acquired NMR data using appropriate software.
-
Assign the signals in the spectra to the corresponding nuclei in the N-Acetylneuraminic Acid molecule.
-
The use of ¹³C-labeled N-Acetylneuraminic acid can significantly enhance the signal intensity of the labeled carbons, facilitating the detection of minor forms and the measurement of coupling constants.[3][4]
Signaling Pathways and Workflows
N-Acetylneuraminic Acid (Neu5Ac) Biosynthesis Pathway
The biosynthesis of Neu5Ac is a critical metabolic pathway in mammalian cells, starting from UDP-N-acetylglucosamine.[5]
Caption: The metabolic pathway for the biosynthesis of N-Acetylneuraminic acid (Neu5Ac).
Experimental Workflow for Glycoprotein Analysis
This workflow outlines the steps for analyzing the glycosylation of a protein, including the identification of sialic acids.
Caption: A general experimental workflow for the analysis of protein glycosylation.
Simplified Siglec Signaling Pathway
Sialic acids on the cell surface can interact with Siglecs (sialic acid-binding immunoglobulin-like lectins), which are important receptors in the immune system that modulate cellular signaling.[6]
Caption: A simplified representation of inhibitory signaling through a Siglec receptor.
References
- 1. Determination of Sialic Acids in Liver and Milk Samples of Wild-type and CMAH Knock-out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [1H-NMR-spectroscopic evidence for the release of N-acetyl-alpha-D-neuraminic acid as the first product of neuraminidase action (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www3.nd.edu [www3.nd.edu]
- 4. Stork: 13C-labeled N-acetyl-neuraminic acid in aqueous solution: detection and quantification of acyclic keto, keto hydrate, and enol forms by 13C NMR spectroscopy [storkapp.me]
- 5. Neu5Ac: The Multifaceted Sugar Shaping Human Health and Beyond - MetwareBio [metwarebio.com]
- 6. Molecular Recognition Insights of Sialic Acid Glycans by Distinct Receptors Unveiled by NMR and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of Deuterated Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deuterated compounds, in which one or more hydrogen atoms are replaced by deuterium, are increasingly utilized in pharmaceutical and life sciences research. This strategic isotopic substitution can significantly alter the physicochemical properties of a molecule, most notably its metabolic stability, due to the kinetic isotope effect (KIE). While offering advantages in drug development, such as improved pharmacokinetic profiles and reduced toxicity, the unique properties of deuterated compounds necessitate a thorough understanding of their safety and handling requirements. This guide provides a comprehensive overview of the safety considerations, handling procedures, and experimental protocols relevant to the use of deuterated compounds in a research and development setting.
Introduction to Deuterated Compounds
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen, containing one proton and one neutron in its nucleus. This additional neutron approximately doubles the mass of the hydrogen atom, leading to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in bond strength is the basis of the deuterium kinetic isotope effect (KIE), where the cleavage of a C-D bond is slower than that of a C-H bond.[1] In drug discovery, this can lead to slower metabolism, potentially enhancing a drug's half-life and reducing the formation of toxic metabolites.[2][3]
General Safety and Handling Precautions
While deuterium itself is not radioactive, the chemical and physical properties of deuterated compounds warrant specific safety measures.
Deuterated Solvents
Deuterated solvents are common in laboratories, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy. Many are hygroscopic and can absorb atmospheric moisture, which can lead to H/D exchange and compromise isotopic purity.[4]
-
Storage: Store in tightly sealed containers, often under an inert atmosphere like argon or nitrogen, to prevent moisture absorption and oxidation.[4] Refrigeration or freezing is recommended for long-term storage, but always consult the manufacturer's certificate of analysis.[4] Light-sensitive compounds should be stored in amber vials or in the dark.[4]
-
Handling: Handle in a dry atmosphere, such as a glove box or under a stream of inert gas.[4] Use dry glassware and syringes to prevent contamination with water.[1] Allow containers to equilibrate to room temperature before opening to prevent condensation.[4]
Deuterium Gas (D₂)
Deuterium gas is highly flammable and can form explosive mixtures with air. It burns with an almost invisible flame.[5]
-
Storage: Store in a well-ventilated, cool, and dry area away from ignition sources and oxidizing agents.[5]
-
Handling: Use in a well-ventilated area or a fume hood.[5] Ground all equipment to prevent static discharge.[5] Use spark-proof tools.[5] A hydrogen/flammable gas detector is recommended. In case of inhalation of high concentrations, which can act as a simple asphyxiant, move the individual to fresh air and seek medical attention.[5]
Toxicological Profile of Deuterated Compounds
The toxicity of a deuterated compound is influenced by the kinetic isotope effect, which can alter its metabolic pathway and rate.
Isotopic Effects on Toxicity
Deuteration can either decrease or, in some cases, increase the toxicity of a compound.
-
Reduced Toxicity: If the rate-limiting step in the formation of a toxic metabolite involves the cleavage of a C-H bond, deuteration at that position can slow down the formation of the toxic species, thereby reducing toxicity.[2][6]
-
Increased Toxicity: In instances where deuteration slows down a detoxification pathway or shifts metabolism towards a more toxic route ("metabolic switching"), the toxicity of the compound could be enhanced.[6]
Heavy Water (D₂O)
Heavy water is generally considered to have low toxicity in mammals at low concentrations. The human body naturally contains a small amount of deuterium.[7] However, high concentrations can have adverse biological effects.
-
Cellular Effects: High concentrations of D₂O can disrupt cellular processes that rely on hydrogen bonding, such as enzyme function and cell division.[8]
-
Systemic Effects: In animal studies, replacing a significant percentage of body water with D₂O (e.g., >20-25%) can lead to physiological disturbances, sterility, and at very high concentrations (around 50%), death.[8][9] The mode of death is often similar to that of cytotoxic poisoning due to the inhibition of mitosis.[8]
Quantitative Toxicity Data
The following tables summarize available quantitative toxicity data for selected deuterated compounds and their non-deuterated analogs. It is important to note that data for many deuterated organic compounds is limited, and the toxicity can be highly dependent on the specific compound and the position of deuteration.
| Compound | Test Species | Route of Administration | LD50 (Deuterated) | LD50 (Non-deuterated) | Reference(s) |
| Chloroform-d (CDCl₃) | Rat | Oral | 908 mg/kg | 930 - 1300 mg/kg | [10][11] |
| Acetone-d₆ | Rat | Oral | 5,800 mg/kg (analog) | 5,800 mg/kg | |
| Dimethyl Sulfoxide (DMSO) | Rat | Oral | No specific data for deuterated | 14,500 mg/kg | [12] |
| Toluene-d₈ | Rat | Oral | Not available | 636 mg/kg | [2] |
| Benzene | Rat, Mouse | Oral | Not available | 930 - 5,600 mg/kg (Rat) | [13][14] |
| n-Hexane-d₁₄ | - | Inhalation | - | Mild CNS effects at high concentrations | [15][16][17][18][19] |
Table 1: Comparative Acute Toxicity Data (LD50 Values)
| Parameter | Value | Reference(s) |
| Toxicity Threshold in Mammals | >20-25% body water replacement can lead to adverse effects. | [8] |
| Lethal Concentration in Mammals | ~50% body water replacement. | [8] |
| Effects on Cell Division | Inhibition of mitosis. | [8] |
| Human Metabolic Experiments | Oral doses of several grams are routinely used without significant toxicity. | [9] |
Table 2: Toxicological Data for Heavy Water (D₂O)
Experimental Protocols
Standardized protocols are crucial for assessing the safety and metabolic profile of deuterated compounds. Good Laboratory Practice (GLP) should be followed for studies intended for regulatory submission.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability.[5][11][20][21]
Objective: To determine the concentration at which a deuterated compound exhibits cytotoxic effects on a cell line compared to its non-deuterated analog.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11][21]
-
Compound Treatment: Treat the cells with a range of concentrations of the deuterated compound and its non-deuterated analog. Include vehicle-only and untreated controls.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[20]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 (the concentration at which 50% of cell viability is inhibited).
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay determines the rate at which a compound is metabolized by liver enzymes.[4][8][22][23][24]
Objective: To compare the metabolic stability of a deuterated compound to its non-deuterated analog.
Methodology:
-
Preparation: Prepare a reaction mixture containing liver microsomes (from human or an appropriate animal species) in a phosphate buffer.[8][22]
-
Compound Addition: Add the test compound (deuterated or non-deuterated) to the reaction mixture at a final concentration typically below the enzyme's Michaelis constant (Km).[8]
-
Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.[4][8]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.[4]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.[4]
-
LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent compound.[4]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line is the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k).
Waste Disposal and Decontamination
Proper disposal of deuterated compounds and decontamination of laboratory equipment are essential to ensure safety and environmental protection.
Waste Disposal
Deuterated waste should be handled in accordance with institutional and local regulations for chemical waste.
-
Segregation: Segregate deuterated waste from non-deuterated waste where practical, especially if there are institutional policies for isotopic waste.
-
Halogenated vs. Non-Halogenated: As with non-deuterated solvents, it is crucial to segregate halogenated and non-halogenated deuterated solvent waste streams to facilitate proper disposal and manage costs.[1][25][26][27] Halogenated waste often requires more specialized and expensive disposal methods.[26][28]
-
Labeling: Clearly label all waste containers with their contents, including the fact that they contain deuterated compounds, and appropriate hazard symbols.[1]
-
Containers: Use appropriate, sealed containers for liquid waste to prevent evaporation and spills.[1]
Decontamination of Laboratory Equipment
Glassware and other equipment that have come into contact with deuterated compounds should be thoroughly cleaned.
-
General Cleaning: A standard procedure involves an initial rinse with an appropriate solvent to remove the bulk of the deuterated compound, followed by washing with a laboratory detergent, rinsing with tap water, and a final rinse with deionized water.[3][29][30][31][32]
-
Stubborn Residues: For organic residues, soaking in a base bath (a saturated solution of NaOH or KOH in ethanol) can be effective.[30] For metal-containing compounds, an acid wash (e.g., 6 M HCl) may be necessary.[30]
-
Verification of Cleanliness: A common method to check for cleanliness is to see if deionized water sheets evenly over the glass surface without beading.[31]
Regulatory Considerations
Deuterated drugs are often considered new chemical entities (NCEs) by regulatory agencies like the U.S. Food and Drug Administration (FDA) because the C-D bond is a distinct chemical entity from the C-H bond.[21] This can provide intellectual property advantages but also means that they are subject to rigorous safety and efficacy testing.[21] However, a "deuterium switch" approach, where a deuterated version of an existing drug is developed, may allow for a streamlined regulatory pathway by leveraging some of the nonclinical and clinical data from the non-deuterated counterpart.[21]
Visualizations
Conclusion
The strategic use of deuterium in chemical compounds offers significant advantages, particularly in the realm of drug development. However, the altered properties of these molecules necessitate a comprehensive understanding of their safety and handling. By adhering to the guidelines outlined in this document, researchers can mitigate risks, ensure the integrity of their experiments, and safely harness the potential of deuterated compounds. A thorough evaluation of the toxicological and metabolic profile of each new deuterated entity, in comparison to its non-deuterated analog, is paramount for successful and safe research and development.
References
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. watersciences.unl.edu [watersciences.unl.edu]
- 4. benchchem.com [benchchem.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mercell.com [mercell.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. volumen 33 número 3 [revistas.unam.mx]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Acetone-D6 | C3H6O | CID 522220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. HEALTH EFFECTS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Further evidence of benzene carcinogenicity. Results on Wistar rats and Swiss mice treated by ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. epa.gov [epa.gov]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. The Devastating Consequences of Hexane | Fox-AE [fox-ae.com]
- 19. n-Hexane: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. mttlab.eu [mttlab.eu]
- 23. researchgate.net [researchgate.net]
- 24. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 26. campusoperations.temple.edu [campusoperations.temple.edu]
- 27. 7.2 Organic Solvents [ehs.cornell.edu]
- 28. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 29. youtube.com [youtube.com]
- 30. How To [chem.rochester.edu]
- 31. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 32. Atom Scientific Ltd | News | Cleaning Glassware in the Laboratory [atomscientific.com]
Methodological & Application
Application Notes and Protocols for N-Acetylneuraminic Acid-¹³C₆, d₃ in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylneuraminic acid (Neu5Ac), the most prevalent sialic acid in mammals, plays a crucial role in a multitude of biological processes by terminally capping glycan chains on glycoproteins and glycolipids.[1][2][3] Its levels and metabolism are of significant interest in various fields, including cancer biology, neuroscience, and immunology. Stable isotope-labeled internal standards are essential for the accurate quantification of endogenous metabolites by mass spectrometry, correcting for variations in sample preparation and instrument response.[4] N-Acetylneuraminic Acid-¹³C₆, d₃ is a stable isotope-labeled analog of Neu5Ac, incorporating six ¹³C atoms and three deuterium atoms. This internal standard is an invaluable tool for precise and accurate quantification of Neu5Ac in complex biological matrices using isotope dilution mass spectrometry.
This document provides detailed application notes and protocols for the use of N-Acetylneuraminic Acid-¹³C₆, d₃ in mass spectrometry-based quantification and metabolic flux analysis of Neu5Ac.
Applications
-
Quantitative Analysis of N-Acetylneuraminic Acid: N-Acetylneuraminic Acid-¹³C₆, d₃ is primarily used as an internal standard for the quantification of endogenous Neu5Ac in various biological samples, such as plasma, urine, and cell lysates, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6][7]
-
Metabolic Flux Analysis: The stable isotope label allows for its use as a tracer in metabolic flux analysis (MFA) studies to investigate the dynamics of sialic acid biosynthesis and metabolism within a biological system.[8][9][10][11] By tracking the incorporation of the labeled atoms into Neu5Ac and its downstream metabolites, researchers can elucidate pathway activities and metabolic reprogramming in health and disease.
-
Clinical Research: Accurate quantification of Neu5Ac is important in the study of various diseases, including sialic acid storage disorders and certain types of cancer where sialylation is altered.[12]
-
Drug Development: In the development of therapies targeting pathways involving sialic acid, this internal standard can be used to assess the pharmacodynamic effects of drug candidates on Neu5Ac levels.
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of N-Acetylneuraminic Acid using stable isotope-labeled internal standards. The specific values for N-Acetylneuraminic Acid-¹³C₆, d₃ would be determined during method validation.
Table 1: LC-MS/MS Method Performance for N-Acetylneuraminic Acid Quantification
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 20-25 ng/mL | [5][6] |
| Linearity Range | 25 - 10,000 ng/mL | [5] |
| Precision (%RSD) | < 15% | [4] |
| Accuracy (%RE) | 85-115% | [4] |
Table 2: Example MRM Transitions for Neu5Ac and a Labeled Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| N-Acetylneuraminic Acid (Neu5Ac) | 308.1 | 87.0, 170.0, 98.1 | |
| ¹³C₃-N-Acetylneuraminic Acid | 369 | 333 | [4] |
| d₃-N-Acetylneuraminic Acid | Varies with derivatization | Varies with derivatization | [5] |
Note: The exact m/z values for N-Acetylneuraminic Acid-¹³C₆, d₃ will depend on the ionization state and any derivatization used.
Experimental Protocols
Protocol 1: Quantification of Free N-Acetylneuraminic Acid in Human Plasma
This protocol describes the quantification of free Neu5Ac in human plasma using N-Acetylneuraminic Acid-¹³C₆, d₃ as an internal standard, followed by LC-MS/MS analysis.
1. Materials and Reagents
-
Human plasma (collected with EDTA)
-
N-Acetylneuraminic Acid (analytical standard)
-
N-Acetylneuraminic Acid-¹³C₆, d₃ (internal standard)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Bovine Serum Albumin (BSA) for surrogate matrix
-
Phospholipid removal plates
2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Neu5Ac and N-Acetylneuraminic Acid-¹³C₆, d₃ in a 50:50 acetonitrile/water solution.
-
Working Internal Standard Solution: Dilute the N-Acetylneuraminic Acid-¹³C₆, d₃ stock solution to a final concentration of 2000 ng/mL in 50:50 acetonitrile/water.
-
Calibration Standards: Prepare a series of calibration standards by spiking the Neu5Ac stock solution into a surrogate matrix (e.g., 5% BSA in water) to achieve final concentrations ranging from 25 ng/mL to 10,000 ng/mL.[5]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the surrogate matrix.
3. Sample Preparation
-
Thaw plasma samples on ice.
-
To 50 µL of each plasma sample, calibration standard, and QC sample in a 96-well plate, add 20 µL of the working internal standard solution.
-
Add 200 µL of cold acetonitrile to each well to precipitate proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a phospholipid removal plate and process according to the manufacturer's instructions to minimize matrix effects.[7]
-
Evaporate the collected filtrate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Analysis
-
LC System: A UPLC/HPLC system capable of gradient elution.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining the polar Neu5Ac.[7]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at a high percentage of mobile phase B, ramping down to a lower percentage to elute the analyte, and then re-equilibrating.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative, to be optimized during method development.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Neu5Ac and N-Acetylneuraminic Acid-¹³C₆, d₃.
5. Data Analysis
-
Integrate the peak areas for both the endogenous Neu5Ac and the N-Acetylneuraminic Acid-¹³C₆, d₃ internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Neu5Ac in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
N-Acetylneuraminic Acid Biosynthesis Pathway
Caption: De novo biosynthesis pathway of N-Acetylneuraminic acid (Neu5Ac).
Experimental Workflow for Neu5Ac Quantification
References
- 1. researchgate.net [researchgate.net]
- 2. Sialylation Pathway [horizondiscovery.com]
- 3. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of cytidine-5′-monophospho-N-acetylneuraminic acid in human leukocytes using LC–MS/MS: method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of free sialic acid in human plasma through a robust quinoxalinone derivatization and LC-MS/MS using isotope-labeled standard calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Sialic Acid Analysis by LC-MS – CD BioGlyco - CD BioGlyco [bioglyco.com]
Application Notes and Protocols for the Use of Stable Isotope-Labeled N-Acetylneuraminic Acid as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Acetylneuraminic acid (Neu5Ac), the most abundant sialic acid in humans, plays a crucial role in numerous biological processes, including cell signaling, cell adhesion, and immune responses.[1][2][3] It is a terminal monosaccharide on many glycoproteins and glycolipids.[1][4] Altered levels of Neu5Ac have been associated with various pathological conditions, making it a significant biomarker in clinical and pharmaceutical research.[5][6]
Accurate quantification of Neu5Ac in complex biological matrices is essential for understanding its role in health and disease. Stable isotope-labeled internal standards, such as N-Acetylneuraminic Acid-¹³C₁, d₃ and other isotopologues (e.g., N-[²H₃]acetylneuraminic acid, Neu5Ac-d₃, ¹³C₃-Neu5Ac), are indispensable for achieving high accuracy and precision in mass spectrometry-based assays.[1][5][7][8] These internal standards mimic the physicochemical properties of the endogenous analyte, compensating for variations in sample preparation, chromatography, and ionization efficiency, thereby ensuring reliable quantification.
This document provides detailed application notes and protocols for the use of stable isotope-labeled Neu5Ac as an internal standard in quantitative bioanalysis.
Signaling and Metabolic Context of N-Acetylneuraminic Acid
N-Acetylneuraminic acid is a key component of the sialic acid metabolism pathway. It is synthesized from its precursor, N-acetylmannosamine (ManNAc), and can be activated to CMP-Neu5Ac, the donor substrate for sialyltransferases that attach sialic acids to glycoconjugates in the Golgi apparatus. The quantification of Neu5Ac and its precursors is vital for studying the biosynthesis and catabolism of sialic acids in various physiological and pathological states.[9]
Figure 1: Simplified metabolic pathway of N-Acetylneuraminic Acid (Neu5Ac).
Experimental Protocols
The following protocols describe the quantification of free and total Neu5Ac in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.
Materials and Reagents
-
N-Acetylneuraminic acid (Neu5Ac) analytical standard
-
N-Acetylneuraminic Acid-¹³C₁, d₃ (or other suitable isotopologue) as internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Bovine Serum Albumin (BSA) for surrogate matrix
-
Phospholipid removal plates
-
Sulfuric acid or Trifluoroacetic acid for hydrolysis (for total Neu5Ac)
Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Dissolve 10 mg of Neu5Ac in 10 mL of 50:50 acetonitrile/water.
-
Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of N-Acetylneuraminic Acid-¹³C₁, d₃ in 1 mL of 50:50 acetonitrile/water.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a surrogate matrix (e.g., 5% BSA in water) to create calibration standards.[1][4] A typical range is 25.0 to 10,000 ng/mL.[1] Prepare a working solution of the internal standard at an appropriate concentration (e.g., 2000 ng/mL) in acetonitrile.[1]
Sample Preparation: Quantification of Free Neu5Ac in Plasma
This protocol is adapted for the analysis of unbound Neu5Ac.
Figure 2: Workflow for Free Neu5Ac Sample Preparation.
Protocol:
-
Pipette 50 µL of plasma samples, calibration standards, or quality control (QC) samples into a 96-well plate.[1]
-
Add 25 µL of the internal standard working solution to each well.[1]
-
Add 200 µL of acetonitrile to precipitate proteins.[1]
-
Seal the plate and vortex mix thoroughly.
-
Transfer the mixture to a phospholipid removal plate placed on a collection plate.[1][4]
-
Apply positive pressure to pass the solvent through.
-
Transfer an aliquot of the collected filtrate (e.g., 66 µL) and dilute further with an appropriate solvent (e.g., 200 µL of 70:30 acetonitrile/water) for analysis.[1]
Sample Preparation: Quantification of Total Neu5Ac in Plasma
This protocol involves an additional hydrolysis step to release Neu5Ac from glycoconjugates.
-
Hydrolysis: To 100 µL of plasma, add an equal volume of 0.1 M sulfuric acid or trifluoroacetic acid.[8]
-
Cool the samples to room temperature.
-
Proceed with the protein precipitation and phospholipid removal steps as described for free Neu5Ac, adjusting volumes as necessary.
LC-MS/MS Method
Chromatography: Hydrophilic Interaction Chromatography (HILIC) is recommended for retaining the polar Neu5Ac molecule.[1]
-
Column: ACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm) or similar HILIC column.[6]
-
Mobile Phase A: 0.2% Acetic Acid and 0.05% Trifluoroacetic Acid in water.[1]
-
Mobile Phase B: 0.2% Acetic Acid and 0.05% Trifluoroacetic Acid in acetonitrile.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Gradient: A typical gradient starts at a high percentage of organic phase (e.g., 96% B), decreases to elute the analyte, and then returns to initial conditions for re-equilibration.[1]
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Positive mode is common.[1]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Neu5Ac: The specific transition will depend on the instrument and adduct ion formed.
-
Internal Standard (e.g., ¹³C-Neu5Ac): The precursor ion will be shifted by the mass of the incorporated isotopes, while the product ion may be the same or also shifted. For example, for ¹³C₃-Neu5Ac, a transition of m/z 369 → 333 has been reported after derivatization.[7]
-
It is crucial to optimize MRM transitions on the specific instrument being used.
-
Data Presentation: Quantitative Performance
The use of a stable isotope-labeled internal standard allows for robust and reproducible quantification. The following tables summarize typical performance characteristics of a validated LC-MS/MS method for Neu5Ac.
Table 1: Calibration Curve and Sensitivity
| Parameter | Typical Value | Reference |
| Calibration Range | 25.0 - 10,000 ng/mL | [1] |
| Linearity (r²) | > 0.99 | [11] |
| Lower Limit of Quantification (LLOQ) | 25.0 ng/mL | [4] |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-run Precision (%CV) | Inter-run Precision (%CV) | Accuracy (%) | Reference |
| Low | 75 | < 10.8% | < 10.8% | 100 ± 15% | [4] |
| Medium | 750 | < 10.8% | < 10.8% | 100 ± 15% | [4] |
| High | 7500 | < 10.8% | < 10.8% | 100 ± 15% | [4] |
Data presented are representative and should be established for each specific assay.
Conclusion
The use of stable isotope-labeled N-Acetylneuraminic Acid, such as N-Acetylneuraminic Acid-¹³C₁, d₃, as an internal standard is a critical component of high-quality quantitative bioanalytical methods. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the development and validation of robust LC-MS/MS assays for Neu5Ac in various biological matrices. The implementation of these methods will facilitate a deeper understanding of the role of sialic acids in human health and disease, and support drug development programs targeting pathways involving Neu5Ac.
References
- 1. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]
- 3. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative hydrophilic interaction chromatography-mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of N-acetylneuraminic acid by gas chromatography-mass spectrometry with a stable isotope as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Measurement of free and total sialic acid by isotopic dilution liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC–MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 9. Quantitation of cytidine-5′-monophospho-N-acetylneuraminic acid in human leukocytes using LC–MS/MS: method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols for LC-MS/MS Quantification of Sialic Acids Using Isotopic Standards
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the accurate quantification of sialic acids in biological and biopharmaceutical samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with isotopic standards.
Introduction
Sialic acids are a family of nine-carbon carboxylated monosaccharides that play crucial roles in various biological processes, including cell recognition, cell adhesion, and immune responses. In biopharmaceutical development, the type and amount of sialic acid on a glycoprotein therapeutic can significantly impact its efficacy, stability, and immunogenicity. Therefore, accurate and robust quantification of sialic acids is a critical quality attribute.
LC-MS/MS has emerged as the gold standard for sialic acid analysis due to its high sensitivity, selectivity, and ability to provide structural information. The use of stable isotope-labeled internal standards is essential for correcting matrix effects and variabilities in sample preparation and instrument response, thereby ensuring high accuracy and precision in quantification.[1][2]
This guide details the methodologies for sialic acid release, derivatization, LC-MS/MS analysis, and data interpretation, providing a comprehensive resource for researchers in the field.
Experimental Workflow Overview
The general workflow for sialic acid quantification involves several key steps, from sample preparation to data analysis. The following diagram illustrates the typical experimental process.
Detailed Experimental Protocols
Sialic Acid Release
The first step is the liberation of sialic acids from the glycoconjugate. This can be achieved through either mild acid hydrolysis or enzymatic digestion.
Protocol 3.1.1: Mild Acid Hydrolysis This method is widely used for releasing both N- and O-linked sialic acids.
-
To approximately 50 µg of glycoprotein sample, add 2M acetic acid.[3]
-
Incubate the mixture at 80°C for 2 hours.[3]
-
Cool the samples to room temperature.
-
Centrifuge the samples to pellet any precipitate.
-
Collect the supernatant containing the released sialic acids for the next step.
Protocol 3.1.2: Enzymatic Release using Sialidase This method is more specific for certain linkages and uses milder conditions, which can be advantageous for preserving other modifications.
-
Reconstitute the glycoprotein sample in the recommended digestion buffer.
-
Add Sialidase A (neuraminidase) to the sample.
-
Incubate at 37°C for a duration ranging from 30 minutes to overnight, depending on the glycoprotein.[4]
-
Terminate the reaction, for example, by heat inactivation or addition of a suitable reagent.
-
Proceed to the derivatization step.
Derivatization
To enhance detection sensitivity and chromatographic retention, released sialic acids are chemically derivatized.[5] The use of a stable isotope-labeled internal standard is introduced at this stage to ensure accurate quantification.[1]
Protocol 3.2.1: DMB Derivatization 1,2-diamino-4,5-methylenedioxybenzene (DMB) is a common derivatizing agent that reacts with the α-keto acid group of sialic acids to form a fluorescent and MS-active derivative.[3][6]
-
Prepare a DMB labeling solution containing DMB, a reducing agent, and a weak acid.
-
Add the DMB labeling solution to the supernatant from the release step.
-
Spike the sample with a known concentration of the isotopic internal standard (e.g., ¹³C₃-N-acetylneuraminic acid).
-
Incubate the mixture at 50°C for 3 hours in the dark.[3]
-
The sample is now ready for LC-MS/MS analysis.
Protocol 3.2.2: DAT Derivatization 3,4-diaminotoluene (DAT) offers a stable and cost-effective alternative for derivatization, yielding a product with a high MS response.[1]
-
Prepare a DAT solution in a suitable solvent.
-
Add the DAT solution to the released sialic acid sample.
-
Add the isotopic internal standard.
-
Incubate the reaction mixture under optimized conditions of temperature and time.
-
The derivatized sample is then analyzed by LC-MS/MS.
LC-MS/MS Analysis
The derivatized sialic acids are separated by liquid chromatography and detected by tandem mass spectrometry, typically in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1]
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used for separating DMB or DAT-derivatized sialic acids.[6]
-
Mobile Phase A: 0.1% Formic acid in water.[2]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase is employed to elute the analytes.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.[2]
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the derivative and instrument.[2][7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the native sialic acid and its isotopic standard are monitored. For example:
The following diagram illustrates the logical flow of the LC-MS/MS detection process.
Quantitative Data
The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of sialic acids.
Table 1: Quantitative Parameters for Sialic Acid Analysis
| Parameter | Neu5Ac | Neu5Gc | Reference |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | - | [1] |
| 0.03 ng/mL | 0.04 ng/mL | [2] | |
| Linearity Range | 10 - 1000 ng on-column | 10 - 1000 ng on-column | [2] |
| up to 7800 µmol/L | - | [7] | |
| Intra-assay Precision (%CV) | 4.6% | - | [7] |
| Inter-assay Precision (%CV) | 6.6% | - | [7] |
Table 2: Example MRM Transitions for Derivatized Sialic Acids
| Analyte | Derivatizing Agent | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference |
| Neu5Ac | n-Butanol/HCl | 366 | 330 | Positive | [2] |
| ¹³C-Neu5Ac | n-Butanol/HCl | 369 | 333 | Positive | [2] |
| Sialic Acid (SA) | - | 308.2 | 87.0 | Negative | [7] |
| ¹³C₃-Sialic Acid | - | 311.2 | 90.0 | Negative | [7] |
Data Analysis and Interpretation
Quantification is based on the ratio of the peak area of the endogenous sialic acid to the peak area of the stable isotope-labeled internal standard. A calibration curve is constructed by analyzing a series of standards with known concentrations of the sialic acid and a fixed concentration of the internal standard. The concentration of sialic acid in the unknown samples is then determined by interpolating their peak area ratios onto the calibration curve.
The following diagram outlines the relationship between the analyte, internal standard, and the final quantified result.
Conclusion
The LC-MS/MS method using isotopic standards provides a robust, sensitive, and accurate platform for the quantification of sialic acids. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists in academic and industrial settings. Adherence to these methodologies will ensure high-quality, reproducible data for the characterization of glycoproteins in various applications, from basic research to biopharmaceutical drug development.
References
- 1. Quantification of free sialic acid in human plasma through a robust quinoxalinone derivatization and LC-MS/MS using isotope-labeled standard calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ludger.com [ludger.com]
- 4. agilent.com [agilent.com]
- 5. Siliac Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 6. lcms.cz [lcms.cz]
- 7. Quantification of free and total sialic acid excretion by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Metabolic Labeling with N-Acetylneuraminic Acid-¹³C₁, d₃
Introduction
N-Acetylneuraminic acid (Neu5Ac), the most prevalent sialic acid, plays a crucial role in a myriad of biological processes by terminally capping glycan structures on glycoproteins and glycolipids.[1] These modifications are integral to cell-cell communication, immune responses, and pathogen interactions. Metabolic labeling with stable isotope-labeled analogs of Neu5Ac, such as N-Acetylneuraminic Acid-¹³C₁, d₃, offers a powerful technique for tracing the flux of sialic acid through its metabolic pathways and its incorporation into glycoconjugates. This approach, coupled with mass spectrometry, enables the precise quantification and dynamic analysis of protein- and cell-specific sialylation, providing invaluable insights for researchers in cellular biology, oncology, and drug development.
Principle of the Method
Metabolic labeling with N-Acetylneuraminic Acid-¹³C₁, d₃ involves introducing this isotopically heavy version of Neu5Ac into cell culture media. The cells internalize the labeled sialic acid and utilize it in the sialylation pathway. Inside the cell, Neu5Ac is activated to CMP-sialic acid in the nucleus and then transported to the Golgi apparatus.[2][3] In the Golgi, sialyltransferases attach the labeled Neu5Ac to nascent glycoproteins and glycolipids.
The ¹³C₁ and d₃ labels introduce a specific mass shift in the molecules that incorporate them. This mass difference allows for the differentiation and quantification of newly synthesized (heavy) versus pre-existing (light) sialoglycoconjugates using mass spectrometry. This technique provides a dynamic view of sialylation, a feature not achievable with methods that only measure steady-state levels.
Applications
-
Studying Sialic Acid Metabolism and Flux: This method allows for the direct measurement of the rate of incorporation of exogenous sialic acid into cellular glycoconjugates, providing insights into the metabolic flux of the sialylation pathway under various physiological or pathological conditions.[4]
-
Oncology Research: Aberrant sialylation is a hallmark of many cancers and is often associated with metastasis and tumor progression.[5] Metabolic labeling can be used to identify and quantify changes in the sialylation of specific cancer-associated glycoproteins, potentially revealing new biomarkers and therapeutic targets.
-
Drug Development and Pharmacology: The glycosylation state, including sialylation, of therapeutic glycoproteins (e.g., monoclonal antibodies) significantly impacts their serum half-life, efficacy, and immunogenicity. This labeling technique can be employed to monitor the dynamics of sialylation during the production of biologics and to assess the effects of drugs on cellular glycosylation patterns.
-
Neuroscience: Sialic acids are highly abundant in the brain and are critical for neural development and function. Metabolic labeling can be utilized to study the turnover and dynamics of sialoglycans in neuronal cells, contributing to a better understanding of neurological disorders.
-
Immunology: Cell surface sialylation plays a key role in regulating immune responses. By tracing the fate of labeled sialic acid, researchers can investigate how immune cells modulate their sialic acid display during activation and differentiation.
Sialic Acid Biosynthesis and Incorporation Pathway
The following diagram illustrates the key steps in the sialic acid metabolic pathway and the point of entry for exogenously supplied N-Acetylneuraminic Acid.
Caption: Sialic acid biosynthesis and incorporation pathway.
Quantitative Data Presentation
The following tables present representative data from a metabolic labeling experiment tracking the incorporation of ¹³C-labeled precursors into the sialic acid pathway intermediates over time in different breast cancer cell lines. This data is adapted from a study that used ¹³C-glucose as the labeled precursor, but it illustrates the type of quantitative results that can be obtained from metabolic labeling experiments with N-Acetylneuraminic Acid-¹³C₁, d₃. The "Hexose-Labeled Fraction" represents the proportion of the metabolite pool that has incorporated the ¹³C label.[4]
Table 1: Time-Course of ¹³C-Labeling in Sialic Acid Pathway Intermediates (4T1 Cell Line - Highly Metastatic)
| Time (minutes) | UDP-N-acetylglucosamine (Hexose-Labeled Fraction) | Sialic Acid (Hexose-Labeled Fraction) | CMP-sialic acid (Hexose-Labeled Fraction) |
| 0 | 0.00 | 0.00 | 0.00 |
| 15 | 0.25 | 0.15 | 0.10 |
| 30 | 0.45 | 0.30 | 0.22 |
| 60 | 0.70 | 0.55 | 0.45 |
| 120 | 0.85 | 0.75 | 0.68 |
| 240 | 0.95 | 0.90 | 0.88 |
Table 2: Comparison of Sialic Acid Labeling Across Different Cell Lines at 240 minutes
| Cell Line | Metastatic Potential | Sialic Acid (Hexose-Labeled Fraction) |
| 67NR | Non-metastatic | 0.75 |
| 4T07 | Moderately metastatic | 0.82 |
| 4T1 | Highly metastatic | 0.90 |
Data adapted from supplementary materials of a study on sialic acid metabolism in breast cancer metastasis, where ¹³C-glucose was the labeling source.[4]
Experimental Protocols
This section provides a detailed protocol for a typical metabolic labeling experiment using N-Acetylneuraminic Acid-¹³C₁, d₃ with cultured mammalian cells, followed by protein extraction, glycan release, and preparation for mass spectrometry analysis.
Protocol 1: Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate mammalian cells (e.g., HeLa, HEK293, or a cell line of interest) in appropriate growth medium and culture until they reach approximately 70-80% confluency.
-
Preparation of Labeling Medium: Prepare fresh growth medium and supplement it with N-Acetylneuraminic Acid-¹³C₁, d₃ to a final concentration of 50-100 µM. The optimal concentration may need to be determined empirically for each cell line.
-
Labeling: Remove the existing medium from the cells, wash once with sterile phosphate-buffered saline (PBS), and replace it with the prepared labeling medium.
-
Incubation: Culture the cells in the labeling medium for a desired period (e.g., 24-72 hours). The incubation time will depend on the turnover rate of the glycoproteins of interest. For time-course experiments, prepare separate plates for each time point.
-
Cell Harvesting: After the labeling period, place the culture plates on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors) to each plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay). Store the protein lysate at -80°C until further processing.
Protocol 2: N-Glycan Release and Purification for Mass Spectrometry
-
Protein Denaturation: To 100 µg of protein lysate, add a denaturing buffer (e.g., containing SDS and DTT) and heat at 95°C for 5 minutes.
-
Reduction and Alkylation: Cool the sample to room temperature. Add iodoacetamide to alkylate the cysteine residues and incubate in the dark for 30 minutes.
-
Enzymatic Release of N-Glycans: Add PNGase F enzyme to the protein sample and incubate overnight at 37°C to release the N-linked glycans.
-
Glycan Purification: Purify the released N-glycans from peptides and other contaminants using a solid-phase extraction (SPE) cartridge (e.g., graphitized carbon).
-
Sample Preparation for Mass Spectrometry: Dry the purified glycans in a vacuum centrifuge. For LC-MS analysis, reconstitute the sample in an appropriate solvent (e.g., 95% acetonitrile with 0.1% formic acid).
Experimental Workflow Visualization
The following diagram outlines the general workflow for a metabolic labeling experiment with N-Acetylneuraminic Acid-¹³C₁, d₃, from cell culture to data analysis.
Caption: General experimental workflow.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Metabolic labeling of sialic acids in tissue culture cell lines: methods to identify substituted and modified radioactive neuraminic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Sialic Acid Metabolism: A Key Player in Breast Cancer Metastasis Revealed by Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for N-Acetylneuraminic Acid-¹³C₁₆, d₃ in Glycosylation Pathway Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using N-Acetylneuraminic Acid-¹³C₁₆, d₃ as a stable isotope tracer for quantifying the metabolic flux in sialylation pathways. This powerful technique offers deep insights into the dynamics of glycosylation, a critical post-translational modification involved in a myriad of biological processes and disease states.
Application Notes
Introduction to Glycosylation and Sialic Acid Metabolism
Glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins and lipids, is a fundamental biological process that significantly influences protein folding, stability, cell-cell interactions, and immune responses.[1] Sialic acids are a family of nine-carbon sugars typically found at the terminal positions of glycan chains on glycoproteins and glycolipids.[2] The most common form in humans, N-acetylneuraminic acid (Neu5Ac), plays a crucial role in cellular recognition, signaling, and pathogen binding.[2][3]
The biosynthesis of Neu5Ac occurs in the cytoplasm and nucleus through a series of enzymatic reactions starting from UDP-N-acetylglucosamine (UDP-GlcNAc).[3][4] The activated form, CMP-Neu5Ac, is then transported into the Golgi apparatus, where sialyltransferases attach it to nascent glycan chains.[4] Aberrant sialylation is a hallmark of various diseases, including cancer, making the sialylation pathway a key target for research and therapeutic development.[3]
Principle of Metabolic Flux Analysis with Stable Isotope Tracers
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biological system.[5][6] When combined with stable isotope labeling, ¹³C-MFA allows researchers to trace the fate of atoms from a labeled precursor through a metabolic network.[5][6]
By introducing a stable isotope-labeled compound, such as N-Acetylneuraminic Acid-¹³C₁₆, d₃, into cell culture, the labeled atoms are incorporated into downstream metabolites.[5] Mass spectrometry (MS) is then used to measure the mass shifts in these metabolites, revealing the extent of isotope incorporation over time.[7] This data, combined with a metabolic network model, allows for the calculation of intracellular fluxes, providing a quantitative map of metabolic activity.[6][7]
Applications in Research and Drug Development
-
Understanding Disease Mechanisms: Quantifying changes in sialylation flux in response to genetic modifications or disease states can elucidate the role of glycosylation in pathology.[1]
-
Drug Discovery and Target Validation: ¹³C-MFA can be used to assess the efficacy of drugs that target enzymes in the sialic acid biosynthesis pathway by measuring their impact on metabolic flux.
-
Biopharmaceutical Production: Optimizing glycosylation patterns is critical for the efficacy and safety of therapeutic proteins. Flux analysis can help in engineering cell lines for desired glycoforms.
-
Biomarker Discovery: Altered sialylation flux can lead to changes in the secretion of specific glycoproteins, which may serve as biomarkers for disease diagnosis and prognosis.[8]
Quantitative Data Summary
The following tables present hypothetical yet representative data that could be obtained from a flux analysis experiment using N-Acetylneuraminic Acid-¹³C₁₆, d₃.
Table 1: Isotopic Enrichment of CMP-Neu5Ac Over Time
| Time (hours) | % Labeled CMP-Neu5Ac (M+7) in Control Cells | % Labeled CMP-Neu5Ac (M+7) in Treated Cells |
| 0 | 0.0 | 0.0 |
| 6 | 25.3 ± 2.1 | 15.8 ± 1.9 |
| 12 | 52.1 ± 3.5 | 30.2 ± 2.8 |
| 24 | 85.6 ± 4.2 | 55.4 ± 3.9 |
| 48 | 96.2 ± 2.8 | 70.1 ± 4.5 |
Table 2: Relative Fluxes Through Sialylation Pathways
| Condition | De Novo Synthesis Flux (relative to control) | Salvage Pathway Flux (relative to control) | Sialyltransferase Activity (relative to control) |
| Control | 1.00 | 1.00 | 1.00 |
| Drug A Treatment | 0.45 ± 0.05 | 1.10 ± 0.08 | 0.95 ± 0.06 |
| Gene Knockdown X | 0.98 ± 0.07 | 0.21 ± 0.03 | 0.52 ± 0.04 |
Visualizations
References
- 1. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Diversity of Microbial Sialic Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Quantification of the N-glycosylated secretome by super-SILAC during breast cancer progression and in human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of N-Acetylneuraminic Acid-¹³C₉, d₃ Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylneuraminic acid (NANA), a predominant sialic acid, plays a crucial role in various biological processes, including cell recognition, cell adhesion, and signal transduction.[1][2] Stable isotope-labeled NANA, such as N-Acetylneuraminic Acid-¹³C₉, d₃, serves as an essential internal standard in quantitative mass spectrometry-based studies for the accurate measurement of NANA levels in biological samples.[3] This application note provides a detailed protocol for the preparation of accurate and stable stock solutions of N-Acetylneuraminic Acid-¹³C₉, d₃ for use in research and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-Acetylneuraminic Acid is critical for the accurate preparation of its solutions.
| Property | Value | Reference |
| Appearance | White to off-white crystalline solid/powder | [1][4] |
| Molecular Formula (unlabeled) | C₁₁H₁₉NO₉ | |
| Molecular Weight (unlabeled) | 309.27 g/mol | [5] |
| Molecular Formula (¹³C, d₃ labeled) | C₁₀(¹³C)H₁₆D₃NO₉ | [6] |
| Molecular Weight (¹³C, d₃ labeled) | 313.28 g/mol | [6] |
| Solubility in Water | ~50 g/L (or ~50 mg/mL) | [1][7] |
| Storage Temperature | -20°C | [1][8] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps for preparing a 1 mg/mL stock solution of N-Acetylneuraminic Acid-¹³C₉, d₃.
Materials and Equipment:
-
N-Acetylneuraminic Acid-¹³C₉, d₃ solid powder
-
High-purity water (e.g., Milli-Q or equivalent) or a suitable buffer (e.g., 10 mM HEPES buffered saline, pH 7.5-8.0)[9]
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Appropriate personal protective equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Equilibration: Before opening, allow the vial of N-Acetylneuraminic Acid-¹³C₉, d₃ to equilibrate to room temperature to prevent condensation of moisture on the compound, as it is hygroscopic.[8]
-
Weighing: Accurately weigh the desired amount of the solid compound using an analytical balance. For a 1 mg/mL stock solution, you would weigh 1 mg.
-
Dissolution: Add the weighed N-Acetylneuraminic Acid-¹³C₉, d₃ to a sterile microcentrifuge tube or a volumetric flask. Add the appropriate volume of high-purity water or buffer to achieve the desired concentration. For a 1 mg/mL solution, add 1 mL of solvent.
-
Mixing: Gently vortex the solution until the solid is completely dissolved. N-Acetylneuraminic acid is highly soluble in water.[4]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots in a tightly sealed container at -20°C for long-term storage.[1] Reconstituted solutions can be stored frozen or at 4°C with a preservative like sodium azide (0.08%).[9]
Stability Considerations:
-
N-Acetylneuraminic acid is most stable in neutral pH conditions (pH 7.0), with significant degradation observed at highly acidic (pH 1.0-2.0) and alkaline (pH 11.0-12.0) conditions, especially at elevated temperatures.[10]
-
Stock solutions in pure water have been found to be stable for up to one month when stored at -20°C.[11]
Experimental Workflow
Caption: Workflow for preparing N-Acetylneuraminic Acid-¹³C₉, d₃ stock solutions.
References
- 1. N-乙酰神经氨酸 ≥95% anhydrous basis, synthetic | Sigma-Aldrich [sigmaaldrich.com]
- 2. Human Metabolome Database: Showing metabocard for N-Acetylneuraminic acid (HMDB0000230) [hmdb.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. N-Acetyl-Neuraminic Acid | C11H19NO9 | CID 439197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. N-Acetylneuraminic acid CAS#: 131-48-6 [m.chemicalbook.com]
- 8. N-Acetylneuraminic Acid-13C,d3 CAS#: [m.chemicalbook.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: NMR Spectroscopy of 13C Labeled Sialic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sialic acids, terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, are pivotal in a myriad of biological processes, including cell-cell recognition, signaling, and host-pathogen interactions.[1][2][3] Their strategic location and functional importance make them attractive targets for therapeutic intervention and diagnostic development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating the structure, conformation, and interactions of sialic acids at an atomic level.[3][4][5][6] The incorporation of stable isotopes, particularly 13C, into sialic acids significantly enhances the sensitivity and resolution of NMR experiments, enabling detailed studies in complex biological systems.[4][7][8]
These application notes provide an overview of the utility of 13C labeled sialic acids in NMR spectroscopy and offer detailed protocols for their synthesis, incorporation into glycoconjugates, and subsequent NMR analysis.
Applications of 13C Labeled Sialic Acids in NMR Spectroscopy
The use of 13C labeled sialic acids in NMR spectroscopy offers several advantages, including increased signal dispersion, the ability to use isotope-filtered experiments to simplify complex spectra, and the direct probing of carbon nuclei which are central to the carbohydrate structure.[4][7][8]
Structural and Conformational Analysis
The chemical shifts of 13C nuclei, particularly C1 (carboxylate), C2 (anomeric), and the protons attached to C3, are exquisitely sensitive to the local chemical environment. This sensitivity allows for the detailed characterization of:
-
Glycosidic Linkage: The type of linkage (e.g., α2-3, α2-6, or α2-8) significantly influences the chemical shifts of the carbons and protons at and near the glycosidic bond.[7]
-
Conformation: The torsional angles around the glycosidic linkage can be probed using trans-glycosidic 13C-13C coupling constants and by observing Nuclear Overhauser Effects (NOEs) between the sialic acid and the underlying glycan.[2][9]
-
Ionization State: The chemical shift of the C1 carboxylate carbon is sensitive to its protonation state, which can provide insights into the local pH and electrostatic environment.[4][7]
Probing Protein-Ligand Interactions
13C-labeled sialic acids are invaluable tools for studying the interactions between sialoglycans and their protein receptors, such as selectins, siglecs, and viral hemagglutinins.[8][10][11] Key NMR techniques include:
-
Chemical Shift Perturbation (CSP) Mapping: Upon binding to a protein, the chemical shifts of the 13C and 1H nuclei in the sialic acid that are at the binding interface will be perturbed. By monitoring these changes, the binding epitope can be mapped.
-
Isotope-Filtered NOESY: In these experiments, only NOEs between the 13C-labeled ligand and the unlabeled protein (or vice versa) are observed, providing direct evidence of through-space proximity and defining the binding orientation.[8]
-
Saturation Transfer Difference (STD) NMR: While primarily a 1H-based experiment, the increased dispersion from 13C labeling in a 2D 1H-13C HSQC-STD experiment can help resolve overlapping proton signals and provide more detailed epitope mapping.[10]
Monitoring Metabolic Pathways
NMR spectroscopy using 13C-labeled precursors allows for the real-time monitoring of metabolic pathways.[1][12] For sialic acid biosynthesis, the conversion of intermediates can be followed by observing the appearance and disappearance of characteristic signals from the 13C-labeled N-acetyl group.[1] This provides a powerful method for studying enzyme kinetics and the regulation of the pathway in cell extracts or even in living cells.[1][12]
In-Cell NMR
A significant advantage of 13C labeling is the ability to perform in-cell NMR studies. By introducing 13C-labeled sialic acid precursors to cells, the labeled sugars are incorporated into the cell surface glycans.[7] Specialized NMR pulse sequences can then be used to selectively detect the signals from the 13C-labeled sialic acids, filtering out the overwhelming background signals from other cellular components. This allows for the study of sialoglycan structure and interactions in a native cellular environment.[7]
Quantitative Data Summary
The following table summarizes representative chemical shift data for 13C-labeled N-acetylneuraminic acid (Neu5Ac) in different contexts. Note that chemical shifts are sensitive to experimental conditions such as pH, temperature, and solvent.
| Carbon Atom | Free Neu5Ac (ppm) | α2-6 linked Neu5Ac (ppm) | α2-3 linked Neu5Ac (ppm) | Reference |
| C1 | ~175 | Varies with environment | Varies with environment | [4][7] |
| C2 | ~100 | ~101 | ~102 | [4][7] |
| C3 | ~40 | ~41 | ~41 | [4] |
| N-acetyl CH3 | ~23 | ~23 | ~23 | [1] |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of [1,2,3-13C]-N-acetylneuraminic acid
This protocol describes a common enzymatic approach for the synthesis of sialic acid labeled at the first three carbon positions.
Materials:
-
13C3-Pyruvic acid
-
N-acetylneuraminic acid aldolase (NeuAc aldolase)
-
Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Anion exchange chromatography resin
-
Lyophilizer
Procedure:
-
Dissolve 13C-ManNAc and a molar excess of 13C3-pyruvic acid in the reaction buffer.
-
Add NeuAc aldolase to the solution.
-
Incubate the reaction at 37°C for 24-48 hours, monitoring the progress by TLC or NMR.
-
Terminate the reaction by boiling for 5 minutes to denature the enzyme.
-
Centrifuge the reaction mixture to pellet the denatured enzyme.
-
Purify the resulting 13C-[1][4][7]-NeuAc from the supernatant using anion exchange chromatography.
-
Elute the product with a gradient of formic acid or ammonium bicarbonate.
-
Combine the product-containing fractions and lyophilize to obtain the pure 13C-labeled Neu5Ac.
Protocol 2: Enzymatic Sialylation of a Glycoprotein with 13C-Labeled Sialic Acid
This protocol outlines the general steps for attaching 13C-labeled sialic acid to a glycoprotein using a sialyltransferase.
Materials:
-
13C-CMP-N-acetylneuraminic acid (13C-CMP-NeuAc) (synthesized from 13C-NeuAc and CTP using CMP-sialic acid synthetase)
-
Asialo-glycoprotein (glycoprotein with terminal galactose or N-acetylgalactosamine residues)
-
Sialyltransferase (e.g., ST6Gal-I for α2-6 linkage)[4][5][6][13]
-
Reaction Buffer (e.g., 50 mM Tris-HCl, 10 mM MnCl2, pH 7.2)
-
Size-exclusion chromatography column
Procedure:
-
If the glycoprotein is already sialylated, it must first be desialylated using a neuraminidase. The neuraminidase is then removed, for example, by lectin affinity chromatography.[4][5][6]
-
Combine the asialo-glycoprotein, a molar excess of 13C-CMP-NeuAc, and the sialyltransferase in the reaction buffer.
-
Incubate the reaction at 37°C for 12-24 hours.
-
Monitor the incorporation of the 13C-sialic acid by SDS-PAGE (which may show a slight shift in molecular weight) or mass spectrometry.
-
Purify the 13C-sialylated glycoprotein from the reaction mixture using size-exclusion chromatography to remove the enzyme, unreacted 13C-CMP-NeuAc, and other small molecules.
-
Exchange the purified glycoprotein into a suitable NMR buffer (e.g., 10 mM potassium phosphate, 200 mM NaCl, pH 6.5 in D2O).[4][5]
Protocol 3: NMR Data Acquisition for 13C-Labeled Sialoglycoproteins
This protocol provides a general guideline for acquiring 2D 1H-13C HSQC spectra.
Materials:
-
13C-sialylated glycoprotein in a suitable NMR buffer
-
NMR spectrometer equipped with a cryoprobe
-
NMR tube
Procedure:
-
Concentrate the 13C-sialylated glycoprotein to a suitable concentration for NMR (typically 0.1 - 1 mM).
-
Transfer the sample to an NMR tube.
-
Acquire a 2D 1H-13C HSQC spectrum. Typical parameters on an 800 MHz spectrometer might include:
-
Spectral widths: ~12 ppm in the 1H dimension and ~40-50 ppm in the 13C dimension, centered around the expected sialic acid resonances.
-
Number of scans: 8-64 per increment, depending on the sample concentration.
-
Recycle delay: 1-2 seconds.
-
-
Process the data using appropriate software (e.g., NMRPipe, TopSpin). This will involve Fourier transformation, phase correction, and baseline correction.
-
Analyze the spectrum to identify the cross-peaks corresponding to the 1H-13C correlations in the labeled sialic acid. The chemical shifts can then be used for structural and interaction studies.
Visualizations
Caption: De novo sialic acid biosynthesis pathway.
Caption: Workflow for NMR studies of 13C-sialylated glycoproteins.
References
- 1. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.lsu.edu [repository.lsu.edu]
- 6. 13C-sialic acid labeling of glycans on glycoproteins using ST6Gal-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR Detection and Characterization of Sialylated Glycoproteins and Cell Surface Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable-isotope-assisted NMR studies on 13C-enriched sialyl Lewis(X) in solution and bound to E-selectin - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Molecular Recognition Insights of Sialic Acid Glycans by Distinct Receptors Unveiled by NMR and Molecular Modeling [frontiersin.org]
- 12. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. 13C-sialic acid labeling of glycans on glycoproteins using ST6Gal-I. | Semantic Scholar [semanticscholar.org]
Application Note: Quantitative Analysis of Sialic Acids in Biological Samples Using Isotopic Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sialic acids are a family of nine-carbon acidic monosaccharides typically found at the terminal positions of N-linked and O-linked glycan chains on glycoproteins and glycolipids.[1] Their strategic location makes them critical mediators of a wide array of biological processes, including cell-cell recognition, immune responses, and the stability and half-life of glycoproteins.[2][3] In the context of biopharmaceuticals, the type and amount of sialylation are critical quality attributes (CQAs) that can significantly impact the drug's efficacy, safety, and pharmacokinetic profile.
The two most common forms of sialic acid found in biotherapeutics are N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc).[4] While Neu5Ac is the predominant form in humans, Neu5Gc is not synthesized by humans and its presence on a therapeutic glycoprotein can elicit an immune response.[1] Therefore, accurate and robust quantification of sialic acid species is imperative throughout the drug development and manufacturing lifecycle.[2]
This application note provides a detailed protocol for the sample preparation and analysis of sialic acids from glycoproteins using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of an isotopic internal standard, such as ¹³C-labeled Neu5Ac, ensures high accuracy and precision by correcting for variations during sample handling, derivatization, and analysis.[5][6]
Experimental Workflow
The overall workflow for sialic acid analysis consists of three main stages: release of sialic acids from the glycoprotein backbone, chemical derivatization to enhance detection, and finally, analysis by LC-MS/MS.
References
- 1. Glycoprotein Sialic Acid Analysis? Improve Reproducibility, Convenience With HPAE-PAD - AnalyteGuru [thermofisher.com]
- 2. Sialic Acids Analysis• QA-Bio • Biopharmaceutical Manufacturing [qa-bio.com]
- 3. Siliac Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 4. lcms.cz [lcms.cz]
- 5. Quantification of free sialic acid in human plasma through a robust quinoxalinone derivatization and LC-MS/MS using isotope-labeled standard calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of free and total sialic acid by isotopic dilution liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Feeding Experiments with N-Acetylneuraminic Acid-¹³C₁₆, d₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylneuraminic acid (Neu5Ac), the most abundant sialic acid in mammals, plays a crucial role in a multitude of biological processes, including cell-cell recognition, signaling, and immune responses.[1][2] Altered sialylation is a hallmark of various diseases, notably cancer, making the study of sialic acid metabolism a key area of research. Stable isotope labeling using molecules like N-Acetylneuraminic Acid-¹³C₁₆, d₃ offers a powerful technique to trace the metabolic fate of exogenous sialic acid and quantify its incorporation into cellular glycoconjugates. This approach, analogous to Stable Isotope Labeling by Amino acids in Cell Culture (SILAC), enables precise tracking and quantification by mass spectrometry.[3][4][5][6][7][8]
These application notes provide detailed protocols for cell culture feeding experiments using N-Acetylneuraminic Acid-¹³C₁₆, d₃, methodologies for sample analysis, and an overview of the relevant biological pathways.
I. Quantitative Data Summary
The following tables summarize representative quantitative data from metabolic labeling experiments. While specific data for N-Acetylneuraminic Acid-¹³C₁₆, d₃ is limited in publicly available literature, the following tables are compiled from studies using analogous labeled sialic acid precursors to provide an expected range of incorporation.
Table 1: Metabolic Incorporation of Labeled Sialic Acid Precursors in Various Cell Lines
| Cell Line | Labeled Precursor | Concentration (µM) | Incubation Time (hours) | Percent Incorporation of Labeled Sialic Acid into Total Sialic Acids | Reference |
| Jurkat | Ac₄ManNAl | 50 | 72 | Not specified, but significant labeling observed | [9] |
| LNCaP | Ac₄ManNAl | 50 | 72 | 78% | [9] |
| LNCaP | Ac₄ManNAz | 50 | 72 | 51% | [9] |
| Human Fibroblasts | N-acetyl-D-mannosamine | 10,000 | 72 | 156.3 nmol/mg protein (absolute amount) | [10] |
Table 2: Mass Spectrometry Detection Limits for Sialic Acids
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| SPE-LC-MS/MS | Neu5Ac | 0.03 ng/mL | Not Specified | [11][12] |
| SPE-LC-MS/MS | Neu5Gc | 0.04 ng/mL | Not Specified | [11][12] |
| HPAE-PAD | Neu5Ac | 20.9 nM | Not Specified | |
| HPAE-PAD | Neu5Gc | 10.3 nM | Not Specified |
II. Experimental Protocols
A. Protocol for Metabolic Labeling of Cultured Cells with N-Acetylneuraminic Acid-¹³C₁₆, d₃
This protocol describes the general procedure for feeding cultured mammalian cells with isotopically labeled N-Acetylneuraminic acid. Optimization of concentration and incubation time for specific cell lines is recommended.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, CHO, HeLa)
-
Complete cell culture medium
-
N-Acetylneuraminic Acid-¹³C₁₆, d₃ (sterile solution)
-
Phosphate-buffered saline (PBS), sterile
-
Cell scrapers
-
Centrifuge tubes
-
Reagents for cell lysis (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture: Culture cells to a confluency of 70-80% in appropriate culture vessels.
-
Preparation of Labeling Medium: Prepare the complete culture medium containing the desired final concentration of N-Acetylneuraminic Acid-¹³C₁₆, d₃. A starting concentration range of 10-100 µM can be tested.
-
Metabolic Labeling:
-
Aspirate the existing medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).
-
-
Cell Harvest:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the culture vessel using an appropriate lysis buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation for Analysis:
-
Collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Store the lysate at -80°C until further analysis.
-
B. Protocol for Sialic Acid Release and Purification for Mass Spectrometry
This protocol outlines the steps to release sialic acids from glycoproteins for subsequent analysis.
Materials:
-
Cell lysate from the labeling experiment
-
Acetic acid (2 M)
-
Microcentrifuge tubes
-
Heating block or water bath
-
Centrifugal filters (e.g., 10 kDa MWCO)
-
Solid-phase extraction (SPE) cartridges (e.g., graphitized carbon)
-
Solvents for SPE (e.g., water, acetonitrile, trifluoroacetic acid)
Procedure:
-
Acid Hydrolysis:
-
To a known amount of protein lysate, add an equal volume of 2 M acetic acid.
-
Incubate the mixture at 80°C for 2 hours to release sialic acids.
-
Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.
-
-
Purification:
-
Transfer the supernatant containing the released sialic acids to a new tube.
-
For further purification, pass the supernatant through a 10 kDa MWCO centrifugal filter to remove larger molecules.
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the sialic acid-containing filtrate onto the SPE cartridge.
-
Wash the cartridge to remove salts and other impurities.
-
Elute the sialic acids using an appropriate elution buffer.
-
Dry the eluted sample under vacuum.
-
-
Derivatization (Optional but Recommended):
-
For enhanced detection by mass spectrometry, derivatization of sialic acids (e.g., with 1,2-diamino-4,5-methylenedioxybenzene, DMB) is recommended.[13]
-
Follow a standard DMB labeling protocol.
-
-
Analysis:
-
Reconstitute the dried, purified (and derivatized) sample in a suitable solvent for mass spectrometry analysis.
-
III. Visualizations: Pathways and Workflows
A. Sialic Acid Metabolism and Signaling
The following diagram illustrates the key pathways of N-Acetylneuraminic acid metabolism and its incorporation into glycoproteins, which is central to its role in cellular signaling.
Caption: Sialic acid metabolism and incorporation into glycoproteins.
B. Experimental Workflow
The diagram below outlines the major steps in a typical cell culture feeding experiment with labeled N-Acetylneuraminic acid, from cell culture to data analysis.
Caption: Workflow for N-Acetylneuraminic Acid-¹³C₁₆, d₃ feeding experiments.
C. Logical Relationship of Analytical Steps
This diagram illustrates the logical progression of the analytical phase of the experiment, from the prepared sample to the final quantitative result.
Caption: Logic diagram for the mass spectrometric analysis of labeled sialic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]
- 3. Sialylation Pathway [horizondiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. Sialic acids siglec interaction: A unique strategy to circumvent innate immune response by pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. web.stanford.edu [web.stanford.edu]
- 10. Accumulation of N-acetylneuraminic acid (sialic acid) in human fibroblasts cultured in the presence of N-acetylmannosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cmm.ucsd.edu [cmm.ucsd.edu]
- 13. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: N-Acetylneuraminic Acid Analysis by Mass Spectrometry
Welcome to the technical support center for the analysis of N-Acetylneuraminic Acid (Neu5Ac) and its isotopologues, such as N-Acetylneuraminic Acid-13C16, d3, by mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and improve signal-to-noise ratios.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise (S/N) ratio for N-Acetylneuraminic Acid often low in my LC-MS experiments?
A1: Low S/N for N-Acetylneuraminic Acid can stem from several factors. Due to its labile nature, the sialic acid can be lost during sample preparation and mass spectrometry analysis.[1][2] Additionally, as a polar molecule, it can be susceptible to matrix effects, where other components in your sample interfere with its ionization, leading to signal suppression.[3][4] Inefficient ionization and suboptimal chromatographic conditions can also contribute to a poor signal-to-noise ratio.
Q2: What is derivatization and is it necessary for Neu5Ac analysis?
A2: Derivatization is a chemical modification of the analyte to improve its analytical properties. For Neu5Ac, derivatization is highly recommended to stabilize the molecule and prevent its loss during analysis.[2] Common methods include amidation or esterification, which can also enhance ionization efficiency and improve chromatographic retention.[1][2]
Q3: What are the best sample preparation techniques to minimize matrix effects?
A3: When analyzing samples in complex matrices like plasma or serum, phospholipids are a major cause of ion suppression.[3] Utilizing phospholipid removal plates or solid-phase extraction (SPE) can significantly clean up the sample and reduce matrix effects.[3][5] Protein precipitation is a simpler method, but may not be sufficient to remove all interfering substances.[3]
Q4: Which liquid chromatography (LC) method is most suitable for Neu5Ac analysis?
A4: Hydrophilic Interaction Liquid Chromatography (HILIC) is a widely used and effective technique for retaining and separating polar analytes like N-Acetylneuraminic Acid.[3][6] Porous graphitized carbon (PGC) chromatography is another powerful option that can provide high-resolution separation of sialylated glycans.[7] The choice of column and mobile phase conditions will be critical for achieving good peak shape and retention.
Q5: How can I optimize my mass spectrometer settings for this analyte?
A5: Optimizing MS source parameters is crucial. This includes adjusting the spray voltage, gas flows (nebulizer and drying gas), and source temperature to maximize the ionization of your specific analyte and its internal standard.[8] Performing a system "steam clean" by running a high flow of organic solvent at high temperature overnight can help reduce background noise.[9] Regular tuning and calibration of the mass spectrometer are also essential for maintaining sensitivity.[9]
Troubleshooting Guides
Issue 1: Poor or No Signal for this compound
This guide will help you diagnose and resolve issues related to a weak or absent signal for your analyte.
Caption: Troubleshooting workflow for low or no analyte signal.
Issue 2: High Background Noise
High background noise can significantly impact your signal-to-noise ratio. This guide provides steps to identify and reduce noise sources.
Caption: Workflow for diagnosing and reducing high background noise.
Experimental Protocols
Protocol 1: Sample Preparation and LC-MS/MS Analysis of N-Acetylneuraminic Acid in Human Plasma
This protocol outlines a general procedure for the extraction and analysis of Neu5Ac from human plasma.
Caption: Experimental workflow for Neu5Ac analysis in plasma.
Detailed Methodologies:
-
Protein Precipitation and Phospholipid Removal:
-
To 50 µL of plasma, add the internal standard solution.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Pass the supernatant through a phospholipid removal plate.[3][6]
-
Collect the filtrate and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
HILIC-MS/MS Conditions:
-
Column: A suitable HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.2% Acetic Acid and 0.05% Trifluoroacetic Acid in water.[3]
-
Mobile Phase B: 0.2% Acetic Acid and 0.05% Trifluoroacetic Acid in acetonitrile.[3]
-
Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar analytes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization (ESI) in either positive or negative mode, depending on the derivatization strategy and desired sensitivity. Monitor specific precursor-to-product ion transitions for Neu5Ac and its internal standard.
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| Lower Limit of Quantitation (LLOQ) | 10 - 25 ng/mL in plasma | [3][6] |
| Precision (%CV) | < 15% | [6] |
| Accuracy (% Bias) | Within ±15% | [6] |
| Recovery from Plasma | 70 - 100% (with phospholipid removal) | [3] |
This technical support center provides a starting point for troubleshooting and optimizing your N-Acetylneuraminic Acid analysis. For specific applications, further method development and validation will be necessary.
References
- 1. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative hydrophilic interaction chromatography-mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural analysis of glycoprotein sialylation – part II: LC-MS based detection - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42969E [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
Technical Support Center: Sialic Acid Quantification by LC-MS/MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the quantification of sialic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of sialic acid that may be attributed to matrix effects.
Issue 1: Low Signal Intensity or Complete Signal Loss (Ion Suppression)
Question: My sialic acid peak is showing very low intensity, or has disappeared completely in my sample matrix compared to the standard in a pure solvent. What is causing this and how can I fix it?
Answer:
This is a classic sign of ion suppression , where co-eluting matrix components interfere with the ionization of sialic acid in the mass spectrometer's ion source.[1][2] The "matrix" refers to all components in the sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1]
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][3]
-
Protein Precipitation (PPT): A simple method where a solvent like methanol is used to precipitate proteins from the sample.[3]
-
Solid-Phase Extraction (SPE): A more selective technique that can isolate sialic acid or remove specific interferences.[1][3] For acidic analytes like sialic acid, Hydrophilic Interaction Liquid Chromatography (HILIC) based SPE can be effective.[3]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.[4]
-
-
Improve Chromatographic Separation: Ensure that sialic acid is chromatographically resolved from the regions of significant ion suppression.[3]
-
Column Choice: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for retaining and separating polar analytes like sialic acid.[3] Porous graphitized carbon (PGC) columns are also effective for separating sialylated isomers.[3]
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Gradient Optimization: Adjust the mobile phase gradient to shift the elution of sialic acid away from co-eluting interferences.[3] A post-column infusion experiment can help identify the retention times where ion suppression is most severe.[5]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects.[3] A SIL-IS, such as ¹³C₃-sialic acid, has nearly identical physicochemical properties to the analyte and will experience similar ion suppression or enhancement, allowing for accurate quantification.[6][7][8][9][10]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[5] This is a viable option if the concentration of sialic acid in the sample is high enough to remain detectable after dilution.
Issue 2: Poor Peak Shape (Broadening, Tailing, or Splitting)
Question: The chromatographic peak for sialic acid is broad, shows tailing, or is split. What are the potential causes and solutions?
Answer:
Poor peak shape can be caused by several factors, including matrix effects, issues with the analytical column, or improper injection solvent composition.[3][11]
Troubleshooting Steps:
-
Address Matrix Effects: Residual matrix components can interact with the analytical column and the analyte, leading to peak distortion.[3] Implementing the sample preparation optimization steps described in Issue 1 is a crucial first step.
-
Evaluate the Analytical Column:
-
Column Contamination: The column may be contaminated with strongly retained matrix components. Flush the column with a strong solvent or follow the manufacturer's cleaning protocol.[3]
-
Column Degradation: HILIC columns can lose performance over time. If cleaning does not improve the peak shape, consider replacing the column.[3]
-
-
Check the Injection Solvent: The composition of the solvent used to reconstitute the sample extract can significantly impact peak shape, especially in HILIC. The injection solvent should be as close as possible in composition to the initial mobile phase conditions to avoid peak distortion.[3]
Issue 3: High Variability in Results (Poor Precision and Accuracy)
Question: I am observing significant variability in my quantitative results for sialic acid across different samples or even in replicate injections of the same sample. Could this be due to matrix effects?
Answer:
Yes, inconsistent matrix effects are a major cause of poor precision and accuracy in LC-MS/MS analysis.[5][12] The composition of the matrix can vary from sample to sample, leading to different degrees of ion suppression or enhancement.
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Protocol: A consistent and effective sample cleanup method is essential to minimize variability. Solid-Phase Extraction (SPE) is often more reproducible than protein precipitation.[1][4]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is crucial for correcting for sample-to-sample variations in matrix effects and improving the precision and accuracy of the assay.[10] The SIL-IS should be added to the sample as early as possible in the sample preparation workflow to account for any analyte loss during the process.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same matrix as the sample to account for matrix-induced changes in ionization efficiency.[1]
-
Assess Matrix Effects Systematically: During method development, evaluate the matrix effect by comparing the response of the analyte in a post-extraction spiked blank matrix sample to the response in a pure solvent.[13] The matrix effect should be consistent across different lots of the biological matrix.[14]
Experimental Protocols & Data
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike Method
This protocol provides a method to quantitatively assess the extent of ion suppression or enhancement.[13]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare standards at low and high concentrations in the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract blank matrix (e.g., plasma, urine) using the developed sample preparation method. Spike the extracted matrix with the standards at the same low and high concentrations as Set A.
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Set C (Pre-Spiked Matrix): Spike the blank matrix with the standards at the same low and high concentrations before extraction.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
A ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
This is a general protocol for protein precipitation from plasma or serum samples.[3]
-
Pipette 100 µL of the sample into a microcentrifuge tube.
-
Add 300 µL of cold methanol (or acetonitrile).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Vortex, centrifuge, and inject the supernatant for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes key quantitative parameters for sialic acid analysis by LC-MS/MS as reported in the literature.
| Parameter | Matrix | Method Highlights | Value | Reference |
| Limit of Quantification (LOQ) | Urine | Direct injection, ¹³C₃-SA IS | 1.0 µmol/L (Free Sialic Acid) | [6] |
| 5.0 µmol/L (Total Sialic Acid) | [6] | |||
| Plasma | Derivatization with DAT, ¹³C₃-SA IS | 20 ng/mL | [8] | |
| Intra-assay Variation | Urine | Direct injection, ¹³C₃-SA IS | 4.6% (Free Sialic Acid) | [6] |
| 6.5% (Total Sialic Acid) | [6] | |||
| Inter-assay Variation | Urine | Direct injection, ¹³C₃-SA IS | 6.6% (Free Sialic Acid) | [6] |
| 3.6% (Total Sialic Acid) | [6] | |||
| Linearity (r²) | Urine | Direct injection, ¹³C₃-SA IS | 0.9998 (up to 7800 µmol/L) | [6] |
| Fetuin Hydrolysate | Direct injection, N-acetylneuraminic acid methyl ester IS | > 0.999 (10 to 1000 ng on-column) | [15] |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in biological samples like plasma or urine? A1: The most common sources of matrix effects are endogenous components such as phospholipids, proteins, peptides, salts, and metabolites.[1][14] These components can co-elute with sialic acid and interfere with its ionization.
Q2: Is a stable isotope-labeled internal standard (SIL-IS) always necessary for accurate quantification? A2: While not strictly mandatory for every application, a SIL-IS is highly recommended and considered the "gold standard" for compensating for matrix effects.[3] It co-elutes with the analyte and experiences similar ionization effects, which allows for more reliable and accurate quantification, especially in complex matrices.[1]
Q3: Can derivatization of sialic acid help reduce matrix effects? A3: Yes, derivatization can help mitigate matrix effects.[8] By chemically modifying sialic acid, its physicochemical properties (e.g., hydrophobicity, ionization efficiency) can be altered. This can lead to improved chromatographic retention, moving the analyte away from interfering matrix components, and enhanced MS response.[16]
Q4: What is the difference between ion suppression and ion enhancement? A4: Ion suppression is a reduction in the analytical signal of the target analyte due to the presence of co-eluting matrix components.[1][2] Ion enhancement, which is less common, is an increase in the analytical signal due to matrix components that may improve the ionization efficiency of the analyte.[1] Both phenomena are considered matrix effects and can compromise the accuracy of quantification.
Q5: How do I choose between different sample preparation techniques like PPT, LLE, and SPE? A5: The choice depends on the complexity of the matrix and the required level of cleanliness.
-
PPT is simple and fast but is the least selective, often leaving behind smaller molecules and phospholipids that can cause matrix effects.[17]
-
LLE offers better selectivity than PPT by separating compounds based on their solubility.[4]
-
SPE is the most selective and powerful technique, allowing for the isolation of the analyte or the targeted removal of interfering compounds, leading to the cleanest extracts.[1][3]
Diagrams
Caption: Troubleshooting workflow for matrix effects in LC-MS/MS.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Quantification of free and total sialic acid excretion by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC–MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. Quantification of free sialic acid in human plasma through a robust quinoxalinone derivatization and LC-MS/MS using isotope-labeled standard calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide | MDPI [mdpi.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. zefsci.com [zefsci.com]
- 12. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of sialic acids by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
troubleshooting poor recovery of N-Acetylneuraminic Acid-13C16, d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the recovery of N-Acetylneuraminic Acid (Neu5Ac) and its isotopically labeled internal standards, such as N-Acetylneuraminic Acid-13C16, d3.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor or inconsistent recovery of the this compound internal standard?
Poor recovery of the internal standard (IS) is a critical issue that can compromise the accuracy and reliability of your quantitative data. The primary role of the IS is to compensate for variability during sample preparation, injection, and analysis.[1] Common causes for low recovery include:
-
Suboptimal Sample Preparation: Issues during the extraction process, such as incomplete protein precipitation, inefficient solid-phase extraction (SPE) elution, or analyte co-precipitation, can lead to significant loss of the IS.[2]
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the IS in the mass spectrometer, leading to inaccurate measurements.[3][4] Phospholipids are a major cause of matrix effects in plasma samples.[3]
-
Analyte Instability: N-Acetylneuraminic Acid can be unstable under certain conditions. Exposure to high temperatures and extreme pH (highly acidic or alkaline) can lead to degradation.[5][6]
-
Instrumental Issues: Problems with the LC-MS/MS system, such as a contaminated ion source, incorrect instrument settings, or leaks, can result in poor signal and apparent low recovery.
-
Adsorption: Sialic acids can adsorb to plasticware or components of the LC system, leading to losses.
Q2: My internal standard recovery is low when using a protein precipitation protocol for plasma samples. How can I improve it?
Protein precipitation is a common method for sample preparation, but it can be prone to issues. While acetonitrile is often used, it may not be sufficient to remove all interferences, particularly phospholipids, which can cause significant matrix effects for Neu5Ac.[3][7]
Troubleshooting Steps:
-
Optimize Precipitation Solvent: While acetonitrile is common, you can experiment with other organic solvents like methanol or acetone, or mixtures thereof, to see if recovery improves. Acidifying the precipitation solvent can sometimes enhance protein removal but may also lead to co-precipitation of the analyte.[7]
-
Use Phospholipid Removal Plates: A highly effective solution is to use specialized phospholipid removal plates or cartridges for sample extraction. These plates can provide high recovery (70-100%) for Neu5Ac while effectively eliminating phospholipid-based matrix effects.[3]
-
Check for Co-precipitation: Low recovery with acidic precipitation methods may be due to the analyte co-precipitating with the proteins.[7] Ensure thorough vortexing and centrifugation.
Q3: I am observing significant ion suppression for this compound. What are the likely causes and solutions?
Ion suppression is a form of matrix effect where co-eluting compounds interfere with the ionization of the analyte in the mass spectrometer's source.[4]
Troubleshooting Steps:
-
Improve Sample Cleanup: The most effective way to combat matrix effects is to improve the sample preparation to remove interfering compounds.
-
Chromatographic Separation: Adjust your liquid chromatography method to separate the analyte from the interfering matrix components.
-
Dilution: Diluting the sample can sometimes mitigate matrix effects, but this may compromise the sensitivity of the assay.
Q4: What are the optimal storage and handling conditions for N-Acetylneuraminic Acid and its labeled standards to prevent degradation?
N-Acetylneuraminic Acid is sensitive to temperature and pH.
-
Storage: It is recommended to store stock solutions and the solid compound at -20°C and protected from light and moisture.[8]
-
pH Stability: Neu5Ac is most stable in the pH range of 3.0-10.0, even at elevated temperatures. It is less stable under strongly acidic (pH < 3.0) or strongly alkaline (pH > 10.0) conditions.[5][6] At neutral pH (7.0), it shows high thermal stability.[5]
-
Oxidizing Agents: The presence of oxidizing agents like hydrogen peroxide can significantly reduce the stability of Neu5Ac.[5][6]
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting poor recovery of this compound.
Caption: Troubleshooting workflow for poor internal standard recovery.
Experimental Protocols
Protocol 1: Extraction from Human Plasma using Phospholipid Removal Plates
This protocol is adapted from a validated LC-MS/MS method for Neu5Ac in human plasma and is highly effective at mitigating matrix effects.[3]
Materials:
-
Human plasma samples
-
This compound internal standard working solution (e.g., 2000 ng/mL in 50:50 acetonitrile/water)
-
Acetonitrile (LC-MS grade)
-
Phospholipid removal 96-well plate (e.g., Ostro)
-
96-well collection plate
-
Pipettes and vortex mixer
Procedure:
-
Pipette 50 µL of plasma samples, calibration standards, and quality control samples into the wells of the 96-well phospholipid removal plate.
-
Add 25 µL of the internal standard working solution to each well.
-
Add 200 µL of acetonitrile to each well.
-
Cap the plate and vortex mix thoroughly to ensure protein precipitation.
-
Place the phospholipid removal plate on top of a 96-well collection plate.
-
Apply a medium positive pressure or use a vacuum manifold to pass the solvent through the plate into the collection plate.
-
The resulting filtrate is ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) from Urine
This protocol provides a general workflow for the extraction of sialic acids from urine, which can be adapted for specific applications.[9][10]
Materials:
-
Urine samples
-
This compound internal standard
-
SPE cartridges (appropriate chemistry, e.g., mixed-mode or anion exchange)
-
Methanol, distilled water, acetic acid (for conditioning and washing)
-
Elution solvent (e.g., methanol with formic acid)
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw urine samples to room temperature.
-
Centrifuge the samples to pellet any precipitates.
-
Spike the supernatant with the internal standard.
-
Adjust the pH of the sample as required for optimal binding to the SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Wash the SPE column with 2 mL of methanol.
-
Equilibrate with 2 mL of distilled water.
-
Further equilibrate with 2 mL of 1 M acetic acid, followed by a wash with distilled water until the pH is neutral.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a suitable solvent (e.g., water or a weak organic solvent) to remove unretained matrix components.
-
-
Elution:
-
Elute the N-Acetylneuraminic Acid and the internal standard with an appropriate elution solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Neu5Ac in Plasma
| Method | Analyte Recovery | Key Advantage | Key Disadvantage | Reference |
| Protein Precipitation (Acetonitrile) | Variable | Simple and fast | Significant matrix effects from phospholipids | [3] |
| Phospholipid Removal Plate | 70-100% | Excellent removal of phospholipids, minimal matrix effects | Higher cost per sample | [1][3] |
| Solid-Phase Extraction (SPE) | Method Dependent | High selectivity, clean extracts | More complex and time-consuming protocol | [9] |
Signaling Pathways and Experimental Workflows
Experimental Workflow for Plasma Sample Analysis
The following diagram outlines the typical experimental workflow for the quantitative analysis of N-Acetylneuraminic Acid in plasma samples.
Caption: Workflow for Neu5Ac analysis in plasma.
References
- 1. Quantitative hydrophilic interaction chromatography-mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Acetylneuraminic Acid-13C,d3 CAS#: [m.chemicalbook.com]
- 9. Quantitative determination and confirmatory analysis of N-acetylneuraminic and N-glycolylneuraminic acids in serum and urine by solid-phase extraction on-line coupled to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Sialic Acid Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of sialic acid isomers.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you resolve common problems in your experiments.
Issue 1: Poor resolution or co-elution of sialic acid isomers (e.g., α2,3- vs. α2,6-linkages).
-
Question: My sialic acid isomers are not separating well. What chromatographic parameters can I adjust?
-
Answer: Achieving baseline separation of sialic acid isomers often requires careful optimization of your chromatographic method.
-
Stationary Phase Selection: The choice of column is critical. Porous graphitized carbon (PGC) columns provide high-resolution separation for glycan isomers, often separating α2,6-linked sialic acid glycans to elute before their α2,3-linked counterparts.[1] For Hydrophilic Interaction Liquid Chromatography (HILIC), different stationary phases exhibit varied selectivities; for instance, a HALO® penta-HILIC column has shown excellent separation of sialylated glycoforms compared to others.[2]
-
Mobile Phase Composition: In HILIC, using high ionic strength mobile phases can improve the chromatographic resolution for sialylated N-glycans.[3] For PGC, slightly alkaline mobile phases (e.g., pH 7.8-11) are often used and are compatible with mass spectrometry.[1]
-
Linkage-Specific Derivatization: A chemical derivatization strategy can be employed to differentiate the isomers. Certain methods cause α2,3- and α2,6-linked sialic acids to react differently, resulting in products with different masses that are easily resolved by mass spectrometry and may also have different retention times.[4][5] For example, ethyl esterification and amidation can differentiate α2,3- and α2,6-sialylated N-glycans based on retention time and precursor mass.[5]
-
Issue 2: Significant loss of sialic acid signal during sample preparation or analysis.
-
Question: I'm observing low signal intensity for my sialylated compounds. What could be causing this and how can I prevent it?
-
Answer: Sialic acids are notoriously labile and can be lost during various stages of the analytical workflow.
-
Harsh Sample Conditions: Sialic acids are susceptible to hydrolysis under acidic conditions (low pH) and at high temperatures.[6] When releasing sialic acids, use mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for two hours) rather than stronger acids like TFA, which can cause significant sialic acid loss.[6]
-
Stabilization through Derivatization: To prevent the loss of sialic acid residues, chemical derivatization is highly recommended.[4] Methods like methyl esterification or amidation can stabilize the carboxyl group, preventing the formation of lactones and subsequent degradation.[7]
-
Mass Spectrometry Source Optimization: If using LC-MS, in-source fragmentation can lead to the loss of sialic acid residues. Optimizing electrospray ionization (ESI) source parameters, such as desolvation temperature, can significantly improve sensitivity and reduce fragmentation.[3] A desolvation temperature between 350 and 500 °C has been found to be optimal for RapiFluor-MS labeled sialylated N-glycans.[3]
-
Issue 3: Poor or inconsistent peak shape (fronting or tailing).
-
Question: My chromatogram shows significant peak tailing for sialic acid species. What is the likely cause?
-
Answer: Poor peak shape is often related to secondary interactions or suboptimal analytical conditions.
-
Temperature Effects: In some methods, such as capillary electrophoresis with borate complexation, column temperature can significantly impact peak symmetry. Increasing the temperature can improve peak shape by affecting the complexation efficiency.[8]
-
Sample Solvent: Ensure your sample is dissolved in a solvent compatible with the mobile phase. Injecting samples in a solvent much stronger than the mobile phase can lead to peak distortion.[9]
-
Incomplete Derivatization: If a derivatization step is used, incomplete reactions can lead to multiple product species for a single analyte, potentially causing broadened or tailing peaks. Ensure reaction conditions are optimized for complete derivatization.[4]
-
Frequently Asked Questions (FAQs)
Q1: Why is the separation of sialic acid isomers like Neu5Ac and Neu5Gc important? A1: The two major sialic acids in biopharmaceuticals are N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc).[10] Humans cannot synthesize Neu5Gc, and its presence on a therapeutic glycoprotein can lead to an immune response, potentially causing chronic inflammation and reducing the drug's efficacy.[10] Therefore, it is a critical quality attribute (CQA) that must be monitored during drug development and production.
Q2: What are the primary chromatographic methods for separating sialic acid isomers? A2: Several LC methods are effective:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is a powerful technique for separating sialylated glycans and glycopeptides.[3] HILIC can often separate isomers based on linkage, as α2,6-linked sialic acids may have a stronger affinity for the stationary phase than α2,3-linked isomers.[11]
-
Porous Graphitized Carbon (PGC): PGC columns offer excellent resolving power for glycan structural isomers, including those with different sialic acid linkages, without the need for derivatization.[1]
-
Reversed-Phase Liquid Chromatography (RPLC): RPLC is commonly used for sialic acids that have been derivatized with a hydrophobic, fluorescent tag like 1,2-diamino-4,5-methylenedioxybenzene (DMB).
Q3: Is derivatization always necessary for sialic acid analysis? A3: While not always mandatory (e.g., when using PGC-LC or HPAE-PAD), derivatization is highly recommended for several reasons.[12][13] It can significantly improve the detection sensitivity and efficiency of chromatographic separation.[12] Furthermore, it stabilizes the labile sialic acid residues, preventing their loss during analysis and providing more accurate quantification.[4]
Q4: How can I confirm the identity of separated sialic acid linkage isomers? A4: Confirmation can be achieved through several methods:
-
Enzymatic Digestion: Using linkage-specific sialidases (neuraminidases) can help identify isomers. For example, an α2-3 specific neuraminidase will cleave only α2-3 linked sialic acids, resulting in a corresponding peak shift or disappearance in the chromatogram.[14]
-
Mass Spectrometry (MS): Linkage-specific derivatization introduces a unique mass difference between isomers, allowing for unambiguous identification via MS.[4][5]
-
Ion Mobility Spectrometry (IMS): IMS coupled with MS can separate isomers based on their shape and size, providing another dimension of separation to distinguish between α2,3- and α2,6-linked isomers.[15][16]
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies to aid in method development and comparison.
Table 1: Comparison of HILIC Stationary Phases for Isomeric Glycopeptide Separation
| Stationary Phase | Separation of Sialylated Glycoforms | Separation of Fucosylated Isomers | Overall Performance Ranking |
| HALO® penta-HILIC | Best separation observed | Good separation | 1 |
| Glycan BEH Amide | Good separation | Partial separation | 2 |
| ZIC-HILIC | Poor resolution | No separation | 3 |
| Data summarized from a study comparing HILIC columns for complex N-glycopeptides.[2] |
Table 2: Example RPLC Conditions for DMB-Labeled Sialic Acids
| Parameter | Condition |
| Column | Waters BEH C18, 1.7 µm, 2.1 x 150 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Mobile Phase C | Methanol |
| Gradient | Isocratic or gradient elution (specifics vary by application) |
| Flow Rate | Scaled based on HPLC/UHPLC/UPLC configuration |
| Detection | Fluorescence (Excitation: 373 nm, Emission: 448 nm) |
| Typical Elution Order | Neu5Ac followed by Neu5Gc |
| Conditions based on methodologies for analyzing DMB-labeled sialic acids. |
Experimental Protocols
Protocol 1: Sialic Acid Release and DMB Derivatization
This protocol describes the release of sialic acids from a glycoprotein via mild acid hydrolysis followed by fluorescent labeling with DMB.
-
Acid Hydrolysis:
-
To an isolated glycoprotein sample, add 2 M acetic acid.
-
Incubate the mixture in a heating block at 80°C for 2 hours to release the sialic acids.
-
Cool the sample to room temperature.
-
-
DMB Labeling:
-
Prepare a DMB-labeling solution as specified by the reagent manufacturer.
-
Add the DMB solution to the vial containing the released sialic acids.
-
Incubate the sample in the dark at 50°C for approximately 3 hours.
-
Caution: DMB-labeled sialic acids are light-sensitive. Protect samples from light from this point forward.
-
-
Sample Preparation for Injection:
-
Stop the reaction by adding a sufficient volume of water (e.g., 480 µL).
-
The sample is now ready for RPLC analysis. It is recommended to analyze samples within 24 hours of labeling to prevent degradation.
-
Protocol 2: HILIC-FLR-MS Analysis of Labeled Sialylated N-Glycans
This protocol outlines a general approach for separating fluorescently labeled sialylated N-glycans using HILIC coupled to fluorescence and mass spectrometry detectors.[3]
-
Chromatographic System:
-
Column: A wide-pore (e.g., 300Å) amide HILIC stationary phase is recommended for improved resolution.[3]
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: High ionic strength aqueous buffer (e.g., 100 mM ammonium formate, pH 4.4).
-
Column Temperature: Maintain at a constant, elevated temperature (e.g., 60°C) for better peak shape and reproducibility.
-
-
Gradient Elution:
-
Equilibrate the column with a high percentage of Mobile Phase A.
-
Inject the labeled glycan sample.
-
Apply a shallow gradient, gradually increasing the percentage of Mobile Phase B to elute the glycans based on their hydrophilicity. More sialylated and larger glycans will typically elute later.
-
-
Detection:
-
Fluorescence (FLR): Set the excitation and emission wavelengths appropriate for the fluorescent label used (e.g., RapiFluor-MS).
-
Mass Spectrometry (MS): Optimize ESI source parameters, particularly the desolvation temperature, to maximize ion intensity and minimize in-source fragmentation of the labile sialic acid residues.[3]
-
Visualizations
The following diagrams illustrate key workflows and logical concepts in sialic acid analysis.
Caption: General experimental workflow for sialic acid isomer analysis.
Caption: Troubleshooting decision tree for poor peak resolution.
Caption: Logic of linkage-specific derivatization for isomer differentiation.
References
- 1. Structural analysis of glycoprotein sialylation – part II: LC-MS based detection - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42969E [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. lcms.cz [lcms.cz]
- 4. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sialic Acid Speciation using Capillary Electrophoresis: Optimization of Analyte Derivatization and Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. waters.com [waters.com]
- 11. Fragmentation stability and retention time-shift obtained by LC-MS/MS to distinguish sialylated N-glycan linkage isomers in therapeutic glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Advances in derivatization for the analysis of sialic acids by chromatography and/or mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. diposit.ub.edu [diposit.ub.edu]
Technical Support Center: N-Acetylneuraminic Acid-13C6, d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-Acetylneuraminic Acid-13C6, d3 in solution. The following information is based on studies of N-Acetylneuraminic Acid (Neu5Ac), as the isotopic labeling in N-Acetylneuraminic Acid-13C6, d3 is not expected to significantly alter its chemical stability.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for N-Acetylneuraminic Acid-13C6, d3 in solution?
A: For optimal stability, N-Acetylneuraminic Acid-13C6, d3 solutions should be stored at low temperatures, ideally at -20°C for long-term storage.[1] For short-term storage, refrigeration at 4°C is recommended, especially for solutions prepared in a neutral pH buffer. The compound is hygroscopic, so it should be stored under an inert atmosphere.[1]
Q2: How does pH affect the stability of N-Acetylneuraminic Acid-13C6, d3 in solution?
A: The pH of the solution is a critical factor influencing the stability of N-Acetylneuraminic Acid. It is most stable in the pH range of 3.0 to 10.0, even at elevated temperatures.[2][3][4] Extreme pH conditions, both strongly acidic (pH 1.0-2.0) and strongly alkaline (pH 11.0-12.0), lead to significant degradation, especially when combined with high temperatures.[2][3][4]
Q3: What is the effect of temperature on the stability of N-Acetylneuraminic Acid-13C6, d3 solutions?
A: Temperature significantly impacts the stability of N-Acetylneuraminic Acid. Degradation accelerates as the temperature increases.[2][4] It is more stable at lower temperatures.[3][4] For instance, after 6 hours at 90°C, a significant loss of the initial amount was observed at both acidic and alkaline pH.[4] Autoclaving at 121°C for 20 minutes leads to substantial degradation at pH values outside the 3.0-10.0 range.[4]
Q4: Are there any substances that can accelerate the degradation of N-Acetylneuraminic Acid-13C6, d3 in solution?
A: Yes, the presence of oxidizing agents like hydrogen peroxide (H₂O₂) can significantly reduce the stability of N-Acetylneuraminic Acid, even within the otherwise stable pH range of 5.0 to 9.0.[2][3][4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly low concentration of N-Acetylneuraminic Acid-13C6, d3 in my sample. | 1. Improper Storage: The solution may have been stored at room temperature or in a non-neutral pH buffer for an extended period. 2. pH of the Solution: The solution pH might be outside the optimal range of 3.0-10.0. 3. Presence of Oxidizing Agents: The solution may be contaminated with oxidizing agents. 4. High-Temperature Exposure: The solution might have been exposed to high temperatures during processing, such as autoclaving at an inappropriate pH.[4] | 1. Verify Storage Conditions: Always store stock solutions at -20°C and working solutions at 4°C for short-term use.[1] 2. Check and Adjust pH: Ensure the solution's pH is within the 3.0-10.0 range for optimal stability.[2][3][4] 3. Use High-Purity Solvents: Prepare solutions using high-purity water or buffers to avoid contaminants. 4. Avoid Excessive Heat: If heating is necessary, ensure the pH is within the stable range and minimize the duration and temperature of exposure.[4] |
| Inconsistent results in experiments using N-Acetylneuraminic Acid-13C6, d3. | 1. Degradation Over Time: The compound may be degrading in your experimental setup. 2. Solvent Effects: The choice of solvent can influence stability. | 1. Prepare Fresh Solutions: Use freshly prepared solutions for your experiments whenever possible. 2. Perform a Stability Test: If you suspect degradation under your experimental conditions, perform a time-course stability study by analyzing aliquots at different time points. 3. Solvent Selection: While aqueous solutions are common, for certain applications, organic solvents like acetonitrile may offer better stability for derivatives like the 1,7-lactone form.[5][6] |
Quantitative Data Summary
The stability of N-Acetylneuraminic Acid is highly dependent on pH and temperature. The following tables summarize the degradation kinetics under various conditions.
Table 1: Remaining N-Acetylneuraminic Acid after Heating at Different Temperatures for 6 Hours
| pH | 60°C | 70°C | 80°C | 90°C |
| 1.0 | 91.5% | - | - | 48.0% |
| 2.0 | 94.5% | - | - | 59.6% |
| 11.0 | 88.1% | - | - | 36.0% |
| 12.0 | 45.1% | - | - | 1.5% |
| Data adapted from a study on N-acetylneuraminic acid.[4] |
Table 2: Remaining N-Acetylneuraminic Acid after Autoclaving at 121°C for 20 Minutes
| pH | Remaining Neu5Ac |
| 1.0 | 14.0% |
| 2.0 | 25.0% |
| 3.0 - 10.0 | Comparably Stable |
| 7.0 | >99.0% |
| 11.0 | 13.0% |
| 12.0 | 11.0% |
| Data adapted from a study on N-acetylneuraminic acid.[4] |
Table 3: Predicted Shelf Life (t₉₀%) of N-Acetylneuraminic Acid at Different pH Values and Temperatures
| pH | 25°C | 50°C |
| 5.0 | 199 days | 47 days |
| 7.0 | 817 days | 104 days |
| 9.0 | 387 days | 77 days |
| Shelf life is defined as the time to reach 90% of the initial concentration. Data adapted from a study on N-acetylneuraminic acid.[4] |
Experimental Protocols
Protocol 1: General Stability Assessment of N-Acetylneuraminic Acid-13C6, d3 in Solution
This protocol outlines a general method to assess the stability of N-Acetylneuraminic Acid-13C6, d3 under specific experimental conditions (e.g., different pH, temperature, or presence of other substances).
-
Solution Preparation: Prepare a stock solution of N-Acetylneuraminic Acid-13C6, d3 in a high-purity solvent (e.g., ultrapure water or a specific buffer).
-
Aliquoting: Aliquot the stock solution into several sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Incubation: Incubate the aliquots under the desired experimental conditions (e.g., specific pH, temperature).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot from the incubation.
-
Quenching: Immediately stop any potential degradation by flash-freezing the aliquot in liquid nitrogen or placing it on dry ice.
-
Storage: Store the quenched samples at -80°C until analysis.
-
Analysis: Analyze the concentration of N-Acetylneuraminic Acid-13C6, d3 in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][7][8]
-
Data Analysis: Plot the concentration of N-Acetylneuraminic Acid-13C6, d3 against time to determine the degradation rate.
Visualizations
Caption: Experimental workflow for assessing the stability of N-Acetylneuraminic Acid-13C6, d3.
Caption: Key factors influencing the stability of N-Acetylneuraminic Acid in solution.
References
- 1. N-Acetylneuraminic Acid-13C,d3 CAS#: [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS: relationship between detection and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: N-Acetylneuraminic Acid-¹³C₁, d₃ Isotopic Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the isotopic exchange of deuterium in N-Acetylneuraminic Acid-¹³C₁, d₃ (Neu5Ac-¹³C₁, d₃).
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for N-Acetylneuraminic Acid-¹³C₁, d₃?
A1: Hydrogen-deuterium (H/D) exchange is a chemical reaction where a deuterium atom in an isotopically labeled compound is replaced by a hydrogen atom from the surrounding environment, such as a solvent.[1] For Neu5Ac-¹³C₁, d₃, the three deuterium atoms on the N-acetyl group are susceptible to exchange. This is problematic for quantitative studies, such as those using mass spectrometry, as the loss of deuterium alters the mass of the internal standard, leading to inaccurate measurements.[2]
Q2: What are the primary factors that influence the rate of deuterium exchange on the N-acetyl-d₃ group?
A2: The rate of H/D exchange is primarily influenced by:
-
pH: The exchange is catalyzed by both acids and bases.[1]
-
Temperature: Higher temperatures accelerate the rate of exchange.[1]
-
Solvent: Protic solvents (e.g., water, methanol) can readily donate protons and facilitate exchange.[1]
Q3: Under what conditions is N-Acetylneuraminic Acid most stable?
A3: N-Acetylneuraminic Acid (Neu5Ac) is most stable in neutral to slightly acidic conditions (pH 3.0–10.0) and at low temperatures.[3][4] Under strongly acidic (pH < 3.0) or strongly alkaline (pH > 10.0) conditions, and at elevated temperatures, Neu5Ac is prone to degradation.[3][4] While this refers to the overall stability of the molecule, these conditions also influence the rate of isotopic exchange.
Troubleshooting Guides
This section provides solutions to common issues encountered during the handling and analysis of Neu5Ac-¹³C₁, d₃.
Issue 1: Loss of Deuterium Label Observed in Mass Spectrometry Analysis
-
Symptom: Appearance of a peak corresponding to the unlabeled (d₀) or partially labeled (d₁, d₂) Neu5Ac in the mass spectrum of a sample containing only the d₃ internal standard.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Solvent | Store and handle Neu5Ac-¹³C₁, d₃ in aprotic solvents like acetonitrile, dioxane, or tetrahydrofuran whenever possible. If an aqueous solution is necessary, use D₂O-based buffers.[1] |
| Suboptimal pH | If using aqueous solutions, maintain a pH between 3.0 and 7.0. For quenching reactions or stopping enzymatic activity, a rapid shift to a lower pH (around 2.5) can minimize exchange during sample processing.[5] |
| Elevated Temperature | Perform all experimental steps, including sample preparation and analysis, at low temperatures (e.g., 0-4°C).[5] Use a cooled autosampler for LC-MS analysis. |
| Prolonged Exposure to Protic Solvents | Minimize the time the sample spends in protic mobile phases during liquid chromatography. Use rapid LC gradients.[5] |
Issue 2: Inconsistent Quantification Results
-
Symptom: High variability in the calculated concentrations of the analyte when using Neu5Ac-¹³C₁, d₃ as an internal standard.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Variable Back-Exchange | Ensure consistent timing for all sample processing steps, from extraction to analysis, to standardize the extent of any potential back-exchange.[5] |
| Sample Matrix Effects | The sample matrix can influence the local pH and promote exchange. Perform matrix effect studies and consider solid-phase extraction (SPE) to purify the sample before analysis. |
| Inconsistent Storage | Store stock solutions of Neu5Ac-¹³C₁, d₃ in an appropriate aprotic solvent at -20°C or -80°C to ensure long-term stability.[1] |
Experimental Protocols
Protocol 1: General Handling and Storage of N-Acetylneuraminic Acid-¹³C₁, d₃
-
Receiving and Storage: Upon receipt, store the lyophilized powder at -20°C or below.
-
Stock Solution Preparation:
-
Equilibrate the vial to room temperature before opening to prevent condensation.
-
Reconstitute the powder in a high-quality aprotic solvent such as acetonitrile.
-
For applications requiring an aqueous solution, use a D₂O-based buffer, adjusting the pD to the desired range (note: pD = pH reading + 0.4).
-
-
Storage of Solutions: Store stock solutions in tightly sealed vials at -80°C. Minimize freeze-thaw cycles.
Protocol 2: Minimizing Deuterium Exchange During Sample Preparation and LC-MS Analysis
-
Sample Preparation:
-
Conduct all extraction and dilution steps on ice.
-
If a quenching step is required, use an ice-cold quench buffer with a pH of approximately 2.5.[5]
-
-
LC System Configuration:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: Maintain the column at a low temperature, ideally 4°C.
-
Flow Rate: Use a flow rate that allows for a rapid separation to minimize the time the analyte is in the protic mobile phase.
-
-
Mass Spectrometry:
-
Configure the mass spectrometer to monitor for the deuterated standard (d₃) and the potential unlabeled analog (d₀) to assess the extent of back-exchange.
-
Quantitative Data Summary
The following table summarizes the key factors influencing the stability of N-Acetylneuraminic Acid, which are critical for preventing deuterium exchange.
| Factor | Condition that Increases Instability/Exchange | Condition that Decreases Instability/Exchange | Reference |
| pH | Acidic (< 3.0) and Basic (> 10.0) | Neutral to slightly acidic (3.0 - 7.0) | [3][4] |
| Temperature | High Temperature | Low Temperature (e.g., 0-4°C) | [3][4] |
| Solvent | Protic Solvents (H₂O, MeOH, EtOH) | Aprotic Solvents (ACN, THF, Dioxane) | [1] |
Visualizations
Caption: Factors promoting isotopic exchange in N-Acetylneuraminic Acid-d₃.
Caption: Troubleshooting workflow for deuterium exchange issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Metabolic Labeling with Sialic Acids
Welcome to the technical support center for metabolic labeling of sialic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimental workflows.
Troubleshooting Guides and FAQs
This section is organized in a question-and-answer format to directly address specific problems you may encounter.
Category 1: Metabolic Labeling Issues
Question: I am observing low or no labeling of my cells after incubation with an azido-sugar like Ac4ManNAz. What are the possible causes and solutions?
Answer: Low labeling efficiency is a common issue that can arise from several factors. Here's a breakdown of potential causes and how to troubleshoot them:
-
Suboptimal Concentration of the Azido-Sugar: The concentration of the metabolic precursor is critical. While higher concentrations might seem to promise better labeling, they can also induce cellular stress and toxicity, paradoxically leading to reduced incorporation.
-
Solution: We recommend titrating the concentration of your azido-sugar. For Ac4ManNAz, studies have shown that concentrations above 50 µM can negatively impact cell proliferation, migration, and invasion.[1] An optimal starting concentration to balance labeling efficiency with minimal physiological disruption is around 10 µM.[1][2][3]
-
-
Insufficient Incubation Time: The metabolic incorporation of the azido-sugar into cellular glycans is a time-dependent process.
-
Choice of Labeling Reagent: Not all azido-sugars are incorporated with the same efficiency.
-
Cell Health and Metabolism: The metabolic state of your cells will directly impact the uptake and incorporation of the unnatural sugar.
-
Solution: Ensure your cells are healthy and in the logarithmic growth phase. Any factors that compromise cell health, such as contamination or nutrient deprivation, can reduce labeling efficiency.
-
Question: I am concerned about the potential toxicity of the azido-sugar to my cells. How can I minimize cytotoxic effects?
Answer: This is a valid concern, as high concentrations of unnatural sugars can be toxic.[7][8] Here’s how to mitigate this:
-
Optimize Concentration: As mentioned previously, use the lowest effective concentration of the azido-sugar. A concentration of 10 µM for Ac4ManNAz is often a good starting point to minimize effects on cell physiology.[1][2][3]
-
Monitor Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your labeling experiment to determine the toxic threshold for your specific cell line.
-
Consider Alternative Reagents: Some studies suggest that the structure of the unnatural sugar can influence its toxicity. If you observe significant toxicity with one reagent, it may be worth testing an alternative.
Category 2: Click Chemistry and Detection Issues
Question: After performing the click chemistry reaction, I see a very weak or no fluorescent signal. What could be wrong?
Answer: A low or absent signal in the detection step is a frequent pitfall. Here is a systematic guide to troubleshooting this issue:
-
Inefficient Click Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can be sensitive to several factors.
-
Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state.[7]
-
Interfering Substances: Components in your buffer can inhibit the click reaction.
-
Suboptimal Reagent Concentrations: The concentrations of copper, ligand, and reducing agent are critical.
-
Solution: Optimize the concentrations of your click chemistry reagents. A common recommendation is to use a 5:1 ligand-to-copper ratio.[7]
-
-
-
Issues with the Fluorescent Probe:
-
Degraded Probe: The azide- or alkyne-functionalized fluorophore may have degraded.
-
Solution: Use high-quality reagents and store them according to the manufacturer's instructions, protected from light.
-
-
Insufficient Concentration: The concentration of the fluorescent probe may be too low.
-
Solution: Increase the concentration of the azide/alkyne probe. A 2- to 10-fold molar excess over the metabolically incorporated handle is a good starting point.[7]
-
-
-
Sample Loss: Ensure you are not losing your sample during washing steps.
Question: I am observing high background fluorescence in my images. How can I reduce it?
Answer: High background can obscure your specific signal. Here are common causes and solutions:
-
Excess Unreacted Probe: The most common cause of high background is residual, unreacted fluorescent probe.
-
Solution: Perform thorough washing steps after the click chemistry reaction to remove any unbound probe.
-
-
Non-specific Binding of the Probe: The fluorescent probe may be non-specifically binding to cellular components.
-
Solution: Include a blocking step (e.g., with BSA) before adding the fluorescent probe. You can also try reducing the concentration of the probe.
-
-
Issues with Click Reagents: Impurities in the click chemistry reagents can sometimes lead to background fluorescence.
-
Solution: Use high-purity reagents.
-
Quantitative Data Summary
The choice of metabolic precursor can significantly impact labeling efficiency. The following table summarizes a comparison between Ac4ManNAz and its alkyne counterpart, Ac4ManNAl.
| Cell Line | % Incorporation of SiaNAz (from Ac4ManNAz) | % Incorporation of SiaNAl (from Ac4ManNAl) | Reference |
| Jurkat | 33 ± 4 | 55 ± 2 | [4][5][6] |
| HeLa | 35 ± 2 | 60 ± 3 | [4][5][6] |
| CHO | 40 ± 3 | 72 ± 5 | [4][5][6] |
| LNCaP | 51 ± 5 | 78 ± 4 | [4][5][6] |
| PC-3 | 25 ± 3 | 45 ± 4 | [4][5][6] |
| HL-60 | 30 ± 2 | 50 ± 3 | [4][5][6] |
Data represents the percentage of total sialic acids that are the modified version after 72 hours of incubation with 50 µM of the respective precursor.[4][5][6]
Experimental Protocols
Protocol 1: Metabolic Labeling of Sialic Acids in Cultured Cells
This protocol provides a general procedure for labeling sialic acids in adherent mammalian cells using Ac4ManNAz.
Materials:
-
Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Adherent mammalian cells of choice
Procedure:
-
Cell Seeding: Plate cells in a suitable culture vessel (e.g., 6-well plate, culture flask) at a density that will allow for logarithmic growth during the labeling period. Allow cells to adhere overnight.
-
Preparation of Labeling Medium: Prepare a stock solution of Ac4ManNAz in sterile DMSO. On the day of the experiment, dilute the Ac4ManNAz stock solution into pre-warmed complete cell culture medium to the desired final concentration (e.g., 10-50 µM).
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.
-
Incubation: Culture the cells for 48-72 hours under standard culture conditions (e.g., 37°C, 5% CO2).
-
Harvesting: After the incubation period, the cells are now ready for the subsequent click chemistry reaction. For adherent cells, wash twice with PBS, then detach using your standard method (e.g., trypsinization). For suspension cells, pellet the cells by centrifugation and wash twice with PBS.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled Cells
This protocol describes a general procedure for the fluorescent labeling of azide-modified cells using an alkyne-fluorophore.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
PBS
-
Alkyne-fluorophore (e.g., DBCO-Cy5)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Copper ligand (e.g., THPTA or BTTAA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
BSA (for blocking)
Procedure:
-
Cell Preparation: Resuspend the harvested, azide-labeled cells in PBS containing 1% BSA.
-
Click Reaction Cocktail Preparation: In a microcentrifuge tube, prepare the click reaction cocktail. For a 1 mL final reaction volume, add the following in order:
-
PBS to a final volume of 1 mL
-
Alkyne-fluorophore to the desired final concentration (e.g., 20 µM)
-
Copper ligand to a final concentration of 500 µM
-
CuSO4 to a final concentration of 100 µM
-
Vortex briefly to mix.
-
-
Initiate Click Reaction: Add sodium ascorbate to the cocktail to a final concentration of 1 mM to initiate the reaction. Immediately add this cocktail to the cell suspension.
-
Incubation: Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light. Gentle rocking is recommended.
-
Washing: After incubation, pellet the cells by centrifugation. Discard the supernatant and wash the cells three times with PBS containing 1% BSA to remove excess reagents.
-
Analysis: The fluorescently labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway for Ac4ManNAz incorporation.
Caption: General experimental workflow.
Caption: Troubleshooting low signal.
References
- 1. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pure.korea.ac.kr [pure.korea.ac.kr]
- 4. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. web.stanford.edu [web.stanford.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
derivatization techniques to enhance sialic acid detection
Welcome to the technical support center for sialic acid analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on derivatization techniques used to enhance sialic acid detection. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for sialic acid analysis?
A1: Derivatization is crucial for several reasons. Sialic acid residues are inherently unstable and can be easily lost during sample preparation and analysis, particularly with mass spectrometry (MS).[1][2][3] Chemical derivatization stabilizes the sialic acid by modifying its carboxyl group, preventing this loss.[1][3] This modification also neutralizes the negative charge, which improves ionization efficiency in positive-ion mode MS and allows for more accurate quantification.[1][4] Furthermore, specific derivatization techniques can be used to differentiate between sialic acid linkage isomers (e.g., α2,3- and α2,6-), which is critical as these linkages have different biological functions.[1][2][5]
Q2: What are the most common derivatization techniques for sialic acid analysis?
A2: The most common techniques fall into a few main categories:
-
Fluorescent Labeling: Primarily used for HPLC analysis. The most common method involves releasing the sialic acids from the glycoprotein and then labeling them with a fluorescent tag like 1,2-diamino-4,5-methylenedioxybenzene (DMB).[6]
-
Esterification (e.g., Methyl or Ethyl): This method converts the carboxylic acid group of sialic acid into an ester. It's a widely used technique to stabilize sialic acids for mass spectrometry analysis.[1][4] Ethyl esterification, in particular, can be performed under conditions that allow for the differentiation of α2,3- and α2,6-linkages.[4][7]
-
Amidation: Similar to esterification, this technique converts the carboxylic acid into an amide. It also serves to stabilize the sialic acid for MS analysis. Linkage-specific amidation methods, such as Sialic Acid Linkage-Specific Alkylamidation (SALSA), have been developed.[8][9]
-
Permethylation: This is a more comprehensive derivatization method where all free hydroxyl, amine, and carboxyl groups on a glycan are methylated.[1] It significantly increases the hydrophobicity and improves the ionization efficiency of glycans for MS analysis, but the harsh conditions can sometimes degrade more labile modifications like O-acetyl groups.[1][3]
Q3: How do linkage-specific derivatization methods work?
A3: Linkage-specific methods exploit the different reactivity of the carboxyl groups on α2,3- and α2,6-linked sialic acids.[1] In a common approach using a carbodiimide activator (like EDC) in ethanol, the α2,6-linked sialic acid reacts with an external nucleophile (ethanol) to form a stable ethyl ester.[4][10] Under the same conditions, the α2,3-linked sialic acid undergoes an intramolecular reaction to form a lactone.[1][10] This results in a mass difference between the two derivatized isomers, allowing them to be distinguished by mass spectrometry.[4][10]
Q4: Can I analyze O-acetylated sialic acids with these methods?
A4: Yes, but with caution. O-acetyl groups are labile and can be lost or can migrate to different positions under harsh conditions, such as high temperatures or extreme pH.[11] Mild acid hydrolysis (e.g., using 2M acetic acid) is often used to release sialic acids while trying to preserve O-acetylation.[11][12] Permethylation is generally too harsh and may lead to the decomposition of O-acetyl groups.[3] It is critical to use mild sample preparation conditions and appropriate standards to accurately analyze O-acetylated species.[11]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Low or No Signal in HPLC-Fluorescence Analysis (DMB Labeling)
-
Q: I'm not seeing any peaks, or my peaks are very small, after DMB labeling and HPLC analysis. What could be the problem?
-
A: Several factors could be responsible for low signal:
-
Incomplete Sialic Acid Release: The initial acid hydrolysis step may have been incomplete. Ensure you are using the correct acid concentration (e.g., 2M acetic acid), temperature (80°C), and incubation time (2 hours).[11] Using an oven rather than a heating block can prevent evaporation and condensation that leads to incomplete hydrolysis.[13]
-
Degradation of DMB Label: The DMB reagent and the DMB-labeled sialic acids are light-sensitive. Always prepare the DMB labeling solution fresh, store it protected from light, and perform incubations in the dark.[13] Analyze samples as soon as possible after labeling, preferably within a few hours, and within 72 hours if stored at -20°C in the dark.[14]
-
Inefficient Labeling Reaction: Ensure the labeling reagents are fresh and mixed in the correct order as specified by the protocol. The reaction requires incubation at 50°C for 2-3 hours to proceed to completion.[15]
-
Sample Contamination: Salts or buffers from your original sample can interfere with the labeling reaction.[13] If you suspect interference, consider a buffer exchange step into water before acid hydrolysis.[16]
-
-
Issue 2: Poor or Inconsistent Results in Mass Spectrometry Analysis
-
Q: My mass spectra show evidence of sialic acid loss (e.g., neutral loss peaks) or my quantitative results are not reproducible. Why?
-
A: This often points to incomplete or inefficient derivatization:
-
Incomplete Derivatization: Sialic acids, particularly those with α2,3-linkages, can be less reactive, leading to incomplete modification.[1] Optimization of reaction time, temperature, and reagent concentration may be necessary. For linkage-specific methods, strictly controlling reaction conditions is vital.[1]
-
Reagent Quality: Carbodiimide reagents like EDC can degrade over time. Use fresh reagents for consistent results.
-
Lactone Instability: In linkage-specific esterification, the lactone formed on α2,3-linked sialic acids is more stable than the underivatized form but can still be somewhat unstable.[10] Some protocols introduce a second "capping" step, such as amidation, to convert the lactone into a more stable amide for robust analysis.[1][17]
-
Side Reactions: Under sub-optimal conditions, side reactions can occur. For example, using certain catalysts with EDC can lead to unwanted byproducts.[18] Ensure you are following a well-established protocol.
-
-
Issue 3: Extraneous Peaks in HPLC Chromatogram
-
Q: My HPLC chromatogram for DMB-labeled sialic acids has many interfering peaks, making quantification difficult. How can I resolve this?
-
A: This is a common issue arising from the DMB reagent itself.
-
Reagent Interference: The DMB labeling procedure can result in excess reagent and other derivatized impurities that create peaks in the chromatogram, potentially co-eluting with your sialic acids of interest.
-
Chromatographic Optimization: Improving the HPLC separation is the best solution. Experiment with different columns (e.g., RP-Amide columns have shown better resolution than traditional C18 columns). Optimizing the mobile phase gradient and composition can also significantly improve the separation between sialic acid peaks and interfering peaks.
-
-
Issue 4: Sample Becomes Gelatinous During Acid Hydrolysis
-
Q: When I add acetic acid to release sialic acids, my protein sample turns into a thick gel. What should I do?
-
A: This is typically caused by high protein concentration or interfering buffers.
-
Reduce Protein Amount: Using too much starting material can cause it to precipitate or form a gel in acid. Try reducing the amount of glycoprotein to 50-200 µg.[13][16]
-
Buffer Exchange: Certain buffers, like PBS, can contribute to this issue. Performing a buffer exchange into purified water before the acid hydrolysis step can prevent this from happening.[16]
-
-
Quantitative Data Summary
The following tables provide a summary of common derivatization techniques and their characteristics to aid in method selection.
Table 1: Comparison of Common Sialic Acid Derivatization Techniques
| Derivatization Method | Principle | Primary Application | Advantages | Disadvantages |
| DMB Labeling | Fluorescent labeling of the α-keto acid group. | HPLC with Fluorescence Detection | High sensitivity (picomole range), well-established method.[14] | Requires sialic acid release, light-sensitive, potential for interfering reagent peaks. |
| Ethyl Esterification | Converts carboxyl group to an ethyl ester via carbodiimide chemistry. | Mass Spectrometry (MALDI, ESI) | Stabilizes sialic acid, linkage-specific (distinguishes α2,3 vs. α2,6).[4][10] | Lactone form on α2,3-linkage can be less stable than the ester/amide form.[10] |
| Amidation (e.g., SALSA) | Converts carboxyl group to an amide. | Mass Spectrometry (MALDI, ESI) | Fully stabilizes both α2,3- and α2,6-linkages, can be combined with other labeling.[9] | May require multi-step reactions for linkage specificity.[9] |
| Permethylation | Methylates all carboxyl, hydroxyl, and amine groups. | Mass Spectrometry (MALDI, ESI) | Greatly enhances MS signal and ionization efficiency.[1][19] | Harsh conditions can degrade labile groups (e.g., O-acetylation), not linkage-specific by itself.[3] |
Table 2: Mass Modifications in Linkage-Specific Derivatization
| Sialic Acid Linkage | Derivatization Method | Resulting Modification | Mass Change (Da) |
| α2,6-linked | Ethyl Esterification | Ethyl Ester | +28 |
| α2,3-linked | Ethyl Esterification | Lactone | -18 |
| α2,6-linked | SALSA (Dimethylamine) | Dimethylamide | +27 |
| α2,3-linked | SALSA (Ammonia) | Primary Amide | -1 |
| α2,6-linked | SALSA (Methylamine) | Methylamide | +13 |
| α2,3-linked | SALSA (Ammonia) | Primary Amide | -1 |
Note: Mass changes are relative to the underivatized sialic acid.
Experimental Protocols
Protocol 1: Sialic Acid Release and DMB Labeling for HPLC Analysis
This protocol is adapted for the release and fluorescent labeling of total sialic acids from glycoproteins.[15]
-
Sialic Acid Release (Mild Acid Hydrolysis):
-
Place 50-200 µg of your glycoprotein sample into a microcentrifuge vial and dry completely in a vacuum centrifuge.
-
Add 100 µL of 2M acetic acid to the dried sample.
-
Cap the vial tightly and incubate in an oven or heating block at 80°C for 2 hours.
-
Cool the sample to room temperature. The sample is now ready for labeling.
-
-
Preparation of DMB Labeling Reagent (Prepare Fresh):
-
Caution: DMB is light-sensitive. Perform these steps with minimal light exposure.
-
In a small glass vial, combine the following in order:
-
436 µL high-purity water
-
38 µL glacial acetic acid
-
26 µL 2-mercaptoethanol
-
-
Mix well. Transfer 440 µL of this solution to a separate vial containing 4 mg of sodium hydrosulfite. Mix until dissolved.
-
Add this final solution to a vial containing 0.7 mg of DMB dihydrochloride. Mix until the DMB is completely dissolved. This is your final Labeling Reagent.
-
-
Labeling Reaction:
-
Transfer a portion of your acid-hydrolyzed sample (e.g., 5-20 µL) to a new reaction vial.
-
Add an equal volume (5-20 µL) of the freshly prepared DMB Labeling Reagent to the sample.
-
Cap the vial, vortex briefly, and incubate at 50°C for 3 hours in the dark.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a large volume of high-purity water (e.g., 480 µL).
-
The sample is now ready for injection onto a reverse-phase HPLC system with a fluorescence detector (Excitation: ~373 nm, Emission: ~448 nm). Analyze promptly.
-
Protocol 2: Linkage-Specific Ethyl Esterification for Mass Spectrometry
This protocol is adapted for the linkage-specific derivatization of N-glycans for MALDI-MS analysis.[4][10][20]
-
Reagent Preparation:
-
Prepare a solution of 0.25 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.25 M 1-hydroxybenzotriazole (HOBt) in 100% ethanol. Prepare this solution fresh before use.
-
-
Derivatization Reaction:
-
To your sample of released N-glycans (typically 1-10 µg in a small volume of water), add 20 µL of the EDC/HOBt solution in ethanol.
-
Incubate the reaction at 37°C for 1 hour.
-
-
Sample Cleanup (HILIC SPE):
-
After incubation, the sample must be purified to remove reagents and salts before MS analysis.
-
Equilibrate a hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE) microtip or cartridge.
-
Add acetonitrile (ACN) to your reaction mixture to a final concentration of >80% ACN.
-
Load the sample onto the equilibrated HILIC SPE support. The derivatized glycans will bind.
-
Wash the support with 85% ACN, 15% water to remove salts and reagents.
-
Elute the derivatized glycans with high-purity water or a low-percentage ACN solution.
-
-
Mass Spectrometry Analysis:
-
Dry the eluted glycans in a vacuum centrifuge.
-
Reconstitute in a small volume of water and prepare for MALDI-MS or LC-MS analysis according to standard procedures. The α2,6-linked sialic acids will show a mass increase of 28 Da per residue, while α2,3-linked sialic acids will show a mass decrease of 18 Da per residue.
-
Visualizations
References
- 1. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sialic acid derivatization for glycan analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl Esterification for MALDI-MS Analysis of Protein Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycomics studies using sialic acid derivatization and mass spectrometry | Semantic Scholar [semanticscholar.org]
- 6. [Advances in derivatization for the analysis of sialic acids by chromatography and/or mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Linkage-specific sialic acid derivatization for MALDI-TOF-MS profiling of IgG glycopeptides. | Semantic Scholar [semanticscholar.org]
- 9. Differentiation of Sialyl Linkage Isomers by One-Pot Sialic Acid Derivatization for Mass Spectrometry-Based Glycan Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ludger.com [ludger.com]
- 14. agilent.com [agilent.com]
- 15. qa-bio.com [qa-bio.com]
- 16. DMB Sialic Acid Analysis | Ludger Ltd [ludger.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. mdpi.com [mdpi.com]
- 19. Analysis of Permethylated Glycan by Liquid Chromatography (LC) and Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
quality control measures for experiments using N-Acetylneuraminic Acid-13C16, d3
Welcome to the technical support center for experiments utilizing N-Acetylneuraminic Acid-13C1, d3. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the quality and accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is N-Acetylneuraminic Acid-13C1, d3, and what are its common applications?
A1: N-Acetylneuraminic Acid-13C1, d3 is a stable isotope-labeled version of N-Acetylneuraminic acid (Neu5Ac), a predominant sialic acid in mammals. In this labeled form, one carbon atom is replaced by its heavy isotope ¹³C, and three hydrogen atoms in the acetyl group are replaced by deuterium (d3). Its primary application is as an internal standard in quantitative mass spectrometry (MS) assays for the precise measurement of unlabeled Neu5Ac in biological samples. It is also used in metabolic flux analysis to trace the incorporation and metabolism of sialic acids within cellular pathways.[1][2][3]
Q2: What are the recommended storage conditions for N-Acetylneuraminic Acid-13C1, d3?
A2: For long-term stability, N-Acetylneuraminic Acid-13C1, d3 should be stored at -20°C in a tightly sealed container, protected from light and moisture.[4] Before use, allow the vial to warm to room temperature before opening to prevent condensation. For short-term use, freshly prepared solutions should be used. Avoid repeated freeze-thaw cycles of stock solutions.[5]
Q3: What are the key quality control parameters to check before using a new lot of N-Acetylneuraminic Acid-13C1, d3?
A3: Before incorporating a new lot into your experiments, it is crucial to verify its quality. Key parameters to assess include:
-
Chemical Purity: Typically determined by HPLC-UV, it should be ≥95%.[4]
-
Isotopic Purity: This is a critical parameter for an internal standard. It should be high to minimize interference from any unlabeled species. The isotopic enrichment can be confirmed by mass spectrometry.
-
Identity Confirmation: The molecular weight and structure should be confirmed, usually via mass spectrometry and NMR, as provided in the Certificate of Analysis (CoA).
Refer to the supplier's CoA for lot-specific data.[2]
Data Presentation
Table 1: Specifications of N-Acetylneuraminic Acid-13C1, d3
| Parameter | Specification | Analytical Method |
| Chemical Formula | C₁₀¹³CH₁₆D₃NO₉ | - |
| Molecular Weight | 313.28 g/mol | Mass Spectrometry |
| Purity | >95% | HPLC |
| Storage Temperature | -20°C | - |
| Appearance | Neat/White Solid | Visual Inspection |
Data synthesized from publicly available product information.[2][4]
Table 2: Typical LC-MS/MS Parameters for N-Acetylneuraminic Acid Quantification
| Parameter | Setting |
| Liquid Chromatography | |
| Column | Hydrophilic Interaction Chromatography (HILIC) or C18 |
| Mobile Phase A | 0.2% Acetic Acid and 0.05% TFA in Water |
| Mobile Phase B | 0.2% Acetic Acid and 0.05% TFA in Acetonitrile |
| Flow Rate | 0.8 mL/min (example) |
| Gradient | Optimized for separation of Neu5Ac |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Monitored Transition (Neu5Ac) | m/z 310 → 274 |
| Monitored Transition (Neu5Ac-d3) | m/z 313 → 277 |
| Collision Energy | ~16 eV (instrument dependent) |
| Declustering Potential | ~35 V (instrument dependent) |
These parameters are illustrative and should be optimized for your specific instrument and experimental conditions.[6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with N-Acetylneuraminic Acid-13C1, d3.
Issue 1: Poor Signal Intensity or No Peak Detected
-
Question: I am not observing any peak, or the signal for my analyte/internal standard is very weak. What could be the cause?
-
Answer:
-
Sample Preparation: Ensure that your sample extraction and cleanup procedures are efficient. For plasma samples, phospholipid removal is crucial as they can cause ion suppression.[6] For glycoproteins, ensure complete release of sialic acids through acid hydrolysis or enzymatic digestion.[8]
-
Instrumental Issues: Check for leaks in the LC-MS system, as this can lead to a loss of sensitivity.[9] Verify that the autosampler and syringe are functioning correctly and that there are no cracks in the column.[9] Ensure the mass spectrometer is properly tuned and calibrated.[10]
-
Ionization Efficiency: Optimize the ionization source parameters. N-Acetylneuraminic acid is best analyzed in negative ion mode.[7]
-
Analyte Concentration: The concentration of your analyte in the sample might be below the limit of detection of your instrument. Consider concentrating your sample if possible.
-
Issue 2: Inaccurate Quantification and High Variability
-
Question: My quantitative results are not reproducible, and there is high variability between replicates. What should I check?
-
Answer:
-
Pipetting and Dilution Errors: Verify the calibration of your pipettes and double-check all calculations for preparing standard solutions and dilutions.[5]
-
Internal Standard Addition: Ensure that the internal standard (N-Acetylneuraminic Acid-13C1, d3) is added to all samples, standards, and quality controls at a consistent concentration early in the sample preparation process to account for variability in sample processing.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate results.[10] An effective sample cleanup protocol is essential to minimize matrix effects.[6]
-
Carryover: Inject a blank sample after a high-concentration sample to check for carryover. If observed, optimize the injector wash method.[5]
-
Issue 3: Unexpected Peaks or Mass Shifts
-
Question: I am observing unexpected peaks in my chromatogram or shifts in the mass-to-charge ratio (m/z). What could be the reason?
-
Answer:
-
Contamination: Contamination from solvents, plasticware, or improper sample handling can introduce interfering peaks. Ensure high-purity solvents and proper laboratory practices.
-
Isotopic Impurity: Check the Certificate of Analysis for the isotopic purity of your N-Acetylneuraminic Acid-13C1, d3. The presence of unlabeled Neu5Ac in your internal standard can interfere with the quantification of the analyte.[5]
-
In-source Fragmentation or Adduct Formation: In the mass spectrometer's ion source, molecules can fragment or form adducts with salts (e.g., sodium, potassium). Optimize the source conditions to minimize these effects.
-
Metabolic Conversion: In metabolic flux experiments, be aware of potential metabolic conversions of the labeled compound into other metabolites, which would appear as new labeled peaks.
-
Experimental Protocols
Protocol 1: Quantification of N-Acetylneuraminic Acid in Human Plasma using LC-MS/MS
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of unlabeled N-Acetylneuraminic Acid and N-Acetylneuraminic Acid-13C1, d3 (internal standard, IS) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare a calibration curve by spiking a surrogate matrix (e.g., 5% Bovine Serum Albumin) with varying concentrations of unlabeled N-Acetylneuraminic Acid.[6]
-
Prepare QCs at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma sample, standard, or QC, add 10 µL of the IS working solution.
-
Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube or 96-well plate for analysis. For enhanced cleanup, a phospholipid removal plate can be used.[6]
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto a HILIC column.
-
Perform chromatographic separation using a gradient elution with the mobile phases described in Table 2.
-
Analyze the eluent using a tandem mass spectrometer in negative ESI mode, monitoring the transitions specified in Table 2.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of N-Acetylneuraminic Acid in the unknown samples using the calibration curve.
-
Mandatory Visualization
Caption: Workflow for the quantification of N-Acetylneuraminic Acid.
Caption: Simplified diagram of the sialic acid biosynthesis pathway.
References
- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. N-Acetylneuraminic Acid-13C,d3 | LGC Standards [lgcstandards.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. gentechscientific.com [gentechscientific.com]
- 10. gmi-inc.com [gmi-inc.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for N-Acetylneuraminic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of N-Acetylneuraminic Acid (Neu5Ac), a predominant sialic acid in mammals, is critical for understanding its role in various physiological and pathological processes. This guide provides an objective comparison of analytical methods for Neu5Ac quantification, with a focus on the use of stable isotope-labeled internal standards in liquid chromatography-mass spectrometry (LC-MS) based methods. The performance of these methods is compared with alternative techniques, supported by experimental data.
The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis by mass spectrometry as it effectively compensates for matrix effects and variations during sample preparation and analysis.[1] While the specific isotopologue N-Acetylneuraminic Acid-13C16, d3 was not found in publicly available research, this guide focuses on commonly employed and validated stable isotope-labeled standards for Neu5Ac, such as deuterated (d3) and carbon-13 (13C) labeled analogues.
Comparison of Analytical Methods for N-Acetylneuraminic Acid Quantification
The selection of an analytical method for Neu5Ac quantification depends on factors such as sensitivity, specificity, sample matrix, and throughput requirements. Below is a comparison of commonly used methods.
| Method | Principle | Internal Standard Example | Advantages | Disadvantages |
| LC-MS/MS with Stable Isotope Dilution | Chromatographic separation followed by mass spectrometric detection, using a stable isotope-labeled analogue of the analyte for quantification. | Neu5Ac-d3, 13C3-Neu5Ac | High specificity and sensitivity, effectively corrects for matrix effects, considered the gold standard for quantification.[1] | Requires expensive instrumentation, method development can be complex. |
| High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) | Separation of sialic acids based on their negative charge at high pH, followed by electrochemical detection. | 3-deoxy-d-glycero-d-galacto-2-nonulosonic acid (KDN)[2][3] | Good sensitivity and reproducibility, does not require derivatization. | Electrode response can degrade over time, susceptible to matrix interference.[2][3] |
| Fluorescence Detection with Derivatization | Sialic acids are chemically derivatized with a fluorescent tag (e.g., DMB) prior to HPLC separation and fluorescence detection. | - | High sensitivity.[4] | Derivatization step adds complexity and potential for variability, less specific than MS detection. |
| Colorimetric/Enzymatic Assays | Based on chemical reactions or enzymatic conversions that produce a colored product, which is then measured spectrophotometrically. | - | Simple and inexpensive. | Lower specificity and sensitivity compared to chromatographic methods, prone to interference from other substances in the sample.[5] |
Performance Data for LC-MS/MS Methods Using Stable Isotope-Labeled Internal Standards
The following table summarizes the validation parameters of different LC-MS/MS methods for the quantification of Neu5Ac using various stable isotope-labeled internal standards.
| Internal Standard | Matrix | LLOQ | Accuracy (%) | Precision (%CV) | Reference |
| Neu5Ac-d3 | Human Plasma | 25.0 ng/mL | ≥ 91.7 | < 10.8 (inter- and intra-run) | [6] |
| Neu5Ac-d3 | Human Leukocytes | 25.0 ng/mL | 100 ± 5.6 | < 5.2 (intraday) | [7] |
| 13C3-Sialic Acid | Human Urine | 1.0 µmol/L (FSA) | - | 6.6 (inter-assay, FSA) | [8][9] |
| [13C3]Sia | Food/Urine | - | - | - | [10][11] |
FSA: Free Sialic Acid
Experimental Protocols
LC-MS/MS Method for Neu5Ac in Human Plasma using Neu5Ac-d3
This protocol is based on a hydrophilic interaction chromatography (HILIC) coupled with tandem mass spectrometry method.[6]
-
Sample Preparation:
-
To 50 µL of plasma sample, add an internal standard solution (Neu5Ac-d3).
-
Utilize a phospholipid removal plate for sample extraction to eliminate matrix effects and improve sensitivity.[6]
-
-
Chromatographic Conditions:
-
Column: HILIC column
-
Mobile Phase A: 0.2% Acetic Acid and 0.05% Trifluoroacetic Acid in water
-
Mobile Phase B: 0.2% Acetic Acid and 0.05% Trifluoroacetic Acid in acetonitrile
-
Gradient: A gradient elution is used to retain and separate the polar Neu5Ac.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive-ion electrospray
-
Detection: Selective Reaction Monitoring (SRM)
-
LC-MS/MS Method for Free and Total Neu5Ac in Urine using 13C3-Sialic Acid
This method allows for the quantification of both free and total sialic acid in urine samples.[8][9]
-
Sample Preparation (Free Sialic Acid - FSA):
-
Urine samples are filtered.
-
An internal standard solution (13C3-sialic acid) is added.
-
-
Sample Preparation (Total Sialic Acid - TSA):
-
Chromatographic Conditions:
-
Liquid chromatography is performed to separate Neu5Ac from other urine components.
-
-
Mass Spectrometry Conditions:
Visualizing the Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for N-Acetylneuraminic Acid using a stable isotope-labeled internal standard.
Caption: Workflow for Analytical Method Validation.
This guide highlights that while various methods exist for the quantification of N-Acetylneuraminic Acid, LC-MS/MS with stable isotope dilution stands out for its superior specificity and accuracy. The choice of the specific stable isotope-labeled internal standard (e.g., deuterated or carbon-13 labeled) may depend on commercial availability and cost, with both demonstrating excellent performance in method validation studies. For researchers requiring high-quality, reliable quantitative data for Neu5Ac, the adoption of a validated LC-MS/MS method with an appropriate stable isotope-labeled internal standard is strongly recommended.
References
- 1. Aceneuramic Acid|N-Acetylneuraminic Acid [benchchem.com]
- 2. Analysis of the N-acetylneuraminic acid and N-glycolylneuraminic acid contents of glycoproteins by high-pH anion-exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. static.cambridge.org [static.cambridge.org]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of cytidine-5′-monophospho-N-acetylneuraminic acid in human leukocytes using LC–MS/MS: method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of free and total sialic acid excretion by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LC–MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 11. LC-MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting an Internal Standard for N-Acetylneuraminic Acid Quantification: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of N-Acetylneuraminic Acid (Neu5Ac), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of two commonly employed isotopically labeled internal standards: N-Acetylneuraminic Acid-d3 (d3-Neu5Ac) and N-Acetyl-D-[UL-13C9]neuraminic acid (13C9-Neu5Ac).
The use of stable isotope-labeled internal standards in mass spectrometry-based quantification, a technique known as isotope dilution mass spectrometry (IDMS), is the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response. The ideal internal standard co-elutes with the analyte of interest and exhibits identical ionization efficiency, thus ensuring the most accurate quantification. This guide will delve into the properties of d3-Neu5Ac and 13C9-Neu5Ac, present experimental data from published literature, and provide detailed protocols to aid in the selection of the most suitable standard for your research needs.
Performance Comparison: Deuterium (d3) vs. Carbon-13 (13C9) Labeling
The primary distinction between these two internal standards lies in the isotopes used for labeling. d3-Neu5Ac incorporates three deuterium atoms, while 13C9-Neu5Ac is uniformly labeled with nine carbon-13 atoms. This fundamental difference has significant implications for their performance in liquid chromatography-mass spectrometry (LC-MS) analysis.
Chromatographic Co-elution: One of the most critical factors for an internal standard is its ability to co-elute perfectly with the analyte. Due to the minimal difference in physicochemical properties between 13C-labeled and their unlabeled counterparts, 13C9-Neu5Ac is expected to co-elute precisely with endogenous Neu5Ac .
In contrast, deuterated standards like d3-Neu5Ac can sometimes exhibit a phenomenon known as the "isotope effect," where they may elute slightly earlier or later than the unlabeled analyte. This chromatographic separation, even if minor, can lead to differential ionization suppression or enhancement by co-eluting matrix components, potentially compromising the accuracy of quantification.
Isotopic Stability: Both 13C and deuterium are stable isotopes. However, deuterium atoms, particularly when located at exchangeable positions (e.g., on hydroxyl or amine groups), can be susceptible to back-exchange with protons from the solvent. While the deuterium atoms in commercially available d3-Neu5Ac are typically placed on stable positions like the N-acetyl methyl group, the potential for exchange, though minimal, should be considered. 13C atoms, being part of the carbon backbone, are not subject to exchange, ensuring the isotopic integrity of 13C9-Neu5Ac throughout the analytical process.
Mass Shift: 13C9-Neu5Ac provides a larger mass shift (+9 Da) from the native Neu5Ac compared to d3-Neu5Ac (+3 Da). A larger mass shift can be advantageous in minimizing potential spectral overlap from the natural isotopic abundance of the analyte, especially in high-resolution mass spectrometry.
Quantitative Data Summary
The following table summarizes the key properties of N-Acetylneuraminic Acid-d3 and 13C9-Neu5Ac based on available data.
| Property | N-Acetylneuraminic Acid-d3 (d3-Neu5Ac) | 13C9-N-Acetylneuraminic Acid (13C9-Neu5Ac) |
| Isotopic Label | Deuterium (²H) | Carbon-13 (¹³C) |
| Number of Labels | Typically 3 | 9 |
| Mass Shift (vs. Neu5Ac) | +3 Da | +9 Da |
| Isotopic Purity | Typically >98% | Typically ≥99 atom % ¹³C |
| Chromatographic Co-elution with Neu5Ac | Potential for slight separation (isotope effect) | Expected to co-elute perfectly |
| Isotopic Stability | Generally stable, but potential for back-exchange in certain positions | Highly stable, no back-exchange |
| Primary Advantage | More commonly used in some historical methods | Superior accuracy due to co-elution, higher isotopic stability |
| Primary Disadvantage | Potential for inaccurate quantification due to chromatographic shift | May be less commonly cited in older literature |
Experimental Protocols
Detailed methodologies for the quantification of Neu5Ac using both d3-Neu5Ac and a 13C-labeled Neu5Ac internal standard are provided below. These protocols are based on published research and offer a starting point for laboratory implementation.
Protocol 1: Quantification of N-Acetylneuraminic Acid in Human Leukocytes using d3-Neu5Ac Internal Standard
This protocol is adapted from a method for analyzing Neu5Ac in a complex biological matrix.[1]
1. Sample Preparation:
- Human leukocyte pellets are lysed and extracted in a methanol-water mixture.
- 20 µL of the leukocyte extract is transferred to a 96-well plate.
- 20 µL of d3-Neu5Ac internal standard working solution (e.g., 2000 ng/mL in 50:50 acetonitrile:water) is added.
- 500 µL of reconstitution solution (50:50 acetonitrile:water) is added.
- The plate is sealed and vortexed for 3 minutes.
2. LC-MS/MS Analysis:
- Chromatographic Column: A hydrophilic interaction chromatography (HILIC) column is used.
- Mobile Phase A: To be optimized based on the specific HILIC column.
- Mobile Phase B: To be optimized based on the specific HILIC column.
- Gradient: A gradient elution is employed to achieve separation.
- Mass Spectrometry: A tandem mass spectrometer operating in negative ion mode with selected reaction monitoring (SRM) is used.
- SRM Transition for Neu5Ac: To be optimized.
- SRM Transition for d3-Neu5Ac: To be optimized.
3. Quantification:
- A calibration curve is generated using known concentrations of Neu5Ac spiked into a surrogate matrix (e.g., 2% BSA solution) and a fixed concentration of d3-Neu5Ac.
- The peak area ratio of Neu5Ac to d3-Neu5Ac in the samples is used to determine the concentration from the calibration curve.
Protocol 2: Quantification of N-Acetylneuraminic Acid using 13C-Labeled Internal Standard
This protocol is a general approach based on methods utilizing 13C-labeled Neu5Ac for quantification in biological fluids.
1. Sample Preparation:
- To a specific volume of the biological sample (e.g., plasma, urine), add a known amount of 13C9-Neu5Ac internal standard solution.
- Perform a protein precipitation step by adding a threefold excess of a cold organic solvent (e.g., acetonitrile or methanol).
- Vortex the mixture and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Chromatographic Column: A reversed-phase C18 or HILIC column can be used depending on the sample matrix and desired separation.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient from low to high organic phase is used to elute Neu5Ac.
- Mass Spectrometry: A tandem mass spectrometer operating in negative ion mode with selected reaction monitoring (SRM) is used.
- SRM Transition for Neu5Ac: m/z 308.1 → 87.0
- SRM Transition for 13C9-Neu5Ac: m/z 317.1 → 96.0
3. Quantification:
- Construct a calibration curve by analyzing a series of standards containing known concentrations of Neu5Ac and a constant concentration of 13C9-Neu5Ac.
- Calculate the peak area ratio of the analyte to the internal standard for each sample and determine the concentration using the linear regression of the calibration curve.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
A Head-to-Head Battle for Sialic Acid Quantification: Isotopic Dilution vs. Chemical Derivatization
A definitive guide for researchers on selecting the optimal method for accurate and precise sialic acid analysis in biological matrices.
In the landscape of biopharmaceutical development and clinical research, the accurate quantification of sialic acids, terminal monosaccharides on glycans, is paramount due to their profound impact on protein efficacy, stability, and immunogenicity. This guide provides a comprehensive comparison of two predominant analytical techniques: the gold-standard Isotopic Dilution Liquid Chromatography-Mass Spectrometry (ID-LC-MS/MS) and the widely adopted chemical derivatization method using 1,2-diamino-4,5-methylenedioxybenzene (DMB) followed by High-Performance Liquid Chromatography with Fluorescence Detection (DMB-HPLC-FLD).
Performance Metrics: A Quantitative Comparison
The choice of analytical methodology hinges on the specific requirements for accuracy, precision, and sensitivity. The following table summarizes the key performance metrics for ID-LC-MS/MS and DMB-HPLC-FLD, compiled from various validation studies.
| Performance Metric | Isotopic Dilution LC-MS/MS | DMB-HPLC-FLD |
| Accuracy (Recovery) | 96.14% - 109.18%[1] | 90.25%[2] |
| Precision (CV/RSD) | Within-assay: 3.22% - 5.95% Between-assay: 5.15% - 7.65%[1] | 1.94%[2] |
| Limit of Quantification (LOQ) | 1.40 µM[1] (~0.43 µg/mL) 20 ng/mL[3] (~0.06 µM) | 32.5 ± 10.0 µg/mL[2] (~105 µM) |
| Limit of Detection (LOD) | 0.3 µM[2] (~0.09 µg/mL) | 10.7 ± 3.3 µg/mL[2] (~34.6 µM) |
Note: The presented data is compiled from different studies and direct head-to-head comparison in a single study was not available. Performance may vary based on the sample matrix, instrumentation, and specific protocol.
The Workflow: A Visual Representation
The experimental workflow for the isotopic dilution LC-MS/MS method is a multi-step process designed to ensure the highest degree of accuracy by correcting for sample preparation variability and matrix effects.
Experimental Protocols: A Step-by-Step Guide
For researchers looking to implement these techniques, the following are detailed experimental protocols for both isotopic dilution LC-MS/MS and DMB-HPLC-FLD.
Isotopic Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS)
This method utilizes a stable isotope-labeled internal standard (e.g., ¹³C₃-N-Acetylneuraminic Acid) to ensure high accuracy and precision by accounting for analyte loss during sample preparation and ionization suppression in the mass spectrometer.
1. Sample Preparation and Hydrolysis:
-
To a known volume or weight of the biological sample (e.g., urine, plasma, or glycoprotein solution), add a precise amount of the ¹³C-labeled sialic acid internal standard.
-
For the quantification of total sialic acid, release the sialic acids from the glycoconjugates. This can be achieved through:
-
Acid Hydrolysis: Incubate the sample in 2 M acetic acid at 80°C for 2 hours.
-
Enzymatic Hydrolysis: Use a sialidase (neuraminidase) according to the manufacturer's instructions.
-
-
For free sialic acid analysis, omit the hydrolysis step.
2. Derivatization (Optional, but can improve chromatographic performance):
-
A common derivatization involves butanolysis. Add 3 M HCl in n-butanol to the dried sample and incubate at 65°C for 45 minutes.[1]
-
Dry the sample under a stream of nitrogen.
3. Sample Clean-up:
-
Reconstitute the dried sample in the initial mobile phase.
-
If necessary, perform a solid-phase extraction (SPE) to remove interfering matrix components.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
-
Mass Spectrometry (MS/MS):
-
Utilize an electrospray ionization (ESI) source in positive or negative ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for both the native sialic acid and the ¹³C-labeled internal standard (e.g., for butanolyzed Neu5Ac: m/z 366→330 and for ¹³C₃-Neu5Ac: m/z 369→333)[1].
-
5. Quantification:
-
Calculate the peak area ratio of the native sialic acid to the ¹³C-labeled internal standard.
-
Determine the concentration of sialic acid in the original sample using a calibration curve prepared with known concentrations of the native sialic acid and a fixed concentration of the internal standard.
1,2-diamino-4,5-methylenedioxybenzene (DMB) Labeling with HPLC-Fluorescence Detection (DMB-HPLC-FLD)
This widely used method relies on the derivatization of the α-keto acid group of sialic acids with DMB to form a highly fluorescent derivative that can be detected with high sensitivity.
1. Sialic Acid Release:
-
Release sialic acids from the glycoprotein sample using mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for 2 hours).[4]
2. DMB Labeling:
-
Prepare the DMB labeling solution fresh. A typical composition includes DMB, sodium hydrosulfite, 2-mercaptoethanol, and acetic acid in water.[4][5]
-
Add the DMB labeling solution to the hydrolyzed sample.
-
Incubate the mixture in the dark at 50-60°C for 2-3 hours to allow for the derivatization reaction to complete.[4][5]
-
Stop the reaction by adding a large volume of water.
3. HPLC Analysis:
-
Liquid Chromatography (HPLC):
-
Inject the DMB-labeled sample onto a reverse-phase C18 column.
-
Use an isocratic or gradient mobile phase, typically a mixture of acetonitrile, methanol, and water.
-
-
Fluorescence Detection (FLD):
-
Set the fluorescence detector to an excitation wavelength of approximately 373 nm and an emission wavelength of approximately 448 nm.[6]
-
4. Quantification:
-
Generate a standard curve by derivatizing known concentrations of sialic acid standards (e.g., N-acetylneuraminic acid and N-glycolylneuraminic acid) with DMB.
-
Quantify the sialic acid content in the sample by comparing the peak areas of the DMB-derivatized sialic acids to the standard curve.
Conclusion: Making the Right Choice
The selection between isotopic dilution LC-MS/MS and DMB-HPLC-FLD is contingent on the specific research question and available resources.
-
Isotopic Dilution LC-MS/MS stands out for its superior accuracy and precision . The use of a stable isotope-labeled internal standard effectively corrects for variations in sample preparation and matrix effects, making it the method of choice for applications demanding the highest level of quantitative rigor, such as in clinical diagnostics and the characterization of biotherapeutics for regulatory submissions.
-
DMB-HPLC-FLD offers a robust and highly sensitive alternative. While its accuracy and precision are generally lower than that of ID-LC-MS/MS, its excellent sensitivity makes it well-suited for samples with low sialic acid content. The instrumentation required for HPLC with fluorescence detection is also more widely available and less expensive than a tandem mass spectrometer, making it a practical choice for many research laboratories.
Ultimately, a thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers, scientists, and drug development professionals to make an informed decision and generate reliable and reproducible data in their sialic acid quantification studies.
References
- 1. Measurement of free and total sialic acid by isotopic dilution liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of free and total sialic acid excretion by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of free sialic acid in human plasma through a robust quinoxalinone derivatization and LC-MS/MS using isotope-labeled standard calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of N-acetyl- and N-glycolylneuraminic acids by a stable isotope dilution assay using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Cross-Validation of LC-MS/MS and NMR for Sialic Acid Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the quantitative analysis of metabolites in the sialic acid metabolism pathway. This document offers an objective comparison of the performance of these two powerful analytical techniques, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal approach for their specific needs.
Introduction to Sialic Acid Metabolism and Analytical Challenges
Sialic acids are a diverse family of nine-carbon acidic monosaccharides that play crucial roles in numerous biological processes, including cell-cell recognition, immune responses, and microbial pathogenesis. The most common sialic acid in humans is N-acetylneuraminic acid (Neu5Ac). Alterations in sialic acid metabolism are associated with various diseases, including cancer and metabolic disorders, making the accurate quantification of these metabolites critical for biomarker discovery and drug development.
Both LC-MS/MS and NMR are leading platforms in metabolomics, each with distinct advantages and limitations. LC-MS/MS is renowned for its exceptional sensitivity and selectivity, while NMR is highly valued for its non-destructive nature, high reproducibility, and ability to provide detailed structural information. Integrating data from both techniques can offer a more comprehensive understanding of the metabolome.
Quantitative Data Comparison
The following table summarizes the key performance metrics of LC-MS/MS and NMR for the quantitative analysis of sialic acid metabolites, using N-acetylneuraminic acid (Neu5Ac) as a representative analyte.
| Feature | LC-MS/MS | NMR |
| Sensitivity | High (picomole to femtomole range) | Lower (micromole to nanomole range) |
| Limit of Quantification (LOQ) | 1.0 - 25.0 ng/mL in plasma[1] | ~1 µM in biological samples |
| Dynamic Range | Wide | Narrower |
| Reproducibility (CV%) | < 15% | < 5% |
| Specificity | High (with MS/MS) | High (for structural isomers) |
| Throughput | High | Low |
| Sample Derivatization | Often required (e.g., DMB labeling)[2][3] | Generally not required |
| Structural Information | Limited to mass and fragmentation | Rich (unambiguous identification) |
| Absolute Quantification | Requires stable isotope-labeled internal standards | Can be performed with an external standard |
Experimental Protocols
Detailed methodologies for the quantification of N-acetylneuraminic acid (Neu5Ac) using both LC-MS/MS and NMR are provided below. These protocols are based on established methods and can be adapted for other sialic acid metabolites.
LC-MS/MS Quantification of Neu5Ac in Serum
This protocol is adapted from established methods for the analysis of sialic acids in biological fluids.[1][4]
1. Sample Preparation (Acid Hydrolysis and Derivatization):
-
To 50 µL of serum, add 50 µL of 2 M acetic acid.
-
Incubate at 80°C for 2 hours to release sialic acids from glycoconjugates.
-
Cool the samples to room temperature.
-
Add an internal standard solution (e.g., ¹³C-labeled Neu5Ac).
-
For derivatization, add 200 µL of DMB (1,2-diamino-4,5-methylenedioxybenzene) solution (7 mM in 1.4 M acetic acid, 0.75 M β-mercaptoethanol, and 18 mM sodium hydrosulfite).
-
Incubate at 50°C for 2.5 hours in the dark.
-
Stop the reaction by adding 200 µL of 1 M NaOH.
-
Centrifuge at 14,000 x g for 10 minutes to pellet precipitates.
-
Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the DMB-labeled Neu5Ac from other components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for DMB-Neu5Ac and the internal standard.
¹H-NMR Quantification of Neu5Ac in Cell Culture
This protocol is based on methods for real-time monitoring of sialic acid biosynthesis.[5]
1. Sample Preparation:
-
Harvest cells and quench metabolism by rapid cooling (e.g., with cold methanol).
-
Extract metabolites using a suitable solvent system (e.g., methanol/chloroform/water).
-
Lyophilize the polar extract.
-
Reconstitute the dried extract in a known volume of D₂O containing a known concentration of an internal standard (e.g., trimethylsilylpropanoic acid - TSP).
-
Transfer the solution to an NMR tube.
2. NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
Experiment: A standard 1D ¹H NMR experiment with water suppression (e.g., presaturation or Watergate).
-
Acquisition Parameters:
-
Sufficient number of scans for adequate signal-to-noise ratio.
-
A relaxation delay of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation for accurate quantification.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the characteristic signals of Neu5Ac (e.g., the N-acetyl methyl protons) and the internal standard.
-
-
Quantification: Calculate the concentration of Neu5Ac by comparing the integral of its signal to the integral of the known concentration of the internal standard.
Mandatory Visualizations
Sialic Acid Metabolism Pathway
The following diagram illustrates the key enzymatic steps in the biosynthesis and degradation of sialic acid.
Caption: Sialic acid biosynthesis, activation, transfer, and degradation pathway.
Experimental Workflow: LC-MS/MS and NMR Analysis
The following diagram outlines a typical experimental workflow for the comparative analysis of sialic acid metabolites using both LC-MS/MS and NMR.
Caption: A unified workflow for comparative metabolomic analysis using LC-MS/MS and NMR.
Conclusion
The cross-validation of LC-MS/MS and NMR for the analysis of sialic acid metabolism reveals their complementary strengths. LC-MS/MS is the method of choice for high-sensitivity screening and quantification of low-abundance sialic acid species in complex biological matrices. Its high throughput also makes it suitable for large-scale metabolomic studies.
NMR, on the other hand, provides unparalleled precision and reproducibility for the quantification of more abundant metabolites without the need for chemical derivatization. Its ability to provide unambiguous structural information is invaluable for the identification of novel metabolites and for studying metabolic fluxes using stable isotope tracers.
For a comprehensive understanding of sialic acid metabolism, an integrated approach that leverages the high sensitivity of LC-MS/MS and the high reproducibility and structural information of NMR is recommended. This dual-platform strategy allows for a more robust and complete characterization of the sialo-metabolome, which is crucial for advancing our understanding of its role in health and disease and for the development of novel therapeutics.
References
- 1. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. lcms.cz [lcms.cz]
- 4. Quantitative hydrophilic interaction chromatography-mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Metabolomics: The Superiority of Multiply Labeled Internal Standards
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of accurate and reproducible metabolomic data, the choice of internal standard is paramount. While various methods exist, the use of stable isotope-labeled internal standards (SIL-ISs) has become the gold standard for correcting analytical variability. This guide provides an objective comparison, supported by experimental insights, demonstrating that multiply labeled internal standards offer significant advantages over their unlabeled and singly labeled counterparts, leading to more robust and reliable quantification of metabolites.
The Challenge of Quantitative Metabolomics
Metabolomics experiments are susceptible to a range of variations that can impact the accuracy and precision of results. These include inconsistencies in sample preparation, extraction efficiency, injection volume, and instrument response, particularly matrix effects in mass spectrometry where co-eluting compounds can suppress or enhance the ionization of the analyte of interest.[1] Internal standards are crucial for mitigating these variables, ensuring that the measured signal intensity accurately reflects the true concentration of a metabolite.[2]
Comparing Internal Standard Strategies: A Head-to-Head Analysis
The ideal internal standard co-elutes with and behaves identically to the analyte throughout the entire analytical process.[3] This is best achieved by using a stable isotope-labeled version of the analyte itself. However, the extent of isotopic labeling—unlabeled, singly labeled, or multiply labeled—has a profound impact on the quality of the data.
| Feature | Unlabeled Internal Standard (Structural Analog) | Singly Labeled Internal Standard (e.g., d1, 13C1) | Multiply Labeled Internal Standard (e.g., d5, 13C6, U-13C) |
| Chemical & Physical Properties | Similar, but not identical to the analyte. | Nearly identical to the analyte. | Virtually identical to the analyte. |
| Co-elution with Analyte | May have different retention times, leading to differential experience of matrix effects.[3] | Generally co-elutes, but minor chromatographic shifts can occur with deuterated standards (isotope effect).[3] | Co-elutes perfectly with the analyte, ensuring identical experience of matrix effects. |
| Correction for Matrix Effects | Inconsistent and often poor, as it does not experience the same ionization suppression or enhancement as the analyte. | Good, but potential for isotopic crosstalk and minor inaccuracies due to chromatographic shifts. | Excellent and most accurate correction for matrix effects due to identical behavior and significant mass shift.[4] |
| Correction for Extraction & Recovery | Partial correction, as its recovery may differ from the analyte. | Very good correction due to near-identical properties. | The most accurate correction as it mirrors the analyte's behavior precisely. |
| Risk of Isotopic Crosstalk | N/A | Higher risk, especially with low-mass analytes, where the natural isotope abundance of the analyte can interfere with the signal of the singly labeled standard. | Minimal to no risk due to a significant mass difference from the native analyte. |
| Accuracy & Precision | Lower accuracy and precision. | Good accuracy and precision, but can be compromised by isotope effects and crosstalk. | Highest accuracy and precision, leading to the most reliable quantitative data.[2][5] |
| Cost & Availability | Generally lower cost and more readily available. | Moderate cost and availability. | Higher cost for custom synthesis, but biologically derived multiply labeled mixtures (e.g., U-13C yeast extract) offer a cost-effective solution for broad coverage.[6][7] |
Key Takeaway: Multiply labeled internal standards, particularly those with a high degree of isotopic enrichment (e.g., uniformly 13C-labeled), provide the most accurate and precise quantification in metabolomics by minimizing analytical variability and eliminating potential interferences.
Experimental Evidence: The Power of Multiple Labels
While direct head-to-head quantitative data for singly versus multiply labeled standards for every metabolite is extensive, studies utilizing uniformly 13C-labeled internal standards (a form of multiple labeling) demonstrate a significant improvement in data quality.
A study on LC-MS-based lipidomics compared the normalization of data using a commercially available deuterated internal standard mixture with a biologically generated, uniformly 13C-labeled internal standard mixture from Pichia pastoris. The results showed a significant reduction in the coefficient of variation (CV%) for the identified lipids when using the multiply 13C-labeled standards.[2][6]
Table 1: Comparison of Normalization Methods in Lipidomics Analysis [2]
| Normalization Method | Average CV% (n=101 human plasma samples) |
| Raw Data (No Normalization) | 11.01% |
| Total Ion Count (TIC) | Reduced CV% |
| Multiply 13C-Labeled Internal Standards | 6.36% |
This data clearly indicates that the use of multiply labeled internal standards leads to a substantial improvement in the precision of the measurements.[2]
Visualizing the Workflow: From Sample to Data
The following diagram illustrates a typical experimental workflow for a targeted metabolomics study using multiply labeled internal standards.
Experimental Protocols: A General Guide
The following provides a generalized methodology for a targeted quantitative metabolomics experiment using multiply labeled internal standards with LC-MS/MS.
1. Preparation of Internal Standard Stock Solution:
-
Accurately weigh a known amount of the multiply labeled internal standard.
-
Dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to create a concentrated stock solution.
-
Perform serial dilutions to prepare a working internal standard solution at a concentration appropriate for the expected analyte levels in the samples.
2. Sample Preparation:
-
Thaw biological samples (e.g., plasma, tissue homogenate) on ice.
-
To a specific volume or weight of the sample, add a precise volume of the working internal standard solution. This step should be done at the earliest stage to account for variability in all subsequent steps.
-
Add a protein precipitation and extraction solvent (e.g., cold methanol or acetonitrile).
-
Vortex vigorously to ensure thorough mixing and protein precipitation.
-
Centrifuge at a high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., the initial mobile phase composition).
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a column and mobile phase composition that provides good chromatographic separation of the analyte and internal standard from other matrix components.
-
The multiply labeled internal standard should co-elute with the native analyte.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature) for the analyte.
-
Determine the optimal multiple reaction monitoring (MRM) transitions (precursor ion → product ion) for both the native analyte and the multiply labeled internal standard by infusing standard solutions of each.
-
Set up the acquisition method to monitor the specific MRM transitions for the analyte and its corresponding internal standard.
-
4. Data Processing and Quantification:
-
Integrate the peak areas for both the analyte and the internal standard in the chromatograms.
-
Calculate the peak area ratio of the analyte to the internal standard for each sample, calibrator, and quality control sample.
-
Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion: The Clear Advantage of Multiple Labeling
For researchers, scientists, and drug development professionals who require the highest level of confidence in their metabolomics data, the evidence is clear: multiply labeled internal standards are the superior choice. By providing a true and robust internal reference, they effectively compensate for a wide range of analytical variabilities, leading to unparalleled accuracy, precision, and reliability in quantitative metabolomics. While the initial investment may be higher for custom synthesized standards, the use of biologically derived, uniformly labeled mixtures presents a cost-effective and comprehensive solution. Ultimately, the adoption of multiply labeled internal standards is a critical step towards generating high-quality, reproducible data that can accelerate discovery and innovation.
References
- 1. iroatech.com [iroatech.com]
- 2. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Spatial quantitative metabolomics enables identification of remote and sustained ipsilateral cortical metabolic reprogramming after stroke - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Metabolic Fate of N-Acetylneuraminic Acid In Vivo: A Comparative Guide to Isotopic Labeling Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, plays a crucial role in a multitude of physiological and pathological processes, including cell adhesion, signaling, and immune responses.[1] Understanding its metabolic fate in vivo is paramount for elucidating disease mechanisms and developing novel therapeutics. This guide provides a comparative analysis of methodologies for assessing the in vivo metabolism of Neu5Ac, with a focus on the stable isotope-labeled compound N-Acetylneuraminic Acid-13C16, d3. We will explore alternative tracing methods, present supporting experimental data, and provide detailed protocols to aid researchers in selecting the most appropriate strategy for their studies.
Stable isotope labeling, particularly with heavy isotopes of carbon (¹³C) and hydrogen (deuterium, d), has become a powerful tool in metabolic research, offering a non-radioactive and sensitive means to trace the fate of molecules in vivo.[2] this compound is a tracer designed for such studies, allowing for the precise tracking of the Neu5Ac molecule and its fragments through various metabolic pathways.
Comparison of In Vivo Tracing Methods for N-Acetylneuraminic Acid
The selection of a tracer for in vivo studies of Neu5Ac metabolism depends on the specific research question, available analytical instrumentation, and safety considerations. Here, we compare the use of stable isotope-labeled Neu5Ac with alternative methods.
| Tracer Type | Principle | Advantages | Disadvantages | Primary Detection Method |
| This compound | Introduction of a non-radioactive, heavy isotope-labeled version of Neu5Ac. The mass shift allows for its distinction from the endogenous pool. | - Non-radioactive, safe for human studies.- High specificity and sensitivity.- Can provide information on both the carbon skeleton and acetyl group metabolism.- Minimal kinetic isotope effect. | - Requires sensitive mass spectrometry equipment.- Higher cost compared to some other methods. | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[2] |
| Radiolabeled Neu5Ac (e.g., ¹⁴C, ³H) | Introduction of a radioactive isotope-labeled version of Neu5Ac. Its decay is detected to quantify its presence. | - High sensitivity.- Well-established methods. | - Use of radioactivity poses safety and disposal challenges.- Provides limited structural information on metabolites.- Potential for kinetic isotope effects. | Scintillation counting, Autoradiography |
| Chemically Modified Neu5Ac Analogs (e.g., Azido- or Alkynyl-sialic acids) | Introduction of Neu5Ac precursors with bioorthogonal chemical reporters (azide or alkyne groups). These reporters can be selectively tagged with probes for detection. | - Enables in vivo imaging and visualization of sialylation.- Allows for the enrichment and identification of sialylated glycoproteins. | - The chemical modification may alter the metabolism and biological activity of the sialic acid.- Requires multi-step detection procedures. | Fluorescence microscopy, Western blot, Mass spectrometry[3] |
| Fluorescently Labeled Sialic Acids | Introduction of Neu5Ac conjugated to a fluorescent dye. | - Enables direct visualization in tissues and cells. | - The large fluorescent tag can significantly alter the molecule's properties and metabolic fate.- Potential for phototoxicity. | Fluorescence microscopy, In vivo imaging systems |
Experimental Data and Protocols
While specific in vivo metabolic fate data for this compound is not extensively published, we can infer its behavior from studies using similarly labeled compounds and provide generalized protocols.
Quantitative Data from a Representative Study using ¹⁴C-labeled N-Acetylneuraminic Acid
A study investigating the metabolic fate of intravenously administered N-acetylneuraminic acid-6-¹⁴C in newborn piglets provides valuable insights into its distribution.
Table 1: Distribution of ¹⁴C Radioactivity 120 Minutes After Intravenous Injection of N-acetylneuraminic acid-6-¹⁴C in Newborn Piglets
| Tissue | Radioactivity (cpm/g tissue) | Percentage of Total Injected Activity |
| Kidney | High (not specified) | Not specified |
| Brain | Significantly higher than liver, pancreas, heart, and spleen | Cerebrum: 0.175 ± 0.008Cerebellum: 0.0295 ± 0.006Thalamus: 0.029 ± 0.006 |
| Liver | Lower than brain and kidney | Not specified |
| Pancreas | Lower than brain and kidney | Not specified |
| Heart | Lower than brain and kidney | Not specified |
| Spleen | Lower than brain and kidney | Not specified |
| Blood | ~8% of administered activity remaining | Not specified |
Data adapted from a study on the metabolic fate of intravenously administered N-acetylneuraminic acid-6-14C in newborn piglets.
This data indicates that exogenous sialic acid can cross the blood-brain barrier and is taken up by various tissues, with the highest accumulation observed in the kidneys and brain.
Experimental Protocols
In Vivo Administration and Sample Collection of Stable Isotope-Labeled Neu5Ac
This protocol provides a general framework for an in vivo study using this compound.
Objective: To determine the tissue distribution and metabolic fate of this compound.
Materials:
-
This compound
-
Experimental animals (e.g., mice, rats)
-
Sterile saline solution
-
Anesthesia
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Tracer Administration: Dissolve this compound in sterile saline. Administer the tracer to the animals via an appropriate route (e.g., intravenous, intraperitoneal, or oral gavage). The dosage and route will depend on the specific experimental goals.
-
Time Course: Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120 minutes) to determine the pharmacokinetic profile.
-
Tissue Collection: At the end of the experiment, anesthetize the animals and perfuse with saline to remove blood from the organs. Collect tissues of interest (e.g., brain, liver, kidney, spleen, heart) and immediately freeze them in liquid nitrogen.
-
Sample Preparation:
-
Plasma: Separate plasma from blood samples by centrifugation.
-
Tissues: Homogenize the frozen tissues in a suitable buffer.
-
-
Metabolite Extraction: Perform a metabolite extraction from plasma and tissue homogenates (e.g., using methanol/acetonitrile/water).
-
LC-MS/MS Analysis: Analyze the extracts using an LC-MS/MS method optimized for the detection and quantification of this compound and its potential metabolites.
Analysis of Labeled Neu5Ac by LC-MS/MS
Objective: To quantify the amount of labeled Neu5Ac in biological samples.
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Chromatographic Conditions:
-
Column: A suitable column for polar metabolite analysis (e.g., HILIC or amide column).
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like ammonium acetate or formic acid.
Mass Spectrometry Parameters:
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the labeled and unlabeled Neu5Ac. For Neu5Ac-¹³C₁₆, d₃, the exact m/z values will depend on the specific labeling pattern.
Visualizing Metabolic Pathways and Workflows
N-Acetylneuraminic Acid Metabolic Pathway
The following diagram illustrates the central role of Neu5Ac in cellular metabolism. Exogenously supplied labeled Neu5Ac can enter this pathway and be incorporated into various glycoconjugates or be degraded.
Caption: Metabolic pathway of N-Acetylneuraminic Acid.
Experimental Workflow for In Vivo Metabolic Fate Analysis
The logical flow of an in vivo experiment to assess the metabolic fate of a labeled compound is depicted below.
Caption: Experimental workflow for in vivo tracer studies.
Conclusion
The assessment of the in vivo metabolic fate of N-Acetylneuraminic Acid is critical for advancing our understanding of its role in health and disease. While direct experimental data for this compound is emerging, the principles and methodologies established with other isotopic tracers provide a robust framework for its application. The use of stable isotopes, coupled with sensitive mass spectrometric techniques, offers a powerful and safe approach for detailed metabolic profiling. This guide provides researchers with a comparative overview of available methods and practical protocols to facilitate the design and execution of their in vivo studies on sialic acid metabolism.
References
A Comparative Guide to N-Acetylneuraminic Acid Quantification: Linearity and Detection Range
For researchers, scientists, and drug development professionals, accurate quantification of N-Acetylneuraminic Acid (Neu5Ac), a critical sialic acid, is paramount for various applications, from biomarker discovery to ensuring the quality of biotherapeutics. This guide provides an objective comparison of common analytical methods for Neu5Ac quantification, focusing on their linearity and detection ranges. Detailed experimental protocols and workflow visualizations are provided to support methods evaluation and implementation.
Performance Comparison of N-Acetylneuraminic Acid Assays
The selection of an appropriate assay for N-Acetylneuraminic Acid quantification depends on several factors, including the required sensitivity, the sample matrix, available instrumentation, and desired throughput. The following table summarizes the key performance characteristics of three widely used methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotopically labeled internal standard (N-Acetylneuraminic Acid-d3), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following derivatization, and a commercial Enzymatic Assay Kit.
| Assay Method | Analyte/Internal Standard | Linearity Range | Lower Limit of Quantitation (LLOQ) / Limit of Detection (LOD) | Key Features |
| LC-MS/MS | N-Acetylneuraminic Acid / N-Acetylneuraminic Acid-d3 | 25.0 to 10,000 ng/mL[1] | LLOQ: 25.0 ng/mL[1] | High specificity and sensitivity, considered the gold standard for quantification in complex matrices. The use of a stable isotope-labeled internal standard corrects for matrix effects and variability in sample processing. |
| HPLC-FLD | DMB-derivatized N-Acetylneuraminic Acid | 0.1 to 10 µg/mL[2] | LOD: 0.003 mg/kg[2] | A robust and sensitive method suitable for routine analysis. Requires a derivatization step to introduce a fluorescent tag to the sialic acid. |
| Enzymatic Assay | N-Acetylneuraminic Acid | Fluorescence: 40 to 1,000 pmol. Absorbance: 500 to 4,000 pmol | Sensitivity: ~1 µM[3] | High-throughput, user-friendly format based on coupled enzyme reactions. Compatible with standard plate readers for either fluorescence or absorbance detection. |
Experimental Protocols
Detailed methodologies for the three compared assays are provided below. These protocols are based on established methods and provide a framework for laboratory implementation.
LC-MS/MS Quantification of N-Acetylneuraminic Acid using a d3-labeled Internal Standard
This method offers high sensitivity and selectivity for the quantification of Neu5Ac in biological samples.
a. Sample Preparation:
-
To a 50 µL aliquot of the sample (e.g., plasma), add the internal standard solution (Neu5Ac-d3).
-
Perform a protein precipitation or phospholipid removal step. An Ostro 96-well phospholipid removal plate can be used for efficient cleanup.[1]
-
Evaporate the solvent and reconstitute the sample in an appropriate mobile phase for injection.
b. LC-MS/MS Conditions:
-
Column: A HILIC (Hydrophilic Interaction Chromatography) column is typically used to retain the polar Neu5Ac.
-
Mobile Phase: A gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium formate or acetate) is commonly employed.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Neu5Ac and Neu5Ac-d3 should be optimized.
c. Calibration and Quantification:
-
Prepare a calibration curve using a surrogate matrix (e.g., 5% bovine serum albumin) spiked with known concentrations of Neu5Ac.[1]
-
The concentration of Neu5Ac in the samples is determined by interpolating the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
HPLC-FLD Analysis of N-Acetylneuraminic Acid with DMB Derivatization
This method involves the chemical derivatization of Neu5Ac to a fluorescent product, which is then quantified by HPLC.
a. Sample Hydrolysis (for total Neu5Ac):
-
If measuring total sialic acid, hydrolyze the sample using mild acid (e.g., 2 M acetic acid or 0.1 M HCl) at 80°C for a defined period to release Neu5Ac from glycoconjugates.
b. DMB Derivatization:
-
To the hydrolyzed or native sample, add a solution of 1,2-diamino-4,5-methylenedioxybenzene (DMB).
-
Incubate the mixture at 50-60°C in the dark for 2-3 hours to allow for the derivatization reaction to complete.[4]
-
Stop the reaction by cooling the samples.
c. HPLC-FLD Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of DMB-labeled sialic acids.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., formic acid), is used for elution.
-
Fluorescence Detection: Set the excitation and emission wavelengths appropriate for the DMB derivative (e.g., Ex: 373 nm, Em: 448 nm).
d. Calibration and Quantification:
-
Prepare a standard curve by derivatizing known concentrations of Neu5Ac standard.
-
Quantify the amount of Neu5Ac in the samples by comparing their peak areas to the standard curve.
N-Acetylneuraminic Acid Quantification using a Commercial Enzymatic Assay Kit
This method relies on a series of enzymatic reactions that produce a detectable signal (colorimetric or fluorometric) proportional to the amount of Neu5Ac in the sample.
a. Sample Preparation:
-
For total sialic acid measurement, first release the sialic acids from the glycoprotein sample using Sialidase A provided in the kit. This is typically a 30-minute incubation at 37°C.
-
For free sialic acid measurement, this step is omitted.
b. Enzymatic Reaction:
-
Add the sample (containing released or free sialic acid) to a 96-well plate.
-
Add the kit's reaction mixture, which contains enzymes that convert Neu5Ac to a product that generates a signal. The reaction typically involves N-acetylneuraminic acid aldolase and pyruvate oxidase, leading to the production of hydrogen peroxide.
-
The hydrogen peroxide then reacts with a probe in the presence of horseradish peroxidase to generate a fluorescent or colored product.
-
Incubate the plate for the time specified in the kit protocol (e.g., 60 minutes).
c. Detection:
-
Fluorescence: Measure the fluorescence at the recommended excitation and emission wavelengths (e.g., Ex/Em = 530/587 nm).
-
Absorbance: Measure the absorbance at the recommended wavelength (e.g., 570 nm).
d. Calibration and Quantification:
-
Generate a standard curve using the N-acetylneuraminic acid standard provided in the kit.
-
Determine the concentration of Neu5Ac in the samples by comparing their signal to the standard curve.
Visualizing the Assay Workflows
The following diagrams illustrate the generalized experimental workflows for each of the described N-Acetylneuraminic Acid quantification methods.
Caption: LC-MS/MS workflow for N-Acetylneuraminic Acid quantification.
Caption: HPLC-FLD workflow for N-Acetylneuraminic Acid quantification.
References
- 1. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of cytidine-5′-monophospho-N-acetylneuraminic acid in human leukocytes using LC–MS/MS: method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. d-nb.info [d-nb.info]
Safety Operating Guide
Proper Disposal of N-Acetylneuraminic Acid-13C16, d3: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of N-Acetylneuraminic Acid-13C16, d3. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and compliance with standard chemical waste management practices.
Key Safety Consideration: this compound is labeled with stable, non-radioactive isotopes (Carbon-13 and Deuterium). Therefore, it does not require specialized radioactive waste handling.[1][] The disposal procedures are based on the chemical properties of the parent compound, N-Acetylneuraminic acid, and should align with your institution's chemical hygiene plan.[]
Immediate Safety and Logistical Information
Before handling, it is crucial to consult the Safety Data Sheet (SDS) for N-Acetylneuraminic acid. While generally not classified as hazardous, it can be a serious eye irritant.[3][4]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or chemical safety goggles.[4][5]
-
Hand Protection: Chemically compatible gloves (e.g., nitrile) are required.
-
Body Protection: A standard laboratory coat should be worn.[5]
Storage and Handling:
-
Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place, often in a freezer at -20°C.[4][5][6][7]
-
Avoid creating dust during handling.[3]
-
Wash hands thoroughly after handling.
Spill Response:
-
For small spills, sweep up the solid material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[5][6]
-
Ensure adequate ventilation.[3]
-
For large spills, evacuate the area and consult your institution's Environmental Health & Safety (EHS) department.
Operational Disposal Plan
Disposal of this compound must comply with all applicable federal, state, and local regulations.[8] Laboratory personnel should treat all chemical waste as hazardous unless confirmed otherwise by your institution's safety office.[9] Never dispose of this chemical down the drain or in the regular trash.[9][10]
Step 1: Waste Classification and Segregation
-
Classification: This compound is a non-radioactive chemical waste.
-
Segregation: Do not mix with other waste streams. Keep it separate from solvents, reactive chemicals, and biohazardous waste to prevent dangerous reactions.[11][12]
Step 2: Container Selection and Labeling
-
Container: Use a chemically compatible, leak-proof container with a secure lid.[12][13] The original container is often a suitable choice if it is in good condition.[11]
-
Labeling: The waste container must be clearly labeled with:
-
The full chemical name: "Waste this compound"
-
The words "Hazardous Waste" (as per institutional policy)
-
The date waste was first added.
-
Associated hazard warnings (e.g., "Eye Irritant").
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11][13]
-
The SAA must be inspected weekly for leaks.[11]
-
Keep the waste container closed at all times except when adding waste.[9][13]
Step 4: Scheduling Waste Pickup
-
Once the container is full or the maximum accumulation time has been reached (typically up to one year for partially filled containers), contact your institution's EHS or hazardous waste management department to schedule a pickup.[11][13]
Data Presentation: Disposal Profile
The disposal considerations for this compound are determined by its physical and chemical properties.
| Property | Value / Information | Disposal Consideration |
| Isotopic Label | Carbon-13, Deuterium (d3) | Stable, non-radioactive isotopes. No special precautions for radioactivity are needed.[1][] |
| Physical Form | Solid, crystalline powder[4][14] | Handle as a solid chemical waste. Minimize dust creation during transfer.[6] |
| Hazard Class | Eye Irritant (Category 2A)[4] | Requires appropriate PPE. Label waste container with hazard information. |
| Chemical Compatibility | Incompatible with strong oxidizing agents[5][6] | Segregate from incompatible chemicals during storage and disposal.[11] |
| Disposal Method | Incineration or other methods via a licensed disposal company[6][8] | Do not dispose of in regular trash or down the drain.[9][10] Must be handled by EHS. |
Experimental Protocol: Waste Generation in a Metabolic Labeling Study
This compound is often used as a metabolic tracer to study the synthesis and turnover of sialoglycans on cell surfaces. The following is a generalized workflow that generates waste requiring proper disposal.
-
Preparation of Labeling Medium: A stock solution of this compound is prepared and diluted into a cell culture medium to a final working concentration.
-
Waste Generated: Contaminated weighing paper, pipette tips, and microcentrifuge tubes.
-
-
Cell Labeling: Adherent or suspension cells are incubated with the labeling medium for a defined period (e.g., 24-72 hours) to allow for the incorporation of the labeled sialic acid into cellular glycoconjugates.
-
Waste Generated: Spent cell culture medium containing the labeled compound, used culture flasks or plates.
-
-
Cell Harvesting and Lysis: Cells are collected, washed, and lysed to extract proteins and lipids.
-
Waste Generated: Contaminated centrifuge tubes, pipette tips, and cell scrapers.
-
-
Analysis: The labeled glycoconjugates are isolated and analyzed by mass spectrometry to determine the extent of isotope incorporation.
-
Waste Generated: Vials, solvents, and other materials used in the analytical process that may be contaminated.
-
-
Decontamination and Disposal: All non-disposable glassware is rinsed, with the rinseate collected as hazardous waste. All disposable items that came into contact with the compound are collected in the designated hazardous waste container. The container is then sealed, labeled, and moved to the SAA for pickup.
Visualizations
The following diagrams illustrate the key workflows and relationships in the disposal process for this compound.
Caption: A step-by-step workflow for the safe disposal of this compound.
Caption: Logical relationship showing how compound properties and regulations define disposal procedures.
References
- 1. moravek.com [moravek.com]
- 3. bio.vu.nl [bio.vu.nl]
- 4. N-乙酰神经氨酸 ≥95% anhydrous basis, synthetic | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. N-Acetylneuraminic Acid-13C,d3 CAS#: [m.chemicalbook.com]
- 8. isotope.com [isotope.com]
- 9. vumc.org [vumc.org]
- 10. acs.org [acs.org]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. nacalai.com [nacalai.com]
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試験管内研究製品の免責事項と情報
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